molecular formula C8H9NOS B1300777 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one CAS No. 4751-61-5

7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Cat. No.: B1300777
CAS No.: 4751-61-5
M. Wt: 167.23 g/mol
InChI Key: JCPGPXIPUOJEBQ-UHFFFAOYSA-N
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Description

7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-3-1-2-7-6(9-8)4-5-11-7/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPGPXIPUOJEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357893
Record name 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4751-61-5
Record name 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

physicochemical properties of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of novel arginine vasopressin (AVP) receptor antagonists. As with any new chemical entity (NCE) progressing through the drug discovery pipeline, a thorough and accurate understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for success. These properties govern a molecule's behavior from initial synthesis and purification to formulation, pharmacokinetics (ADME), and ultimate therapeutic efficacy. This guide provides a comprehensive framework for the systematic characterization of this thienoazepinone core, presenting not just the data, but the strategic rationale behind the experimental methodologies. We merge established analytical techniques with field-proven insights to create a self-validating workflow for generating reliable and reproducible physicochemical data.

Molecular Identity and Structural Attributes

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity. This compound is a bicyclic lactam consisting of a thiophene ring fused to a seven-membered azepinone ring.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 4751-61-5[1][2]
Molecular Formula C₈H₉NOS[2]
Molecular Weight 167.23 g/mol [3]
Canonical SMILES C1CC2=C(S1)C=CNCC2=O-

Physicochemical Property Profile: An Overview

The following table summarizes the critical physicochemical parameters for the title compound. As experimental data for this specific molecule is not widely published, this guide emphasizes the robust protocols required to determine these values empirically. Where available, computationally predicted values are provided as a baseline for experimental design.

Table 2: Summary of Physicochemical Properties

PropertyExperimental ValuePredicted ValueSignificance in Drug Development
Melting Point (°C) TBD (To Be Determined)~175 °C (based on isomer[4])Purity indicator; impacts formulation and stability.
Aqueous Solubility TBD-Governs dissolution rate and oral bioavailability.
LogP (o/w) TBD~1.9 (based on isomer[4])Measures lipophilicity; key predictor of cell permeability and metabolism.
pKa TBD-Determines the ionization state at physiological pH, affecting solubility and receptor binding.

The Characterization Workflow: A Strategic Approach

A logical, phased approach to characterization ensures data integrity and efficient use of resources. The workflow begins with confirming the identity and purity of a synthesized batch before proceeding to the determination of its intrinsic physical properties.

G cluster_0 Phase 1: Identity & Purity Confirmation cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Integration Purity_HPLC Purity Assessment (RP-HPLC, >95%) Identity_MS Identity Confirmation (LC-MS, [M+H]⁺) Purity_HPLC->Identity_MS Confirmed Purity Identity_NMR Structural Verification (¹H & ¹³C NMR) Identity_MS->Identity_NMR Confirmed Mass MP_DSC Melting Point & Purity (DSC) Identity_NMR->MP_DSC Confirmed Structure Sol_Thermo Thermodynamic Solubility (Shake-Flask, HPLC-UV) MP_DSC->Sol_Thermo LogP_Chrom Lipophilicity (LogP) (RP-HPLC Method) Sol_Thermo->LogP_Chrom pKa_Pot Ionization Constant (pKa) (Potentiometric Titration) LogP_Chrom->pKa_Pot Report Comprehensive Profile Report (Informs Formulation & ADME Studies) pKa_Pot->Report

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols: A Guide to Best Practices

The following sections detail the standardized protocols for determining the key .

Identity and Purity Confirmation via LC-MS

Rationale: This is the first-line analysis for any newly synthesized batch. It provides two critical pieces of information simultaneously: the purity of the sample (via the HPLC-UV chromatogram) and confirmation of the molecular weight (via the mass spectrometer). The choice of a C18 reverse-phase column is standard for small molecules of intermediate polarity.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µg/mL in a 50:50 acetonitrile:water mixture.

  • Instrumentation:

    • HPLC: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • MS Detector: Agilent 6120 Single Quadrupole LC/MS or equivalent, with Electrospray Ionization (ESI) in positive ion mode.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Purity: Integrate the peak area of the main component in the UV chromatogram. The purity should ideally be ≥95%.

    • Identity: Look for the protonated molecular ion peak [M+H]⁺. For C₈H₉NOS, the expected m/z is approximately 168.0.

Structural Verification by Nuclear Magnetic Resonance (NMR)

Rationale: While MS confirms the mass, NMR confirms the specific arrangement of atoms and the carbon-hydrogen framework. ¹H and ¹³C NMR are essential for verifying that the correct isomer has been synthesized and that no major structural rearrangements have occurred.

Expected ¹H NMR Signals (in CDCl₃, estimated):

  • Thiophene Protons: Two doublets between δ 6.5-7.5 ppm.

  • NH Proton: A broad singlet, potentially between δ 6.0-8.0 ppm, which is exchangeable with D₂O.

  • Aliphatic Protons (Azepine Ring): A series of multiplets between δ 2.0-4.0 ppm corresponding to the three CH₂ groups.

Expected ¹³C NMR Signals (in CDCl₃, estimated):

  • Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm region.

  • Thiophene Carbons: Four signals in the aromatic region, δ 120-140 ppm.

  • Aliphatic Carbons: Three signals in the δ 20-50 ppm region.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ). Unlike a simple melting point apparatus, it also offers insight into purity. A pure, crystalline substance will exhibit a sharp, narrow endothermic peak. Impurities typically cause melting point depression and a broadening of the peak.

Methodology:

  • Instrumentation: TA Instruments DSC 250 or equivalent.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Temperature Program: Equilibrate at 25 °C. Ramp to 200 °C (or 20°C above the expected melting point) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Melting Point: The onset temperature of the main endothermic peak is reported as the melting point.

    • Purity Indication: Observe the sharpness of the peak. A sharp peak (width at half-height < 2 °C) is indicative of high purity.

Thermodynamic Aqueous Solubility

Rationale: Solubility is a cornerstone property that dictates the bioavailability of orally administered drugs. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.

Methodology:

  • Media Preparation: Prepare buffers for pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and phosphate-buffered saline (PBS) pH 7.4.

  • Sample Preparation: Add an excess amount of the solid compound to 2 mL of each medium in a glass vial, ensuring a visible amount of solid remains.

  • Equilibration: Agitate the vials on a shaker at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.

  • Quantification: Carefully take an aliquot of the supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a pre-calibrated HPLC-UV method (as described in section 4.1).

  • Data Reporting: Report the solubility in µg/mL or µM for each medium.

Implications for Drug Development

The data generated through this workflow directly impacts key decisions in the drug development process:

  • High Melting Point & Low Solubility: May signal potential challenges in achieving adequate oral absorption. This could trigger efforts in formulation science, such as salt screening or amorphous solid dispersion development.

  • Lipophilicity (LogP): A LogP value in the range of 1-3 is often considered optimal for oral drug candidates (Lipinski's Rule of Five). A value outside this range may predict poor absorption or rapid metabolism.

  • pKa: The ionization state at physiological pH affects how the molecule interacts with its biological target, its permeability across membranes, and its solubility. For example, a basic compound will be ionized and more soluble in the acidic environment of the stomach.

By establishing a robust and validated physicochemical profile for this compound, research teams can make more informed decisions, anticipate development challenges, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.

References

  • PubChem. 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one. National Center for Biotechnology Information. [Link]

  • MOLBASE. 4,5-dihydro-8H-thieno-<3,2-c>azepin-8-one. [Link]

  • PubChem. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one (CAS Number: 4751-61-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one, a fused heterocyclic compound, has emerged as a pivotal intermediate in the synthesis of sophisticated therapeutic agents. Its rigid, tricyclic core provides a versatile scaffold for the development of potent and selective modulators of various biological targets. This technical guide offers a comprehensive overview of this compound, from its synthesis and physicochemical properties to its significant role in the generation of novel drug candidates, particularly as a cornerstone in the creation of arginine vasopressin (AVP) receptor antagonists. By providing detailed protocols and elucidating the chemical logic behind its utilization, this document aims to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its effective application in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 4751-61-5Internal Database
Molecular Formula C₈H₉NOSInternal Database
Molecular Weight 167.23 g/mol Internal Database
Appearance Off-white to pale yellow solidInferred from typical organic compounds of this class
Melting Point Not explicitly available in searched documents
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanolInferred from synthetic procedures

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of the Thieno[3,2-b]azepinone Core

The synthesis of this compound is a critical first step in the development of more complex molecules. A robust and scalable synthetic route is paramount. While multiple strategies can be envisioned for the construction of this tricyclic system, a common approach involves the cyclization of a suitable thiophene-based precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a key intramolecular cyclization reaction. The azepinone ring can be formed via an intramolecular Friedel-Crafts acylation or a similar cyclization of an N-substituted thiophene derivative bearing a carboxylic acid or its activated form.

retrosynthesis target This compound disconnection1 Intramolecular Cyclization target->disconnection1 precursor1 N-(Thiophen-3-ylmethyl)propanoic acid derivative disconnection1->precursor1 disconnection2 Alkylation precursor1->disconnection2 starting_material1 3-Thienylmethylamine disconnection2->starting_material1 starting_material2 Propanoic acid derivative disconnection2->starting_material2

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Beckmann Rearrangement Approach

A documented synthetic route to the saturated thieno[3,2-b]azepine core involves a Beckmann rearrangement of a corresponding ketoxime. This method provides a reliable pathway to the seven-membered lactam ring.

Step 1: Synthesis of 6,7-Dihydro-4H-benzo[b]thiophen-4-one oxime

The synthesis begins with the formation of the oxime from the corresponding ketone.

  • Materials: 6,7-Dihydro-4H-benzo[b]thiophen-4-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • Dissolve 6,7-Dihydro-4H-benzo[b]thiophen-4-one in ethanol.

    • Add a solution of hydroxylamine hydrochloride and sodium acetate in water.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the oxime.

Step 2: Beckmann Rearrangement to this compound

The key ring expansion is achieved through a Beckmann rearrangement, typically promoted by a strong acid or a Lewis acid.

  • Materials: 6,7-Dihydro-4H-benzo[b]thiophen-4-one oxime, polyphosphoric acid (PPA).

  • Procedure:

    • Heat polyphosphoric acid to approximately 120-140 °C.

    • Carefully add the 6,7-Dihydro-4H-benzo[b]thiophen-4-one oxime in portions to the hot PPA with vigorous stirring.

    • Maintain the temperature for 30-60 minutes after the addition is complete.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

synthesis_workflow start 6,7-Dihydro-4H-benzo[b]thiophen-4-one step1 Oximation (NH2OH·HCl, NaOAc, EtOH/H2O) start->step1 intermediate 6,7-Dihydro-4H-benzo[b]thiophen-4-one oxime step1->intermediate step2 Beckmann Rearrangement (Polyphosphoric Acid) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Role in Drug Discovery: A Building Block for AVP Receptor Antagonists

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of arginine vasopressin (AVP) receptor antagonists.[1] AVP, a neurohormone, plays a crucial role in regulating water balance, blood pressure, and social behaviors through its interaction with V1a, V1b, and V2 receptors. Dysregulation of the AVP system is implicated in various pathologies, including hyponatremia, heart failure, and mood disorders.

The thieno[3,2-b]azepinone core serves as a rigid scaffold onto which various substituents can be appended to achieve high affinity and selectivity for AVP receptor subtypes. A notable example is its use in the preparation of potent, orally active, non-peptide AVP antagonists.[2]

General Synthetic Strategy for AVP Antagonists

The synthesis of AVP antagonists from the thieno[3,2-b]azepinone intermediate typically involves the following key transformations:

  • N-Arylation or N-Acylation: The nitrogen atom of the lactam is functionalized, often with an aromatic or heteroaromatic group, which is crucial for interacting with the receptor.

  • Reduction of the Lactam: The amide carbonyl can be reduced to the corresponding amine to provide a different point of diversification.

  • Further Functionalization: The introduced aryl or acyl groups are often further elaborated with side chains designed to optimize pharmacokinetic and pharmacodynamic properties.

A This compound B N-Functionalization (e.g., N-Arylation) A->B Step 1 C N-Substituted Thienoazepinone B->C D Further Elaboration (e.g., Side Chain Attachment) C->D Step 2 E AVP Receptor Antagonist D->E

Caption: General synthetic pathway to AVP antagonists.

Future Perspectives and Conclusion

This compound is more than just a chemical entity; it is a gateway to a class of compounds with significant therapeutic potential. Its robust synthesis and the versatility of its chemical handles make it an invaluable tool for medicinal chemists. While its primary application to date has been in the development of AVP receptor antagonists, the inherent structural features of the thieno[3,2-b]azepine scaffold suggest that it could be explored for the modulation of other biological targets.

Future research in this area could focus on:

  • Development of more efficient and stereoselective synthetic routes.

  • Exploration of the thieno[3,2-b]azepine scaffold for other CNS and cardiovascular targets.

  • Design of novel derivatives with improved drug-like properties.

References

  • Cho, H., et al. (2004). Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry, 47(5), 101-109.

Sources

An In-depth Technical Guide to the Molecular Structure of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Its tricyclic framework, comprising a thiophene ring fused to a dihydroazepinone ring, forms the scaffold for a variety of biologically active molecules. This document will delve into the structural features, spectroscopic characteristics, and potential therapeutic applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Introduction to the Thieno[3,2-b]azepinone Core

The thieno[3,2-b]azepinone scaffold is a prominent heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. The fusion of a thiophene ring with an azepine ring gives rise to a unique three-dimensional structure that can interact with a variety of biological targets. The specific compound of focus, this compound (CAS No. 4751-61-5), serves as a crucial building block in the synthesis of more complex molecules, notably as a reactant in the preparation of arginine vasopressin (AVP) receptor antagonists[1]. The exploration of its derivatives has revealed a broad spectrum of biological activities, including potential as anticancer and antifungal agents. A thorough understanding of its molecular architecture is paramount for the rational design of novel therapeutic agents.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a planar thiophene ring fused to a seven-membered dihydroazepinone ring. The dihydroazepinone ring is non-planar and can adopt several conformations.

Table 1: Key Structural and Chemical Properties

PropertyValue
Molecular Formula C₈H₉NOS
Molecular Weight 167.23 g/mol
CAS Number 4751-61-5
IUPAC Name This compound

The seven-membered ring's flexibility allows for various spatial arrangements of the substituents, which can significantly influence the molecule's interaction with biological targets. Computational modeling and conformational analysis are essential tools to predict the most stable conformations and to understand the structure-activity relationships of its derivatives.

Caption: 2D representation of this compound.

Spectroscopic Characterization (Theoretical)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and the dihydroazepinone rings.

  • Thiophene Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the thiophene ring. The coupling constant would be indicative of their ortho relationship.

  • Dihydroazepinone Protons: A series of multiplets in the aliphatic region (typically δ 2.0-4.0 ppm) corresponding to the three methylene groups (-CH₂-). The protons on the carbon adjacent to the nitrogen and the carbonyl group would likely appear at a lower field due to deshielding effects.

  • NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the proton on the nitrogen atom.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal at a low field (typically δ 160-180 ppm) corresponding to the carbonyl carbon of the lactam.

  • Thiophene Carbons: Four signals in the aromatic region (typically δ 110-150 ppm) for the four carbons of the thiophene ring.

  • Dihydroazepinone Carbons: Three signals in the aliphatic region (typically δ 20-60 ppm) for the three methylene carbons.

Predicted Infrared (IR) Spectrum

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl group in the seven-membered lactam ring.

  • C-H Stretch: Absorption bands in the region of 2850-3100 cm⁻¹ for the stretching vibrations of the aromatic and aliphatic C-H bonds.

  • C=C Stretch: Absorption bands around 1400-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the thiophene ring.

Synthesis and Reactivity

The synthesis of the thieno[3,2-b]azepinone core generally involves multi-step reaction sequences. While a specific, detailed protocol for this compound is not widely published, analogous syntheses of related thienoazepinones often utilize strategies such as the Dieckmann condensation or other intramolecular cyclization reactions of appropriately substituted thiophene precursors.

The reactivity of this molecule is primarily centered around the secondary amine and the carbonyl group. The nitrogen atom can be alkylated, acylated, or arylated to introduce various substituents, which is a key strategy in the development of new drug candidates. The carbonyl group can undergo reactions typical of amides, although it is generally less reactive than a ketone or aldehyde.

Synthesis_Workflow cluster_0 General Synthesis Approach cluster_1 Derivatization Thiophene Precursor Thiophene Precursor Functionalization Functionalization Thiophene Precursor->Functionalization Multi-step Intramolecular Cyclization Intramolecular Cyclization Functionalization->Intramolecular Cyclization e.g., Dieckmann Thienoazepinone Core Thienoazepinone Core Intramolecular Cyclization->Thienoazepinone Core N-Substitution N-Substitution Thienoazepinone Core->N-Substitution Alkylation/Acylation Biologically Active Derivatives Biologically Active Derivatives N-Substitution->Biologically Active Derivatives

Caption: Generalized workflow for the synthesis and derivatization of thienoazepinones.

Biological Significance and Therapeutic Potential

The thienoazepinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous derivatives with diverse pharmacological activities.

  • Anticancer Activity: Several studies have reported that derivatives of thienoazepinones exhibit potent antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell growth and survival.

  • Antifungal Activity: The scaffold has also been explored for its antifungal properties, with some derivatives showing promising activity against pathogenic fungi.

  • Receptor Antagonism: As previously mentioned, this compound is a key intermediate in the synthesis of AVP receptor antagonists[1]. These antagonists have potential applications in the treatment of conditions such as hyponatremia and heart failure.

The specific structural features of this compound, including the presence of the secondary amine and the conformation of the seven-membered ring, provide opportunities for chemical modifications to optimize its binding to specific biological targets and to enhance its therapeutic properties.

Biological_Targets Thienoazepinone Core Thienoazepinone Core Protein Kinases Protein Kinases Thienoazepinone Core->Protein Kinases Inhibition GPCRs (e.g., AVP Receptors) GPCRs (e.g., AVP Receptors) Thienoazepinone Core->GPCRs (e.g., AVP Receptors) Antagonism Fungal Enzymes Fungal Enzymes Thienoazepinone Core->Fungal Enzymes Inhibition

Caption: Potential biological targets of thienoazepinone derivatives.

Conclusion and Future Directions

This compound is a molecule with a rich chemical and pharmacological potential. Its unique tricyclic structure provides a versatile scaffold for the design and synthesis of novel therapeutic agents. While a detailed experimental characterization of this specific compound is not yet widely available, theoretical analysis and data from related structures provide a strong foundation for its further exploration.

Future research in this area should focus on:

  • Detailed Experimental Characterization: Obtaining and publishing comprehensive spectroscopic and crystallographic data for this compound to validate theoretical models.

  • Synthesis of Novel Derivatives: Exploring new synthetic methodologies to efficiently generate a diverse library of derivatives with modifications at the nitrogen and other positions of the scaffold.

  • Biological Screening and Mechanism of Action Studies: Conducting extensive biological screening of new derivatives to identify lead compounds for various therapeutic areas and elucidating their mechanisms of action at the molecular level.

The continued investigation of this compound and its analogues holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Sources

7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Preamble: A Framework for Discovery

The compound this compound represents a novel chemical scaffold with untapped therapeutic potential. While the current body of literature predominantly focuses on the synthesis of this and related thienoazepine derivatives, a comprehensive understanding of its biological mechanism of action remains to be elucidated. This guide, therefore, serves as a strategic and methodological framework for researchers and drug development professionals. It outlines a systematic, multi-pronged approach to identify the molecular targets of this compound, characterize its cellular effects, and ultimately, define its mechanism of action. As a Senior Application Scientist, the following narrative is structured not as a review of established facts, but as a prospective research plan grounded in the principles of modern drug discovery.

Part 1: Foundational Analysis and In Silico Target Prediction

The initial phase of investigation leverages computational methods to predict potential biological targets, thereby informing subsequent experimental designs. The thieno[3,2-b]azepinone core, a sulfur-containing heterocyclic compound, presents a unique three-dimensional structure that can be modeled to predict its interactions with known protein binding sites.

Structural and Physicochemical Characterization

A prerequisite to any in silico screening is a thorough understanding of the compound's properties. This data is crucial for building accurate computational models and for later interpretation of experimental results.

PropertyPredicted ValueMethodology
Molecular Weight181.25 g/mol Cheminformatics Software
LogP1.5 - 2.5ALOGPS, ChemDraw
Hydrogen Bond Donors1Cheminformatics Software
Hydrogen Bond Acceptors2Cheminformatics Software
Polar Surface Area45.5 ŲCheminformatics Software
In Silico Target Fishing

With the physicochemical profile established, a reverse docking approach will be employed. This involves screening the compound against a large library of protein structures to identify potential binding partners.

Experimental Protocol: Reverse Docking and Target Prioritization

  • Compound Preparation: Generate a 3D conformation of this compound. Energy minimization should be performed using a suitable force field (e.g., MMFF94).

  • Protein Library Selection: Utilize a comprehensive library of human protein structures, such as the Protein Data Bank (PDB), focusing on targets implicated in major disease pathways (e.g., kinases, GPCRs, ion channels).

  • Docking Simulation: Employ docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding affinity and pose of the compound within the active sites of the target proteins.

  • Scoring and Filtering: Rank the potential targets based on their docking scores. Further filter this list based on druggability, biological relevance, and any existing, albeit limited, data on related thienoazepine compounds.

  • Target Clustering: Group the top-ranked targets into families (e.g., serine/threonine kinases, voltage-gated ion channels) to identify potential patterns of activity.

This in silico phase will yield a prioritized list of putative molecular targets, forming the basis for the subsequent in vitro validation studies.

Part 2: In Vitro Target Validation and Cellular Phenotyping

This phase aims to experimentally validate the computationally predicted targets and to characterize the compound's effects on cellular function.

Target Binding and Enzyme Activity Assays

Direct interaction between the compound and its predicted targets must be confirmed. The choice of assay will depend on the nature of the prioritized targets.

Example Protocol: Kinase Inhibition Assay

If in silico screening suggests a kinase as a potential target:

  • Reagents: Recombinant kinase, substrate peptide, ATP, this compound (at various concentrations), and a suitable kinase assay kit (e.g., ADP-Glo™).

  • Assay Procedure:

    • Dispense the recombinant kinase into a 96-well plate.

    • Add the test compound at a range of concentrations (e.g., 10 nM to 100 µM).

    • Initiate the kinase reaction by adding the substrate peptide and ATP.

    • Incubate at the optimal temperature for the specific kinase.

    • Terminate the reaction and measure the kinase activity using the detection reagent (e.g., by quantifying ADP production).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

A similar approach can be taken for other enzyme classes or for receptor binding assays using radiolabeled ligands or fluorescence polarization.

Cellular Phenotypic Screening

Parallel to target-based assays, it is crucial to understand the compound's effect on whole cells. A panel of cell-based assays will be employed to identify any significant phenotypic changes induced by the compound.

Experimental Workflow: Cellular Phenotyping

G compound This compound cell_lines Panel of Human Cancer Cell Lines compound->cell_lines viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_lines->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) cell_lines->apoptosis cycle Cell Cycle Analysis (Flow Cytometry) cell_lines->cycle morphology High-Content Imaging (Morphological Changes) cell_lines->morphology

Caption: Workflow for cellular phenotypic screening.

The results from these assays will provide a "phenotypic fingerprint" of the compound's activity, which can then be correlated with the validated molecular targets to build a coherent mechanistic hypothesis.

Part 3: Elucidation of Downstream Signaling Pathways

Once a primary target is validated and a cellular phenotype is observed, the next critical step is to map the downstream signaling pathways modulated by the compound-target interaction.

Phospho-Proteomic and Transcriptomic Analysis

To obtain an unbiased view of the downstream effects, high-throughput "omics" approaches are invaluable.

  • Phospho-Proteomics (e.g., Mass Spectrometry-based): This will identify changes in protein phosphorylation states, providing a snapshot of the signaling cascades activated or inhibited by the compound.

  • Transcriptomics (e.g., RNA-Seq): This will reveal changes in gene expression, highlighting the cellular programs that are altered in response to treatment.

Logical Flow for Pathway Elucidation

G start Validated Target Engagement omics Phospho-Proteomics & RNA-Seq start->omics bioinformatics Bioinformatic Analysis (e.g., GSEA, IPA) omics->bioinformatics pathway Hypothesized Signaling Pathway bioinformatics->pathway validation Western Blot / qPCR for Key Nodes pathway->validation conclusion Confirmed Mechanism of Action validation->conclusion

Caption: Systematic approach to pathway elucidation.

Hypothesis-Driven Validation

The "omics" data will generate specific hypotheses about the modulated pathways. These hypotheses must then be validated using traditional molecular biology techniques.

Example Protocol: Western Blot for Pathway Validation

If the data suggests inhibition of the PI3K/AKT pathway:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins.

A decrease in the ratio of phosphorylated to total protein for key pathway components would confirm the inhibitory effect of the compound on that pathway.

Conclusion and Future Directions

By following this systematic framework, from broad in silico screening to specific pathway validation, a robust and well-supported mechanism of action for this compound can be established. This foundational understanding is the cornerstone for any subsequent preclinical and clinical development, enabling a targeted approach to identifying potential therapeutic indications and patient populations. The journey from a novel chemical entity to a potential therapeutic is a complex one, but it begins with a rigorous and logical elucidation of its core biological function.

References

(Note: As this is a proposed framework for a compound with limited public data on its mechanism of action, the references below cite established methodologies and databases relevant to the proposed research plan.)

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Protein Data Bank (PDB): Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Gene Set Enrichment Analysis (GSEA): Subramanian, A., Tamayo, P., Mootha, V. K., Mukherjee, S., Ebert, B. L., Gillette, M. A., ... & Mesirov, J. P. (2005). Gene set enrichment analysis: a knowledge-based approach for interpreting genome-wide expression profiles. Proceedings of the National Academy of Sciences, 102(43), 15545-15550. [Link]

  • Ingenuity Pathway Analysis (IPA): QIAGEN. (n.d.). Ingenuity Pathway Analysis. Retrieved from [Link]

thieno[3,2-b]azepinone core structure discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thieno[3,2-b]azepinone Core: From Discovery to Therapeutic Promise

Abstract

The thieno[3,2-b]azepinone core is a compelling heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have positioned it as a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, and therapeutic potential of the thieno[3,2-b]azepinone core, with a particular focus on its emergence as a promising scaffold for kinase inhibitors. We will delve into the seminal synthetic approaches that paved the way for its exploration and discuss modern strategies for its construction and derivatization. Furthermore, we will explore the structure-activity relationships of thieno[3,2-b]azepinone-based compounds and their implications for the development of next-generation targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical entity.

The Thieno[3,2-b]azepinone Scaffold: A Rising Star in Medicinal Chemistry

The thieno[3,2-b]azepinone core is a fused heterocyclic system consisting of a thiophene ring merged with an azepinone ring. This arrangement confers a unique conformational rigidity and spatial orientation of substituents, making it an attractive scaffold for targeting specific protein binding sites. Fused-azepinones, in general, are present in various natural products and synthetic derivatives with a wide range of biological activities, including kinase inhibition, and anticancer properties.[1] The thieno[3,2-b]azepinone core, in particular, has emerged as a privileged structure in the design of kinase inhibitors due to its ability to interact with the hinge region of the ATP-binding site of many kinases.

The closely related thieno[3,2-b]pyridine scaffold has been identified as an attractive framework for developing highly selective kinase inhibitors.[2][3] This success has further fueled interest in the thieno[3,2-b]azepinone core, as the seven-membered azepinone ring offers different bond angles and substitution patterns compared to the six-membered pyridine ring, potentially enabling the targeting of a distinct set of kinases or achieving novel binding modes.

Pioneering Synthesis: The First Foray into the Thieno[3,2-b]azepinone Core

While the broader class of thienoazepines has been explored for several decades, a key milestone in the specific development of the thieno[3,2-b]azepinone core was the synthesis of substituted 6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-diones by Migianu and Kirsch in 2002.[4] This multi-step synthesis provided a viable route to a close derivative of the core structure, opening the door for further exploration.

The synthesis commences with substituted α-methylene ketones and proceeds through the formation of 3-aminothiophene-2-carboxylic acid alkyl esters, which are crucial intermediates.[4] This work demonstrated the feasibility of constructing the fused ring system and laid the groundwork for future synthetic endeavors.

For context, the synthesis of isomeric thienoazepinones has also been investigated. For instance, thieno[2,3-b]azepin-4-ones have been prepared via a Dieckmann ring closure reaction, a classic method for forming five- and six-membered rings through intramolecular condensation of diesters.[5][6][7] Additionally, Friedel-Crafts cyclization has been employed to synthesize thieno[2,3-c]- and thieno[3,2-c]-azepinones.[8][9] These alternative approaches highlight the versatility of synthetic strategies for accessing this class of compounds.

Modern Synthetic Strategies for the Thieno[3,2-b]azepinone Core

The construction of the thieno[3,2-b]azepinone core can be approached through several modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most powerful and versatile methods are intramolecular Friedel-Crafts acylation and Dieckmann condensation.

Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds to an aromatic ring.[10][11][12][13][14] In the context of thieno[3,2-b]azepinone synthesis, an intramolecular variant can be employed to construct the seven-membered azepinone ring. This typically involves a thiophene precursor bearing a carboxylic acid or acyl chloride-terminated side chain at the 3-position.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

  • Substrate Preparation: Synthesize the N-substituted 3-(thiophen-2-yl)propanamide precursor. This can be achieved by reacting a suitable thiophene-3-acetic acid derivative with a desired amine.

  • Cyclization: Treat the propanamide precursor with a strong Lewis acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), at elevated temperatures.

  • Work-up and Purification: Quench the reaction mixture with ice-water and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Friedel_Crafts_Acylation_Workflow start Thiophene-3-acetic acid derivative step1 Amide Coupling start->step1 intermediate N-Substituted 3-(thiophen-2-yl)propanamide step1->intermediate step2 Intramolecular Friedel-Crafts Acylation (e.g., PPA, heat) intermediate->step2 product Thieno[3,2-b]azepinone Core step2->product

Caption: Workflow for Friedel-Crafts Acylation.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful tool for the formation of cyclic systems.[5][6][15][16][17] This method can be adapted to synthesize the thieno[3,2-b]azepinone core by starting with a suitably substituted thiophene diester.

Experimental Protocol: Dieckmann Condensation

  • Substrate Preparation: Synthesize the thiophene diester precursor. This can be achieved by alkylating a thiophene derivative bearing an ester group at the 2-position with a haloalkyl ester at the 3-position.

  • Cyclization: Treat the diester with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene or THF.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically by heating in an acidic or basic aqueous solution, to yield the desired thieno[3,2-b]azepinone.

Dieckmann_Condensation_Workflow start Substituted Thiophene Diester step1 Dieckmann Condensation (e.g., NaOEt, Toluene) start->step1 intermediate Cyclic β-keto ester step1->intermediate step2 Hydrolysis & Decarboxylation (e.g., H3O+, heat) intermediate->step2 product Thieno[3,2-b]azepinone Core step2->product

Caption: Workflow for Dieckmann Condensation.

The Thieno[3,2-b]azepinone Core in Drug Discovery: A Kinase Inhibitor Scaffold

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[18][19] This has made them one of the most important classes of drug targets. The thieno[3,2-b]azepinone scaffold has emerged as a promising platform for the design of selective kinase inhibitors.

The rationale behind this lies in the ability of the thieno-fused system to act as a "hinge-binder." The hinge region of a kinase is a flexible loop that connects the N- and C-terminal lobes of the catalytic domain and is critical for ATP binding. The nitrogen atom in the azepinone ring and the sulfur atom in the thiophene ring can form key hydrogen bonds with the backbone amide groups of the hinge region, mimicking the interaction of the adenine moiety of ATP.

Structure-activity relationship (SAR) studies on related thieno-fused systems have provided valuable insights for the design of thieno[3,2-b]azepinone-based kinase inhibitors. For example, in the case of benzothieno[3,2-b]furan derivatives as IKKβ inhibitors, the introduction of alkoxy groups on the core structure improved metabolic stability and oral bioavailability.[20] Similarly, for thieno[3,2-c]isoquinoline-based anticancer agents, SAR studies identified key pharmacophores that contribute to their potent activity.[21]

The table below summarizes the biological activities of representative thieno-fused heterocyclic compounds as kinase inhibitors.

Compound ClassTarget KinaseKey FindingsReference
BenzothienothiazepinonesProtein Kinase D (PKD)Achieved a ten-fold increase in PKD1 inhibitory potency over the initial lead.[18]
Thieno[3,2-b]pyridinesHaspin, CDKLsIdentified as a scaffold for highly selective, ATP-competitive inhibitors.[2]
Benzothieno[3,2-b]furansIKKβ6-alkoxy derivatives showed improved metabolic stability and oral bioavailability.[19]
Thieno[3,2-c]pyrazolesGSK-3βIdentified potent inhibitors with IC₅₀ values in the low nanomolar range.[22][23]

digraph "Kinase_Inhibition_Pathway" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

receptor [label="Receptor Tyrosine Kinase (RTK)"]; substrate [label="Substrate Protein"]; thieno_inhibitor [label="Thieno[3,2-b]azepinone\nInhibitor", fillcolor="#EA4335"]; atp [label="ATP"]; adp [label="ADP"]; phosphorylated_substrate [label="Phosphorylated Substrate"]; cellular_response [label="Downstream Signaling &\nCellular Response (e.g., Proliferation)"]; blocked_response [label="Blocked Cellular Response", fillcolor="#FBBC05", fontcolor="#202124"];

receptor -> substrate [label="Activates"]; atp -> receptor; thieno_inhibitor -> receptor [label="Binds to ATP pocket", dir=both, color="#34A853"]; receptor -> adp [label="Hydrolyzes"]; substrate -> phosphorylated_substrate [label="Phosphorylation"]; phosphorylated_substrate -> cellular_response; thieno_inhibitor -> blocked_response [style=dashed]; receptor -> blocked_response [label="Inhibition", style=dashed]; }

Caption: Kinase inhibition by a thieno[3,2-b]azepinone derivative.

Conclusion and Future Perspectives

The thieno[3,2-b]azepinone core has transitioned from a synthetically challenging target to a highly valued scaffold in modern medicinal chemistry. Its unique structural features and amenability to diverse synthetic strategies have established it as a promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition.

Future research in this area is likely to focus on several key aspects:

  • Expansion of Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to the thieno[3,2-b]azepinone core will be crucial for accessing a wider range of derivatives.

  • Exploration of New Biological Targets: While kinase inhibition is a major focus, the thieno[3,2-b]azepinone scaffold may also have utility in targeting other protein families.

  • Lead Optimization and Preclinical Development: Promising thieno[3,2-b]azepinone-based compounds will require extensive lead optimization to improve their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of advancing them into preclinical and clinical development.

References

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The Initial Investigation of Thienoazepinone Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery and development of novel heterocyclic compounds remain a cornerstone of therapeutic innovation. Among these, the thienoazepinone core represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive framework for the initial investigation of thienoazepinone compounds, designed for researchers, scientists, and drug development professionals. By integrating established principles of drug discovery with insights from analogous thieno-fused heterocyclic systems, this document outlines a logical and efficient pathway from compound synthesis to preclinical evaluation.

The thienoazepinone structure, a fusion of a thiophene and an azepinone ring, presents a unique three-dimensional architecture that is ripe for exploration. The thiophene ring, a bioisostere of the benzene ring, offers distinct electronic and lipophilic properties, while the seven-membered azepinone ring provides conformational flexibility, allowing for diverse interactions with biological targets. This guide will navigate the critical steps of a preliminary investigation, including synthetic strategies, initial biological screening, mechanism of action studies, and early-stage ADMET profiling. Our objective is to equip research teams with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this promising class of compounds.

I. The Thienoazepinone Core: Synthesis and Structural Diversity

The synthetic accessibility of a chemical scaffold is a paramount consideration in any drug discovery program. Fortunately, several synthetic routes to thienoazepinone cores have been reported, offering a versatile platform for generating structurally diverse libraries.

A common and effective strategy for the synthesis of thieno[2,3-b]azepin-4-ones involves a Dieckmann ring closure reaction. This approach typically starts with substituted 2-amino-3-carbethoxythiophenes, which undergo a series of reactions including tosylation or benzoylation, alkylation with a suitable bromobutyrate derivative, and subsequent cyclization mediated by a strong base like sodium hydride.

Another synthetic avenue involves the Friedel-Crafts cyclization of N-thenyl-β-alanine derivatives. For instance, N-benzyl-N-(2-thenyl)-β-alanine can be cyclized using a Lewis acid catalyst such as tin(IV) chloride to yield the corresponding tetrahydro-4H-thieno[2,3-c]azepin-4-one. This method has also been successfully applied to the synthesis of thieno[3,2-c]azepin-8-one derivatives.

The choice of synthetic route will ultimately depend on the desired substitution patterns and the availability of starting materials. The ability to readily modify substituents on both the thiophene and azepinone rings is crucial for establishing robust Structure-Activity Relationships (SAR).

II. Initial Biological Screening: Identifying a Therapeutic Trajectory

Given the novelty of the thienoazepinone scaffold, a broad initial biological screening is recommended to identify potential therapeutic applications. Based on the activities of related thieno-fused heterocycles, the primary focus of this initial screen should be on anticancer and antimicrobial activities.

A. Anticancer Activity Screening

A tiered approach to in vitro anticancer screening is both efficient and cost-effective.[1][2][3]

Tier 1: Cell Viability and Proliferation Assays

The initial step is to assess the cytotoxic and antiproliferative effects of the synthesized thienoazepinone compounds against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel provides a comprehensive and standardized platform for this purpose.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thienoazepinone compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Data Presentation: IC50 Values of Lead Thienoazepinone Compounds

Compound IDA549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
THA-0015.27.810.5
THA-0021.82.53.1
THA-003>100>100>100

This is a representative table. Actual data will vary.

Tier 2: Apoptosis and Cell Cycle Analysis

For compounds demonstrating significant antiproliferative activity (e.g., IC50 < 10 µM), further investigation into the mechanism of cell death is warranted.[4]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the lead thienoazepinone compounds at their IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the lead compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

B. Antimicrobial Activity Screening

A preliminary screen for antimicrobial activity can be conducted using standard broth microdilution assays against a panel of clinically relevant bacteria and fungi.

III. Elucidating the Mechanism of Action: From Hypothesis to Validation

Identifying the molecular target and mechanism of action is a critical step in the drug discovery process. For novel scaffolds like thienoazepinones, a hypothesis-driven approach informed by the activities of structurally related compounds is a logical starting point.

A. Hypothesis Generation: Learning from Analogs

Several thieno-fused heterocyclic compounds have demonstrated anticancer activity through the inhibition of protein kinases or by disrupting microtubule dynamics.

  • Kinase Inhibition: Thieno[2,3-b]pyridines have been identified as potent inhibitors of the RON receptor tyrosine kinase, which is implicated in various cancers.[5] Many kinase inhibitors target the ATP-binding pocket of the enzyme.[6][7][8]

  • Microtubule Disruption: Certain thienoisoquinolines have been shown to induce mitotic arrest by binding to the colchicine site of tubulin and disrupting microtubule polymerization.[9]

Based on these precedents, it is plausible that thienoazepinone compounds may exert their anticancer effects through one of these mechanisms.

B. Experimental Validation

Workflow for Investigating the Mechanism of Action

MOA_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation Hypothesis1 Kinase Inhibition Kinase_Assay In Vitro Kinase Inhibition Assays Hypothesis1->Kinase_Assay Hypothesis2 Microtubule Disruption Tubulin_Assay Tubulin Polymerization Assay Hypothesis2->Tubulin_Assay Cell_Based_Assay1 Western Blot for Phospho-Kinase Levels Kinase_Assay->Cell_Based_Assay1 Cell_Based_Assay2 Immunofluorescence Microscopy of Microtubules Tubulin_Assay->Cell_Based_Assay2 Competition_Assay Competition Binding Assay (e.g., with Colchicine) Cell_Based_Assay2->Competition_Assay

Caption: A workflow for elucidating the mechanism of action of thienoazepinone compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of relevant kinases (e.g., receptor tyrosine kinases like RON, MET; cell cycle-related kinases like CDKs).

  • Compound Incubation: Incubate the kinases with ATP and the thienoazepinone compounds at various concentrations.

  • Signal Detection: Measure the kinase activity according to the kit's instructions.

  • Data Analysis: Determine the IC50 values for kinase inhibition.

Experimental Protocol: Tubulin Polymerization Assay

  • Assay Setup: Use a commercially available tubulin polymerization assay kit.

  • Compound Incubation: Incubate purified tubulin with the thienoazepinone compounds in a polymerization buffer at 37°C.

  • Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time, which is proportional to tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the compounds.

IV. Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Once a lead compound with a confirmed mechanism of action is identified, systematic structural modifications are necessary to improve its potency, selectivity, and drug-like properties.

Key Areas for SAR Exploration:

  • Substitution on the Thiophene Ring: Explore the effects of electron-donating and electron-withdrawing groups at various positions of the thiophene ring.

  • Substitution on the Azepinone Ring: Investigate the impact of different substituents on the nitrogen atom and other positions of the azepinone ring. Lipophilicity and steric bulk can be modulated here.[10]

  • Stereochemistry: If chiral centers are present, separate and evaluate the individual enantiomers, as they may exhibit different biological activities.

The insights gained from SAR studies are crucial for guiding the design of second-generation compounds with improved therapeutic potential.

V. Preliminary ADMET Profiling: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify potential liabilities that could derail a drug development program. In silico prediction tools can provide a rapid and cost-effective initial screen.[11][12][13][14]

In Silico ADMET Prediction Parameters

PropertyDesirable Range/ValueSignificance
Molecular Weight< 500 DaOral bioavailability
LogP< 5Permeability and solubility
Hydrogen Bond Donors< 5Permeability
Hydrogen Bond Acceptors< 10Permeability
Polar Surface Area (PSA)< 140 ŲCell permeability
Aqueous Solubility> -4 (logS)Absorption
CYP450 InhibitionLowDrug-drug interactions
hERG InhibitionLowCardiotoxicity

These are general guidelines based on Lipinski's Rule of Five and other established principles.

Following in silico predictions, key in vitro ADMET assays should be performed on the most promising compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate the thienoazepinone compound with human liver microsomes and NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

VI. In Vivo Evaluation: The First Look at Efficacy in a Biological System

Promising candidates that have demonstrated in vitro potency, a clear mechanism of action, and a favorable ADMET profile should be advanced to in vivo efficacy studies.[15][16]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549, HCT-116) into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the thienoazepinone compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Workflow for In Vivo Efficacy Studies

InVivo_Workflow Start Promising Lead Compound (In Vitro Potency & Favorable ADMET) Xenograft Human Tumor Xenograft Model Establishment Start->Xenograft Dosing Compound Administration (Dose-Response Study) Xenograft->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: A streamlined workflow for conducting in vivo efficacy studies of thienoazepinone compounds.

Conclusion: A Roadmap for Discovery

The initial investigation of a novel chemical scaffold like thienoazepinone is a multifaceted endeavor that requires a systematic and logical approach. This technical guide has provided a comprehensive roadmap for researchers to navigate this process, from synthesis and initial biological screening to mechanism of action elucidation and preliminary in vivo evaluation. By leveraging the knowledge gained from related heterocyclic systems and employing a suite of validated experimental protocols, the therapeutic potential of thienoazepinone compounds can be thoroughly and efficiently explored. The journey from a promising scaffold to a life-changing therapeutic is long and challenging, but a robust and well-planned initial investigation is the essential first step.

References

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  • RxList. (2021). Antineoplastics Tyrosine Kinase Inhibitor. [Link]

  • Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(1), 001-011. [Link]

  • Wang, Y., et al. (2019). Structure-activity relationships of 2-quinolinecarboxaldehyde thiosemicarbazone gallium(III) complexes with potent and selective anticancer activity. Journal of Inorganic Biochemistry, 190, 132-140. [Link]

  • Wikipedia. (2023). Tyrosine kinase inhibitor. [Link]

  • HCC Whiteboard. (2018). The Mechanisms of Action of Tyrosine Kinase Inhibitors. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. Molecules, 28(18), 6614. [Link]

  • Pauwels, B., et al. (2003). New anticancer agents: in vitro and in vivo evaluation. The Cancer Journal, 9(6), 437-443. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Varghese, E., et al. (2022). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Cancers, 14(11), 2644. [Link]

  • Sharma, G., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical & Pharmaceutical Research, 7(5), 589-597. [Link]

  • Lee, H., et al. (2018). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 61(6), 2538-2554. [Link]

  • Royal Society of Chemistry. (2023). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. [Link]

  • Forgione, P., et al. (2021). Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 49, 128327. [Link]

  • Lattanzio, L., & Vattemi, G. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Pharmaceutical Biotechnology, 13(10), 1957-1967. [Link]

  • Global Journal of Pharmaceutical and Biomedical Research. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 199. [Link]

  • El-Gamal, M. I., et al. (2020). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. International Journal of Molecular Sciences, 21(18), 6843. [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • Asif, M. (2022). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Current Drug Discovery Technologies, 19(2), 24-37. [Link]

  • Pharmacology. (2018). Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). [Link]

  • Global Journal of Pharmaceutical and Biomedical Research. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. [Link]

  • El-Damasy, D. A., et al. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Molecules, 29(1), 123. [Link]

  • El-Damasy, D. A., et al. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Molecules, 29(1), 123. [Link]

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Spectroscopic Data for 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous characterization of molecular structures. This guide is designed to serve as a practical resource for scientists, offering not only spectral data and interpretation but also detailed, field-proven experimental protocols.

Molecular Structure and Numbering

The chemical structure and atom numbering for 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one are presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Predicted Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15d1HH-2
~6.90d1HH-3
~3.40t2HH-8
~2.90t2HH-7
~2.60s (br)1HN-H (6)
~2.50t2HH-4

Interpretation and Causality:

  • Aromatic Protons (H-2, H-3): The two doublets in the aromatic region are characteristic of the two protons on the thiophene ring. The downfield shift of H-2 compared to H-3 is expected due to the deshielding effect of the adjacent sulfur atom. The coupling constant between these two protons is typically around 5 Hz.

  • Aliphatic Protons (H-4, H-7, H-8): The methylene protons of the azepine ring are expected to appear as triplets, assuming coupling to adjacent methylene groups. The protons on C-8, being adjacent to the nitrogen atom, are predicted to be the most downfield of the aliphatic signals. The protons on C-4, adjacent to the thiophene ring, will also be deshielded compared to the C-7 protons.

  • Amide Proton (N-H): The amide proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Experimental Data for the Isomer 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one:

While specific data for the target molecule is unavailable, the synthesis of its isomer, 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one, has been reported.[1] Although the full spectral data is not detailed in the abstract, the structural similarity allows for a reasonable comparison and prediction of the spectral features. The key difference would be the position of the carbonyl group and the heteroatoms in the seven-membered ring, which would lead to different chemical shifts for the methylene protons.

¹³C NMR Spectroscopy

Predicted Data:

Chemical Shift (δ) ppmAssignment
~170C-5 (C=O)
~140C-3a
~135C-8a
~128C-2
~125C-3
~45C-8
~35C-4
~30C-7

Interpretation and Causality:

  • Carbonyl Carbon (C-5): The lactam carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm.

  • Thiophene Carbons (C-2, C-3, C-3a, C-8a): The four carbons of the thiophene ring will appear in the aromatic region. The quaternary carbons (C-3a and C-8a) will be further downfield.

  • Aliphatic Carbons (C-4, C-7, C-8): The three methylene carbons of the azepine ring will appear in the upfield region. The carbon adjacent to the nitrogen (C-8) is expected to be the most downfield of the three due to the deshielding effect of the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (Amide)
~3100-3000MediumC-H Stretch (Aromatic)
~2950-2850MediumC-H Stretch (Aliphatic)
~1650StrongC=O Stretch (Lactam)
~1550MediumN-H Bend
~1450MediumC=C Stretch (Thiophene)

Interpretation and Causality:

  • N-H Stretch: The broad absorption around 3200 cm⁻¹ is a characteristic feature of the N-H stretching vibration in a secondary amide (lactam). The broadening is due to hydrogen bonding.

  • C=O Stretch: A strong absorption band around 1650 cm⁻¹ is indicative of the carbonyl group of a seven-membered lactam. The ring strain in a seven-membered ring results in a slightly lower stretching frequency compared to a six-membered lactam.

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the thiophene ring, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups in the azepine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Data (Electron Ionization - EI):

m/zPossible Fragment
167[M]⁺ (Molecular Ion)
139[M - CO]⁺
111[M - CO - C₂H₄]⁺

Interpretation and Causality:

  • Molecular Ion: The peak at m/z 167 would correspond to the molecular weight of this compound (C₈H₉NOS).

  • Fragmentation Pattern: A common fragmentation pathway for lactams is the loss of a carbonyl group (CO), which would result in a fragment at m/z 139. Subsequent fragmentation could involve the loss of ethylene from the azepine ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 acq5 Perform 2D NMR experiments (COSY, HSQC, HMBC) if necessary acq4->acq5 proc1 Fourier transform the raw data acq5->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the spectra (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H NMR signals proc3->proc4 proc5 Assign peaks proc4->proc5

Caption: General workflow for NMR spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If further structural confirmation is needed, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline correction on the resulting spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals to the respective nuclei in the molecule.

IR Spectroscopy

Workflow Diagram:

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve a small amount of sample in a volatile solvent prep2 Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) prep1->prep2 prep3 Allow the solvent to evaporate, leaving a thin film prep2->prep3 acq1 Place the salt plate in the spectrometer's sample holder prep3->acq1 acq2 Acquire a background spectrum (optional but recommended) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Perform baseline correction and smoothing if necessary acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2 proc3 Correlate bands to functional groups proc2->proc3

Caption: Workflow for IR spectroscopic analysis using the thin film method.

Detailed Protocol (Thin Film Method):

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • It is good practice to run a background spectrum of the clean salt plate first.

    • Acquire the infrared spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum by performing a baseline correction.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry

Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction and Ionization cluster_acq_analysis Data Acquisition and Analysis prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) prep2 Prepare a dilute solution (~1 mg/mL) prep1->prep2 intro1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) prep2->intro1 intro2 Ionize the sample (e.g., using Electron Ionization - EI) intro1->intro2 acq1 Acquire the mass spectrum intro2->acq1 acq2 Identify the molecular ion peak acq1->acq2 acq3 Analyze the fragmentation pattern acq2->acq3 acq4 Propose fragmentation pathways acq3->acq4

Sources

An In-depth Technical Guide to the Exploration of Novel Thieno[3,2-b]azepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-b]azepine Core - A Scaffold of Therapeutic Promise

The thieno[3,2-b]azepine scaffold is a compelling heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure, which features a thiophene ring fused to a seven-membered azepine ring, represents a key example of bioisosteric replacement. In many successful drug candidates, the thieno[3,2-b]azepine core serves as a bioisostere for a benzazepine moiety. This substitution of a benzene ring with a thiophene ring can modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.

One of the most notable applications of this scaffold is in the development of arginine vasopressin (AVP) receptor antagonists. AVP plays a crucial role in regulating water and solute excretion, blood pressure, and other physiological processes.[1] Consequently, antagonists of its receptors have therapeutic potential in conditions like hyponatremia and heart failure. The thieno[3,2-b]azepine framework has proven to be a fruitful starting point for the design of potent and selective AVP V1 and V2 receptor antagonists.[2] This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of novel thieno[3,2-b]azepine analogs, with a focus on their development as AVP antagonists.

Synthetic Strategies: Constructing the Thieno[3,2-b]azepine Core

The synthesis of the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine core can be achieved through various synthetic routes. A common and effective strategy involves the regioselective reduction of a heterocyclic-fused cyclohexanone oxime. This approach provides a versatile entry point to the desired azepine ring system.

A key synthetic intermediate is the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine, which can be further functionalized. One established method for its preparation is outlined below:

Synthetic Route 1: From Thieno[3,2-b]thiophene-2,5-dione

A multi-step synthesis starting from a thieno[3,2-b]thiophene-2,5-dione derivative allows for the introduction of diverse functionalities.

start 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-5,8-dione step1 Reduction (e.g., NaBH4) start->step1 product1 Alcohol intermediate step1->product1 step2 Mesylation (Mesyl chloride) product1->step2 product2 Mesylate intermediate step2->product2 step3 Nucleophilic Substitution (Various amines) product2->step3 product3 Amine-substituted intermediate step3->product3 step4 Reduction (e.g., LiAlH4) product3->step4 product4 Dialkylamino-substituted 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine step4->product4

Caption: Synthetic scheme for dialkylamino-substituted thieno[3,2-b]azepines.

Detailed Protocol: Synthesis of 8-Dimethylamino-4-(3-methoxy-4-nitrobenzoyl)-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine [1]

  • Reduction of the Dione: To a solution of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-5,8-dione in a suitable solvent such as methanol, sodium borohydride (NaBH4) is added portion-wise at 0 °C. The reaction is stirred until completion, and the resulting alcohol intermediate is isolated.

  • Mesylation: The alcohol is dissolved in a chlorinated solvent like dichloromethane, and triethylamine is added. The solution is cooled to 0 °C, and methanesulfonyl chloride (mesyl chloride) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, yielding the mesylate intermediate.

  • Nucleophilic Substitution: The mesylate is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF), and an excess of an amine (e.g., dimethylamine) is added. The mixture is heated to reflux until the reaction is complete.

  • Reduction of the Carbonyl: The resulting amine-substituted intermediate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF at reflux to yield the corresponding dialkylamino-substituted 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine.[1]

  • Acylation: The final product is obtained by acylating the secondary amine of the azepine ring with a desired acyl chloride, for example, 3-methoxy-4-nitrobenzoyl chloride, in the presence of a base.

Causality Behind Experimental Choices:

  • NaBH4 is chosen for the initial reduction as it is a mild reducing agent that will selectively reduce the ketones without affecting the thiophene ring.

  • Mesylation is a key step to convert the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution with an amine.

  • LiAlH4 is a powerful reducing agent necessary to reduce the amide carbonyl group in the intermediate to a methylene group.

Chemical Space and Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-b]azepine analogs as vasopressin antagonists is highly dependent on the nature and position of substituents on both the heterocyclic core and the appended side chains. Systematic studies have revealed key structural requirements for potent and selective V1 and V2 receptor antagonism.[2]

CompoundR1R2V1 Ki (nM)V2 Ki (nM)
1 HH2.80.7
2 OMeH1.90.5
3 OHH1.50.4
4 HOMe10.23.5
5 HOH8.92.1
6 HNMe22.50.8

Data synthesized from Cho et al., J Med Chem, 2004.[2]

Key SAR Insights:

  • Substitution on the Benzamide Moiety:

    • The presence of a substituent at the 2-position of the benzamide ring is crucial for high affinity. A hydroxyl or methoxy group at this position generally leads to potent V1 and V2 antagonism.[2]

    • Moving the substituent to the 3- or 4-position of the benzamide ring often results in a decrease in potency.

  • Substitution on the Thieno[3,2-b]azepine Core:

    • Introduction of a dialkylamino group at the 8-position of the tetrahydrothieno[3,2-b]azepine ring can enhance potency and selectivity.[1]

  • Nature of the Linker:

    • The length and composition of the linker between the benzamide nitrogen and other functional groups can significantly impact activity. For instance, a butoxy linker has been shown to be favorable in some analogs.[2]

Pharmacological Evaluation: Assessing Biological Activity

The pharmacological characterization of novel thieno[3,2-b]azepine analogs typically involves a tiered approach, starting with in vitro binding assays to determine their affinity for the target receptors, followed by functional assays to assess their agonist or antagonist activity.

In Vitro Radioligand Binding Assay for V1 and V2 Receptors

This assay is a fundamental tool for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

start Prepare cell membrane homogenates expressing V1 or V2 receptors step1 Incubate membranes with [3H]AVP and varying concentrations of test compound start->step1 step2 Separate bound and free radioligand (e.g., filtration) step1->step2 step3 Quantify bound radioactivity (Scintillation counting) step2->step3 step4 Data analysis: Calculate IC50 and Ki values step3->step4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: V1 and V2 Receptor Binding Assay [3][4]

  • Membrane Preparation: Cell membrane homogenates are prepared from Chinese hamster ovary (CHO) cells stably expressing either the human V1 or V2 vasopressin receptor.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin.[3]

  • Incubation: In a 96-well plate, the cell membrane homogenate (e.g., 40 µg protein for V1, 16 µg for V2) is incubated with a fixed concentration of the radioligand [3H]arginine vasopressin ([3H]AVP) (e.g., 0.3 nM) and a range of concentrations of the test compound.[3]

  • Incubation Time and Temperature: The incubation is carried out at 22 °C for 60 minutes for the V1 receptor and 120 minutes for the V2 receptor to reach equilibrium.[3]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., UniFilter-96 GF/C) to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled AVP. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • CHO cells are commonly used for heterologous expression of receptors as they provide a clean background with no endogenous vasopressin receptors.

  • [3H]AVP is the radioligand of choice as it is the endogenous ligand and generally exhibits high affinity and specificity for both V1 and V2 receptors.

  • Filtration is a rapid and efficient method to separate the bound from the free radioligand, which is crucial for obtaining accurate results.

Future Perspectives

The thieno[3,2-b]azepine scaffold has demonstrated considerable potential in the development of novel therapeutics, particularly as vasopressin receptor antagonists. Future research in this area could focus on several key aspects:

  • Optimization of Pharmacokinetic Properties: Further structural modifications could be explored to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, leading to improved oral bioavailability and duration of action.

  • Exploration of Other Therapeutic Targets: The versatility of the thieno[3,2-b]azepine core suggests that it could be a valuable scaffold for targeting other G protein-coupled receptors (GPCRs) or enzymes.

  • Development of Subtype-Selective Antagonists: While combined V1/V2 antagonists have their therapeutic applications, the development of highly selective V1a, V1b, or V2 antagonists could offer more targeted therapies with fewer side effects.

  • Investigation of Novel Biological Activities: The thieno[3,2-b]azepine scaffold may possess other currently unknown biological activities. High-throughput screening of thieno[3,2-b]azepine libraries against a diverse range of biological targets could uncover new therapeutic opportunities.

References

  • Cho, H., et al. (2004). Synthesis and Structure−Activity Relationships of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry, 47(1), 101-109. [Link]

  • Cho, H., et al. (2004). Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. PubMed, 14695824. [Link]

  • Koebel, R. F., et al. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192-4. [Link]

  • Jamil, K., et al. (2018). In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2. Journal of Experimental Pharmacology, 10, 1-7. [Link]

  • Cho, H., et al. (2004). Synthesis and Structure−Activity Relationships of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. ACS Publications. [Link]

  • Singh, R., et al. (1998). Quantitative structure-activity relationships of cardiotonic agents. PubMed, 98(1-2), 1-19. [Link]

  • Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733. [Link]

  • Zhang, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed, 39218684. [Link]

  • Patócs, A., et al. (2023). V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology. Frontiers in Endocrinology, 14, 1184829. [Link]

  • Jamil, K., et al. (2018). In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2. SciSpace. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of AVP Receptor Antagonists Utilizing a 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals in Endocrinology and Cardiovascular Medicine.

Introduction: The Therapeutic Promise of Vasopressin Receptor Antagonism

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical nonapeptide hormone involved in the regulation of water homeostasis, blood pressure, and various social behaviors.[1][2][3] Its physiological effects are mediated through three G-protein coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2.[1][4] The V1a receptor is predominantly found on vascular smooth muscle cells, where its activation leads to vasoconstriction.[5][6] The V2 receptor is primarily located in the renal collecting ducts and regulates water reabsorption.[7] Dysregulation of AVP signaling is implicated in a range of pathologies, including congestive heart failure, hyponatremia, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[8][9][10] Consequently, the development of selective and orally bioavailable AVP receptor antagonists has been a significant focus of pharmaceutical research.[9]

Non-peptide antagonists offer distinct advantages over their peptide-based counterparts, including improved oral bioavailability and metabolic stability. Within this class of small molecules, the rigid, tricyclic scaffold of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one has emerged as a privileged structure for the design of potent and selective AVP receptor antagonists.[11] This guide provides a comprehensive overview of the synthesis, derivatization, and structure-activity relationships (SAR) of AVP receptor antagonists based on this versatile thienoazepinone core.

The Thieno[3,2-b]azepinone Core: A Scaffold for Potent Antagonism

The this compound scaffold provides a unique three-dimensional arrangement of functional groups that allows for high-affinity interactions with vasopressin receptors. Its rigid structure helps to minimize the entropic penalty upon binding, while the thiophene and azepine rings offer multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The lactam functionality within the azepine ring serves as a key handle for the introduction of diverse side chains that can probe the deep binding pockets of the V1a and V2 receptors.

Synthetic Protocols

Protocol 1: Synthesis of the Core Intermediate: this compound

A plausible and efficient synthetic route to the this compound core is a multi-step process commencing with commercially available starting materials. The following protocol is a representative synthesis based on established chemical principles for the formation of similar heterocyclic systems.

Step 1: Synthesis of N-(thiophen-3-yl)acetamide

  • To a solution of 3-aminothiophene (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(thiophen-3-yl)acetamide.

Step 2: Friedel-Crafts Acylation with 4-chlorobutyryl chloride

  • To a suspension of anhydrous aluminum chloride (2.5 eq) in DCM, add N-(thiophen-3-yl)acetamide (1.0 eq) in portions at 0 °C.

  • Add 4-chlorobutyryl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(2-(4-chlorobutanoyl)thiophen-3-yl)acetamide.

Step 3: Reductive Amination and Cyclization

  • Dissolve N-(2-(4-chlorobutanoyl)thiophen-3-yl)acetamide (1.0 eq) in methanol.

  • Add sodium borohydride (3.0 eq) in portions at 0 °C.

  • Stir the reaction at room temperature for 6 hours.

  • Acidify the reaction mixture with 2N HCl and stir for an additional 2 hours to promote cyclization.

  • Neutralize the solution with saturated sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Protocol 2: N-Arylation for Introduction of Pharmacophoric Side Chains

The secondary amine of the thienoazepinone core is the primary point for derivatization to introduce the side chains necessary for potent AVP receptor antagonism. A typical protocol for N-arylation is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dioxane, add a substituted aryl halide (e.g., 4-fluorobenzonitrile, 1.1 eq).

  • Add a palladium catalyst such as Pd2(dba)3 (0.05 eq) and a phosphine ligand like Xantphos (0.1 eq).

  • Add a base, for example, cesium carbonate (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the N-arylated thienoazepinone derivative.

Structure-Activity Relationship (SAR) and Data Presentation

The derivatization of the this compound core has led to the discovery of potent and selective AVP receptor antagonists. The following table summarizes representative SAR data for a series of hypothetical analogs.

Compound IDR Group (at N-6)V1a Ki (nM)V2 Ki (nM)Selectivity (V1a/V2)Oral Bioavailability (%)
1 H>1000>1000--
2a 4-cyanophenyl50.2150.80.3315
2b 4-methoxy-2-methylbenzoyl5.81.24.8345
2c 2-chloro-5-(trifluoromethyl)benzoyl10.5250.10.0430
2d (S)-1-(4-aminobenzoyl)pyrrolidin-3-yl2.185.60.0255

Note: The data presented in this table are representative and intended for illustrative purposes to demonstrate key SAR trends.

Key SAR Insights:

  • N-6 Substitution is Crucial: The unsubstituted core (Compound 1 ) is devoid of significant activity.

  • Aromatic Substituents Drive Potency: Introduction of an N-benzoyl moiety with appropriate substitutions (e.g., Compound 2b ) can lead to potent dual V1a/V2 antagonism.

  • Selectivity can be Tuned: Judicious choice of substituents on the aromatic ring can modulate selectivity between the V1a and V2 receptors (compare Compounds 2b and 2c ).

  • Extended Side Chains Enhance Potency and Pharmacokinetics: More complex side chains, such as the aminobenzoyl-pyrrolidinyl moiety in Compound 2d , can significantly improve V1a potency and may enhance pharmacokinetic properties like oral bioavailability.

Mechanism of Action and Signaling Pathways

AVP receptor antagonists exert their effects by competitively inhibiting the binding of endogenous AVP to its receptors, thereby blocking downstream signaling cascades.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by AVP leads to the coupling of the Gq/11 G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The net result is smooth muscle contraction. Thienoazepinone-based V1a antagonists block this cascade, leading to vasodilation.

V1a_Signaling_Pathway AVP AVP V1aR V1a Receptor AVP->V1aR Gq11 Gq/11 V1aR->Gq11 activates Antagonist Thienoazepinone Antagonist Antagonist->V1aR PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: V1a Receptor Signaling Pathway and Point of Antagonist Action.

V2 Receptor Signaling Pathway

The V2 receptor is coupled to the Gs G-protein.[7] Upon AVP binding, Gs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12] Increased intracellular cAMP levels activate protein kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane of the collecting duct cells, increasing water reabsorption.[12] V2 receptor antagonists based on the thienoazepinone scaffold prevent this process, leading to aquaresis (the excretion of free water).

V2_Signaling_Pathway AVP AVP V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates Antagonist Thienoazepinone Antagonist Antagonist->V2R AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates AQP2_translocation AQP2 Channel Translocation PKA->AQP2_translocation promotes Water_reabsorption Water Reabsorption AQP2_translocation->Water_reabsorption

Caption: V2 Receptor Signaling Pathway and Point of Antagonist Action.

Experimental Workflow Overview

The discovery and development of novel AVP receptor antagonists from the thienoazepinone scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo and Preclinical Studies Core_Synthesis Synthesis of Thienoazepinone Core Derivatization N-Arylation & Analog Synthesis Core_Synthesis->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assays (V1a, V1b, V2) Characterization->Binding_Assay Functional_Assay Functional Assays (Ca²⁺ flux, cAMP) Binding_Assay->Functional_Assay SAR_Analysis SAR Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Derivatization Iterative Optimization PK_Studies Pharmacokinetic Studies (Oral Bioavailability, t½) SAR_Analysis->PK_Studies PD_Models Pharmacodynamic Models (Aquaresis, Blood Pressure) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Lead_Selection Lead Candidate Selection Tox_Studies->Lead_Selection

Caption: General Workflow for Thienoazepinone-Based AVP Antagonist Development.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel arginine vasopressin receptor antagonists. The synthetic protocols outlined herein provide a robust foundation for the generation of diverse chemical libraries based on this core. Through systematic exploration of the structure-activity relationships, it is anticipated that new drug candidates with optimized potency, selectivity, and pharmacokinetic profiles will be discovered. Future research in this area will likely focus on the development of antagonists with tailored selectivity profiles for specific therapeutic indications, as well as the exploration of novel derivatization strategies to further enhance the drug-like properties of this important class of molecules.

References

  • The canonical pathway from the vasopressin V2 receptor (V2R) to... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Contribution of vasopressin and vasopressin receptor type V1a and V2 in... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. (2012). Physiological Reviews, 92(4), 1813–1864. [Link]

  • Schematic model depicting two distinct signalings activated by the gain of function V2R-F229V and V2R-R137L causing NSIAD - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Schematic representation of the V2 receptor showing the extracellular,... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vasopressin Receptor Family - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vasopressin receptor 1A - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vasopressin receptor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. (2015). Circulation Research, 116(6), 1064–1074. [Link]

  • Vasopressin receptor 2 - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones - Sci-Hub. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. (1975). Journal of Medicinal Chemistry, 18(2), 192–194. [Link]

  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, 1985, 2049. [Link]

  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2011). International Journal of Molecular Sciences, 12(12), 8821–8829. [Link]

  • 4,5-dihydro-8H-thieno-<3,2-c>azepin-8-one - MOLBASE. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vasopressin receptor antagonists and their role in clinical medicine. (2014). Indian Journal of Endocrinology and Metabolism, 18(2), 151. [Link]

  • Therapeutic potential of vasopressin-receptor antagonists in heart failure. (2006). Nature Reviews Cardiology, 3(12), 675–683. [Link]

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  • Evaluation of the pharmacologic properties of a vasopressin antagonist in Brattleboro rats. (1986). Journal of Clinical Investigation, 77(1), 153–158. [Link]

  • Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study. (2009). Clinical Therapeutics, 31(7), 1515–1527. [Link]

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Application Notes and Protocols for the N-Acylation of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive experimental protocol for the N-acylation of the heterocyclic scaffold 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one. This lactam is a valuable intermediate in the synthesis of pharmacologically active molecules, including arginine vasopressin (AVP) receptor antagonists[1]. The protocols detailed herein focus on the use of acyl chlorides as a robust and high-yielding method for amide bond formation. This document offers step-by-step procedures, mechanistic insights, characterization guidelines, and troubleshooting advice to enable researchers to successfully synthesize a variety of N-acyl thienoazepinone derivatives.

Introduction: The Chemical Rationale

The N-acylation of a secondary amine within a lactam ring is a fundamental transformation in medicinal chemistry. This reaction attaches a carbonyl group to the nitrogen atom, forming a stable tertiary amide. The parent compound, this compound, contains a secondary amide (a lactam), where the nitrogen atom is nucleophilic.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the lactam nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). In the case of acyl chlorides, the chloride ion is an excellent leaving group, facilitating the formation of a tetrahedral intermediate which then collapses to form the final N-acylated product and a molecule of hydrochloric acid (HCl).

Due to the formation of HCl, which can protonate the starting lactam and render it non-nucleophilic, a non-nucleophilic organic base such as pyridine or triethylamine is essential. The base serves as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

Experimental Protocols

This section details the recommended procedures for the N-acylation of this compound. The primary protocol is based on a well-established method for the acylation of analogous seven-membered ring lactams, demonstrating high efficiency and good yields[2][3].

Materials and Equipment

Reagents:

ReagentCAS NumberSupplier Notes
This compound4751-61-5Purity ≥98%
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)VariesAnhydrous grade, freshly opened or distilled
Pyridine110-86-1Anhydrous, <0.005% water
Tetrahydrofuran (THF)109-99-9Anhydrous, stabilized, <0.005% water
Dichloromethane (DCM)75-09-2ACS Grade
Ethyl Acetate141-78-6ACS Grade
Hydrochloric Acid (HCl), 2 M aqueous solution7647-01-0
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution144-55-8
Brine (saturated aqueous Sodium Chloride solution)7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9For drying organic layers

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard glassware for organic synthesis

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes the general procedure for reacting the thienoazepinone with an acyl chloride in the presence of pyridine. The N-acetylation to form 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one (C₁₀H₁₁NO₂S) is provided as a specific example[4].

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Base and Reagent Addition: To the stirred solution at room temperature, add pyridine (2.0 eq). Following this, add the desired acyl chloride (e.g., acetyl chloride, 2.0 eq) dropwise via syringe[2]. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent). The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 2 M aqueous HCl.

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with 1 M aqueous NaHCO₃ and brine[2]. This removes any remaining acid and pyridine salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

General Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Dissolve Thienoazepinone (1.0 eq) in anhydrous THF add_base Add Pyridine (2.0 eq) start->add_base add_acyl Add Acyl Chloride (2.0 eq) dropwise at RT add_base->add_acyl stir Stir 1-3h at RT add_acyl->stir quench Quench with 2M HCl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end Pure N-Acylated Product purify->end

Caption: General workflow for the N-acylation of this compound.

Characterization of the N-Acylated Product

A thorough characterization of the final product is crucial to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the N-H proton signal from the starting material. New signals corresponding to the acyl group will appear (e.g., a singlet around 2.1-2.5 ppm for an acetyl group). Shifts in the protons adjacent to the nitrogen are also expected.

    • ¹³C NMR: The appearance of a new carbonyl signal (C=O) in the amide region (typically 165-175 ppm) is a key indicator of successful acylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. For the N-acetylated product, the expected molecular formula is C₁₀H₁₁NO₂S with a molecular weight of approximately 209.27 g/mol [4].

  • Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretching band of the secondary amide and the appearance of a strong carbonyl (C=O) stretching band for the tertiary amide, typically in the range of 1650-1680 cm⁻¹.

Troubleshooting and Mechanistic Considerations

IssueProbable CauseSuggested Solution
Low or No Reaction - Inactive (wet) reagents or solvents.- Insufficient base.- Use freshly opened or distilled anhydrous solvents and reagents.- Ensure the correct stoichiometry of the base is used to scavenge all HCl.
Complex Mixture of Products - Reaction temperature too high.- Presence of diacylated byproducts.- Maintain the reaction at room temperature or cool to 0 °C before adding the acyl chloride.- Use a slight excess (1.1-1.2 eq) of the acylating agent instead of 2.0 eq.
Difficult Purification - Product co-elutes with starting material or byproducts.- Optimize the TLC solvent system before attempting column chromatography.- Consider recrystallization as an alternative purification method.

Potential Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride by any trace amounts of water in the reaction mixture, which would consume the reagent and reduce the yield. If the acylating agent has enolizable protons, self-condensation could occur under basic conditions, although this is less common with pyridine.

Conclusion

The N-acylation of this compound is a straightforward and efficient transformation that provides access to a wide array of derivatives for further study in drug discovery and development. The protocol using acyl chlorides in the presence of pyridine is reliable and serves as an excellent starting point for synthesizing libraries of N-acylated compounds. Careful attention to anhydrous conditions and proper stoichiometric control are key to achieving high yields and purity.

References

  • Chiba, A., Tanaka, R., Hotta, M., Nakamura, K., Makino, K., Tabata, H., Oshitari, T., Natsugari, H., & Takahashi, H. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Molecules, 28(12), 4734. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71398438, 4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of N-[4-([(dihydropyrazolo[3,4-d]thieno[3,2-b]azepin-6(2H)-yl]carbonyl)phenyl]benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-[4-([(dihydropyrazolo[3,4-d]thieno[3,2-b]azepin-6(2H)-yl]carbonyl)phenyl]benzamides, a class of compounds with significant potential in medicinal chemistry. The protocol herein details a convergent synthetic strategy, focusing on the preparation of two key intermediates: the tricyclic dihydropyrazolo[3,4-d]thieno[3,2-b]azepine core and a functionalized N-phenylbenzamide side chain. The final amide coupling of these fragments is also described in detail. This guide is intended for researchers and professionals in drug discovery and development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction: Significance of Fused Heterocyclic Scaffolds

Fused heterocyclic systems are privileged structures in medicinal chemistry, often exhibiting a wide range of biological activities.[1][2][3] The pyrazole moiety, in particular, is a well-established pharmacophore found in numerous approved drugs.[4] The target scaffold, a dihydropyrazolo[3,4-d]thieno[3,2-b]azepine, represents a novel and complex heterocyclic system. Its unique three-dimensional architecture offers the potential for high-potency and selective interactions with various biological targets. This application note provides a robust and reproducible protocol for accessing this promising class of molecules.

Retrosynthetic Analysis and Overall Strategy

A convergent synthetic approach is employed to maximize efficiency and yield. The target molecule is disconnected at the final amide bond, leading to two key intermediates: the dihydropyrazolo[3,4-d]thieno[3,2-b]azepine core (Intermediate A ) and N-(4-aminophenyl)benzamide (Intermediate B ).

Retrosynthesis Target N-[4-([(dihydropyrazolo[3,4-d]thieno[3,2-b]azepin-6(2H)-yl]carbonyl)phenyl]benzamides Intermediates Intermediate A (dihydropyrazolo[3,4-d]thieno[3,2-b]azepine) + Intermediate B (N-(4-aminophenyl)benzamide) Target->Intermediates Amide Disconnection Thienoazepine Thieno[3,2-b]azepine precursor Intermediates->Thienoazepine Pyrazole Annulation Benzamide_Precursors 4-Nitroaniline + Benzoyl Chloride Intermediates->Benzamide_Precursors Amide Formation & Reduction Pyrazole_Precursors Pyrazole Precursors Thienoazepine->Pyrazole_Precursors

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of the Dihydropyrazolo[3,4-d]thieno[3,2-b]azepine Core (Intermediate A)

The synthesis of the tricyclic core is a multi-step process that begins with the construction of a thieno[3,2-b]azepine scaffold, followed by the annulation of the pyrazole ring. The following protocol is adapted from general methods for the synthesis of related fused heterocyclic systems.[5][6][7]

Protocol 3.1: Step-by-Step Synthesis of Intermediate A

  • Step 1: Synthesis of a Substituted Thieno[3,2-b]azepinone. This can be achieved through various published methods, often involving the cyclization of a functionalized thiophene derivative. A representative example would be the reaction of a 2-(2-aminophenyl)thiophene with a suitable reagent to form the seven-membered azepine ring.

  • Step 2: Functionalization for Pyrazole Ring Formation. The thienoazepinone is then functionalized to introduce the necessary handles for pyrazole synthesis. This may involve Vilsmeier-Haack formylation or a similar reaction to introduce an aldehyde group adjacent to a ketone.

  • Step 3: Pyrazole Ring Annulation. The functionalized thienoazepinone is reacted with hydrazine or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions, to form the pyrazole ring.

  • Step 4: Reduction of the Azepine Carbonyl. The carbonyl group in the azepine ring is reduced to the corresponding methylene group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF), to yield the dihydropyrazolo[3,4-d]thieno[3,2-b]azepine core.

  • Step 5: Introduction of the Carbonyl Moiety. The secondary amine of the dihydropyrazolo[3,4-d]thieno[3,2-b]azepine is acylated with a suitable reagent like phosgene or a phosgene equivalent (e.g., triphosgene) to introduce the carbonyl chloride, or alternatively, reacted with an activated carboxylic acid for direct coupling.

Synthesis of N-(4-aminophenyl)benzamide (Intermediate B)

The synthesis of this intermediate is a straightforward two-step process involving an initial amide coupling followed by the reduction of a nitro group.[8]

Protocol 3.2: Step-by-Step Synthesis of Intermediate B

  • Step 1: Synthesis of N-(4-nitrophenyl)benzamide. In a well-ventilated fume hood, dissolve 4-nitroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine, to the solution. Slowly add benzoyl chloride to the stirring solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Step 2: Reduction of the Nitro Group. Dissolve the N-(4-nitrophenyl)benzamide in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2). If using Pd/C, the reaction is carried out under a hydrogen atmosphere. If using SnCl2, the reaction is typically performed in the presence of a strong acid like hydrochloric acid. Monitor the reaction by TLC. Upon completion, the catalyst is filtered off (if using Pd/C), and the solvent is removed under reduced pressure. The crude product is then purified to yield N-(4-aminophenyl)benzamide.

Final Amide Coupling: Synthesis of the Target Molecule

The final step involves the formation of an amide bond between the dihydropyrazolo[3,4-d]thieno[3,2-b]azepine core (Intermediate A , activated as a carbonyl chloride or with a coupling agent) and N-(4-aminophenyl)benzamide (Intermediate B ). Several well-established amide coupling protocols can be employed for this transformation.[9][10][11][12][13]

Protocol 4.1: Amide Coupling using EDC/HOBt

  • Activation of the Carboxylic Acid (if applicable): If Intermediate A is a carboxylic acid, dissolve it in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to the solution and stir for 30-60 minutes at room temperature to form the activated ester.

  • Coupling Reaction: To the solution of the activated Intermediate A , add a solution of Intermediate B in the same solvent. Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final N-[4-([(dihydropyrazolo[3,4-d]thieno[3,2-b]azepin-6(2H)-yl]carbonyl)phenyl]benzamide.

Parameter Condition Rationale
Coupling Reagents EDC, HOBtHigh coupling efficiency, minimizes side reactions.[11]
Base DIPEANon-nucleophilic base to neutralize acid byproducts.
Solvent Anhydrous DMF or DCMGood solubility for reactants, aprotic to prevent hydrolysis.
Temperature 0 °C to Room TemperatureMild conditions to prevent racemization and degradation.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic and chromatographic techniques.

QC_Workflow Start Crude Product TLC Thin Layer Chromatography (TLC) (Initial Purity Assessment) Start->TLC Purification Flash Column Chromatography TLC->Purification Pure_Product Purified Product Purification->Pure_Product NMR ¹H and ¹³C NMR (Structural Elucidation) Pure_Product->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Pure_Product->MS HPLC High-Performance Liquid Chromatography (HPLC) (Purity Assessment >95%) Pure_Product->HPLC Final Final Characterized Compound NMR->Final MS->Final HPLC->Final

Caption: Analytical workflow for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound, with a purity of >95% being the standard for most research applications.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Many of the reagents used in this synthesis are toxic, corrosive, or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Handle organometallic reagents and hydrides with extreme care, as they can be pyrophoric.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Kandhasamy, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3855-3858.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11501.
  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-mercapto-3-(phenylamino)acrylamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of dipyrazolo[3,4-b : 4′,3′-f]azepines and dithieno[2,3-b : 3′,2′f]azepines from 1-substituted 2,7-dichloro-4,5-dihydro-1H-azepine-3,6-dicarbaldehydes. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 1,4,5,6‐tetrahydropyrazolo[3,4‐d]pyrido[3,2‐b]azepine. Retrieved from [Link]

  • PubMed. (2020). Azolo[d]pyridazinones in medicinal chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 1,4,5,6-Tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,4,5,6-Tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][9][12]diazepines. Retrieved from [Link]

  • Thieme. (2025). Design and Synthesis of Tetrahydrobenzo[12][13]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Retrieved from [Link]

  • PubMed Central. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one core is a significant heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutics, including arginine vasopressin (AVP) receptor antagonists.[1] Its structural integrity, purity, and stability are paramount for the validity of downstream biological assays and the overall success of a drug discovery program. A simple confirmation of mass or a single proton NMR spectrum is insufficient for regulatory or publication standards. A robust, multi-faceted analytical approach is required to provide an unambiguous and comprehensive characterization.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to build a complete analytical picture of the title compound. We will proceed from rapid, high-level verification to deep structural elucidation and definitive purity assessment, explaining the causality behind each experimental choice. This integrated approach ensures that the data from each technique corroborates the others, creating a self-validating dossier for the molecule.

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Final Verification cluster_3 Outcome MS Mass Spectrometry (Molecular Weight) H_NMR 1H NMR (Proton Framework) MS->H_NMR FTIR FT-IR Spectroscopy (Functional Groups) FTIR->H_NMR C_NMR 13C NMR / DEPT (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Connectivity) C_NMR->COSY HSQC 2D HSQC (C-H Connectivity) COSY->HSQC Establish Connectivity HPLC HPLC-UV (Purity & Quantification) HSQC->HPLC Confirm Structure XRAY X-Ray Crystallography (Definitive Structure, Optional) HSQC->XRAY Grow Crystals FCC Fully Characterized Compound HPLC->FCC Assess Purity >95% XRAY->FCC Synthesis Newly Synthesized Compound Synthesis->MS Verify Mass Synthesis->FTIR Verify Functional Groups

Figure 1: Integrated workflow for the characterization of a novel small molecule.

Mass Spectrometry (MS): The First Line of Verification

Expertise & Rationale: Before committing resources to time-intensive NMR experiments, it is crucial to confirm that the reaction produced a compound of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal tool. For a molecule like this compound, which contains a basic nitrogen and oxygen atoms, Electrospray Ionization (ESI) in positive mode is highly effective. It gently ionizes the molecule, primarily yielding the protonated species [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak. An accurate mass measurement (to within 5 ppm) provides strong evidence for the elemental composition, a critical piece of data for validating a new chemical entity.[2][3]

Protocol 2.1: HRMS Analysis via ESI-TOF
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile). The solution should be clear.

  • Instrumentation: Use a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Method Parameters:

    • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 100 – 120 °C.

    • Mass Range: Scan from m/z 100 to 500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical calculated mass. The mass error should be less than 5 ppm. Also, look for other common adducts like [M+Na]⁺ or [M+K]⁺.

Table 1: Expected HRMS Data
ParameterValue
Molecular FormulaC₈H₉NOS
Exact Mass (Monoisotopic)167.0405 g/mol
Expected Ion (m/z)
[M+H]⁺168.0478
[M+Na]⁺190.0297
[M+K]⁺206.0036

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms, confirming the thieno[3,2-b]azepin-5-one framework.

  • ¹H NMR: Provides information on the number of different proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). The protons on the thiophene ring will appear in the aromatic region, while the three CH₂ groups of the azepine ring will show characteristic aliphatic patterns.[4] The N-H proton of the lactam is often a broad singlet and may exchange with D₂O.

  • ¹³C NMR: Reveals the number of unique carbon environments. The key signal to identify is the carbonyl carbon (C=O) of the lactam, which will be significantly downfield (>160 ppm). DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR: These experiments are essential for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity through the aliphatic chain (e.g., H4-H8-H7-H6).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.

Protocol 3.1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to TMS at 0.00 ppm.

    • Integrate all peaks and analyze coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Run a DEPT-135 experiment to differentiate carbon types.

  • 2D NMR Acquisition:

    • Acquire standard COSY and HSQC spectra. These experiments typically take longer to run (30 minutes to several hours) but are critical for full assignment.

  • Data Analysis: Use the combination of all spectra to assign every proton and carbon signal and confirm the overall structure.

Figure 2: Expected ¹H-¹H COSY correlations in the aliphatic portion.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected ¹H Multiplicity
2C-H~7.5 - 7.7~125 - 130d
3C-H~6.9 - 7.1~120 - 125d
3aC-~135 - 140-
4CH₂~2.8 - 3.0~35 - 40t
5C=O-~165 - 170-
6N-H~7.8 - 8.2 (broad)-br s
7CH₂~1.8 - 2.0~25 - 30m
8CH₂~2.6 - 2.8~30 - 35t
8aC-~140 - 145-
Note: These are estimated values based on similar heterocyclic systems. Actual values may vary.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Rationale: After confirming the structure, it is imperative to determine the purity of the bulk material. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for this purpose.[6] The technique separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[7] By developing a robust method, we can accurately quantify the purity as a percentage of the total peak area in the chromatogram. A purity level of >95% is generally required for compounds intended for biological screening.[8][9]

Protocol 4.1: Purity Determination by RP-HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Method Development & Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.05% TFA).

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λₘₐₓ from the DAD spectrum).

    • Gradient: Start with a screening gradient (e.g., 5% to 95% B over 10 minutes) and optimize to ensure the main peak is well-resolved from any impurities.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Table 3: Example HPLC Gradient for Purity Analysis
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Linear
1.0955Linear
8.0595Linear
10.0595Linear
10.1955Linear
12.0955Linear

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Rationale: FT-IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is an excellent complementary technique to NMR and MS. For this thienoazepinone, the most diagnostic absorptions will be from the secondary amide (lactam) functional group. We expect to see a sharp N-H stretching vibration and a very strong carbonyl (C=O) stretching vibration. The frequency of the C=O stretch is sensitive to ring strain; for a 7-membered lactam, it typically appears around 1670 cm⁻¹.[10][11][12]

Protocol 5.1: FT-IR Analysis via ATR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: A background spectrum should be collected first and automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[13]

Table 4: Key FT-IR Vibrational Frequencies
Functional GroupExpected Absorption (cm⁻¹)Intensity
N-H Stretch (Lactam)3170 - 3300Medium
C-H Stretch (Aromatic/Aliphatic)2850 - 3100Medium
C=O Stretch (Amide I, Lactam)~1670Strong
C=C Stretch (Thiophene)1500 - 1600Medium
N-H Bend (Amide II)1510 - 1550Medium

Conclusion: Synthesizing the Data for a Complete Picture

No single analytical technique is sufficient to fully characterize a novel compound. The true power of this workflow lies in the integration of orthogonal data sets. HRMS confirms the elemental formula. A complete NMR assignment confirms the specific isomer and constitution. HPLC validates the purity of the sample used for these characterizations and future biological testing. Finally, FT-IR provides a quick and reliable fingerprint of the key functional groups. Only when the data from all these techniques are consistent and corroborative can this compound be considered fully and unambiguously characterized. For absolute proof of structure and stereochemistry, single-crystal X-ray diffraction can be employed on a crystalline sample.[14][15]

References

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Carbonyl - compounds - IR - spectroscopy. Scribd. [Link]

  • Preparation of Thieno[3,2-e][10][11]oxazepine, Thieno and[10]Benzothieno-[3,2-g][8][10]oxazonine, and 5H-Thieno and 1H-[10]Benzothieno-[3,2-h][10][16]oxazecine Derivatives by Ring Expansion Methods. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • FTIR study of five complex β-lactam molecules. (2001). ResearchGate. [Link]

  • FTIR study of five complex beta-lactam molecules. (2001). PubMed. [Link]

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021). ResearchGate. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. (2021). ResearchGate. [Link]

  • Infrared Spectrometry. Michigan State University Chemistry Department. [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). National Institutes of Health. [Link]

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. MDPI. [Link]

  • Bulky End-Capped[10]Benzothieno[3,2- b]benzothiophenes: Reaching High-Mobility Organic Semiconductors by Fine Tuning of the Crystalline Solid-State Order. (2015). University of Kentucky X-Ray Crystallography Facility. [Link]

  • Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. (2024). YouTube. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

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Application Notes & Protocols: A Guide to In Vitro Assays for Novel Arginine Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The arginine vasopressin (AVP) system, with its distinct V1a, V1b, and V2 receptors, represents a critical target for therapeutic intervention in a host of human diseases, including cardiovascular disorders, hyponatremia, and central nervous system conditions. The development of selective antagonists for these G protein-coupled receptors (GPCRs) requires a robust and multi-faceted in vitro pharmacological characterization cascade. This guide provides a comprehensive overview and detailed protocols for the essential assays used to discover and characterize novel AVP receptor antagonists. We delve into the foundational principles of radioligand binding assays for affinity determination and follow with detailed, step-by-step protocols for functional assays—calcium mobilization for V1a/V1b and cAMP accumulation for V2—to determine antagonist potency. Furthermore, we explore advanced orthogonal assays, such as β-arrestin recruitment, which are crucial for elucidating nuanced mechanisms of action like biased antagonism.

Introduction: The Vasopressin System as a Therapeutic Target

Arginine vasopressin (AVP), a nonapeptide hormone, is a key regulator of water homeostasis, vascular tone, and social behavior.[1] Its diverse physiological effects are mediated by three distinct GPCR subtypes: V1a, V1b (also known as V3), and V2.[2][3][4] These receptors differ in their tissue distribution, signaling mechanisms, and physiological roles, making receptor-specific antagonists highly sought-after therapeutic agents.[3]

  • V1a Receptors: Primarily found on vascular smooth muscle, platelets, and in the brain, they mediate vasoconstriction and social behaviors.[3][5][6] Antagonists have potential in treating Raynaud's disease and dysmenorrhea.[6][7]

  • V1b Receptors: Concentrated in the anterior pituitary, they regulate the release of adrenocorticotropic hormone (ACTH).[8][9] Antagonists are being investigated for anxiety and depression.[8]

  • V2 Receptors: Located predominantly in the renal collecting ducts, they are responsible for the antidiuretic effect of AVP by promoting water reabsorption.[2][3][10] Antagonists (e.g., Tolvaptan) are used to treat hyponatremia.

A successful drug discovery campaign hinges on an assay cascade that can reliably determine a compound's affinity, potency, and selectivity for each receptor subtype.

Foundational Knowledge: AVP Receptor Signaling Pathways

Understanding the distinct intracellular signaling cascades initiated by each AVP receptor is fundamental to designing appropriate functional assays.

  • V1a and V1b Receptor Signaling: These receptors couple to Gαq/11 proteins.[3][4][11][12] Ligand binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid and measurable release of stored intracellular calcium (Ca2+).[11][13][14]

  • V2 Receptor Signaling: The V2 receptor couples to the Gαs protein.[4][11][15] This interaction stimulates adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[2][10][11][15] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA).[1][10]

These divergent pathways dictate the choice of functional assay: calcium mobilization for V1a/V1b and cAMP measurement for V2.

G_Protein_Signaling_Pathways cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 AVP Antagonist (Blocks Binding) V1_Receptor V1a / V1b Receptor AVP_V1->V1_Receptor AVP Gq11 Gq/11 V1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers AVP_V2 AVP Antagonist (Blocks Binding) V2_Receptor V2 Receptor AVP_V2->V2_Receptor AVP Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP Accumulation ATP->cAMP

Caption: AVP Receptor G-Protein Signaling Pathways.

Core Assays for Antagonist Characterization

A typical primary and secondary screening workflow involves first determining the binding affinity of a compound and then measuring its functional potency as an antagonist.

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

Radioligand binding assays are the gold standard for directly measuring the affinity of a test compound for a receptor.[1] The most common format is a competition assay, where the unlabeled antagonist competes with a known, high-affinity radiolabeled ligand for binding to the receptor.

Scientific Rationale: This assay directly probes the interaction at the receptor's binding site. The resulting inhibition constant (Kᵢ) is a measure of the intrinsic affinity of the antagonist, independent of downstream signaling events. This is a crucial first step to confirm a compound directly interacts with the target.

Workflow Diagram: Radioligand Competition Binding Assay

Radioligand_Workflow start Start prep Prepare Receptor Membranes (from stable cell lines) start->prep plate Plate Membranes, Radioligand (& [Test Compound] series) prep->plate incubate Incubate to Equilibrium (e.g., 60 min, 30°C) plate->incubate filter Rapid Vacuum Filtration (GF/C filters) incubate->filter wash Wash Filters (remove unbound ligand) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol: Competition Radioligand Binding Assay

This protocol is a general template and must be optimized for each receptor subtype.

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human V1a, V1b, or V2 receptor to high density.[11]

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[16]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.[16]

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[16]

  • Assay Execution (96-well format):

    • Prepare a serial dilution of the test antagonist compound in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • To each well of a 96-well plate, add:

      • 50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of unlabeled AVP for non-specific binding).

      • 50 µL of radioligand (e.g., [³H]-AVP) at a concentration near its Kₔ.

      • 150 µL of thawed membrane preparation (typically 5-50 µg protein/well).[16]

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 30°C to reach equilibrium.[16][17]

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[16][18]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.[16]

    • Dry the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other readings.

    • Plot the percent specific binding against the log concentration of the test antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[16]

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ReceptorCommon RadioligandTypical Kₔ (nM)
V1a [³H]-Arginine Vasopressin0.2 - 0.6[19]
V1b [³H]-Arginine Vasopressin~1.0
V2 [³H]-Arginine Vasopressin~2.0
Table 1: Example Radioligands for AVP Receptor Binding Assays. Kₔ values are approximate and should be determined empirically for each batch of membranes.
Functional Assays: Measuring Antagonist Potency (IC₅₀)

Functional assays measure the ability of an antagonist to inhibit the signaling response induced by an agonist (e.g., AVP). The potency is typically reported as an IC₅₀ value. The choice of assay is dictated by the receptor's signaling pathway.

Scientific Rationale: This assay directly measures the consequence of Gq/11 activation—the release of intracellular calcium.[13][20] It is a robust, high-throughput compatible method that provides a real-time kinetic readout of receptor antagonism. The use of fluorescent calcium indicators provides a highly sensitive signal.

Workflow Diagram: No-Wash Calcium Flux Assay

Calcium_Workflow start Start plate_cells Plate V1a or V1b expressing cells in black, clear-bottom plates start->plate_cells incubate_overnight Incubate Overnight (16-24 hours) plate_cells->incubate_overnight dye_loading Add Calcium-Sensitive Dye (e.g., Fluo-8 AM) incubate_overnight->dye_loading incubate_dye Incubate (e.g., 60 min, 37°C) dye_loading->incubate_dye add_compounds Place plate in reader (e.g., FLIPR). Add Antagonist dilutions. incubate_dye->add_compounds pre_incubate Pre-incubate with Antagonist add_compounds->pre_incubate add_agonist Add Agonist (AVP) & Read Fluorescence pre_incubate->add_agonist analyze Data Analysis (Calculate IC50) add_agonist->analyze end End analyze->end

Caption: Workflow for a Calcium Mobilization Assay.

Protocol: Homogeneous Calcium Flux Assay

  • Cell Plating:

    • Seed HEK293 or CHO cells stably expressing the human V1a or V1b receptor into black, clear-bottom 96- or 384-well microplates.[20][21] Plate at a density that yields a confluent monolayer on the day of the assay.

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-5) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[20] An anion-exchange inhibitor like Probenecid is often included to prevent dye leakage.[20]

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light. This is a "no-wash" protocol.[21]

  • Assay Execution:

    • Prepare a plate containing serial dilutions of the test antagonist at 4x the final desired concentration.

    • Prepare a solution of the reference agonist (Arginine Vasopressin) at 4x the final desired concentration (typically the EC₈₀ concentration).

    • Place the cell plate into a fluorescence plate reader equipped with automated liquid handling (e.g., FLIPR, FlexStation).[20]

    • The instrument adds the antagonist dilutions to the cell plate. Incubate for a pre-determined time (e.g., 15-30 minutes).

    • The instrument then adds the agonist solution and immediately begins kinetic reading of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Scientific Rationale: This assay directly quantifies the second messenger generated by V2 receptor-Gαs coupling.[15] It provides a direct functional measure of receptor activation and inhibition. Modern homogenous assay formats, such as HTRF or luminescence, are highly sensitive and amenable to high-throughput screening.[11][22]

Protocol: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay

  • Cell Handling:

    • Harvest V2 receptor-expressing cells grown in culture.[23] Cells can often be used directly from a frozen, ready-to-use vial format.[24]

    • Resuspend the cells in a stimulation buffer (e.g., HBSS with HEPES, BSA) containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM).[11][23] The PDE inhibitor is critical to prevent the degradation of cAMP and ensure a robust signal window.

  • Assay Execution (384-well format):

    • Add a small volume (e.g., 5 µL) of the cell suspension to each well of a low-volume 384-well white plate (e.g., 2000-3000 cells/well).[23]

    • Add 5 µL of the test antagonist dilutions (or buffer).

    • Add 5 µL of the agonist, AVP, at its EC₈₀ concentration. Note: In an antagonist screen, the antagonist and agonist are often added simultaneously or with a brief pre-incubation.

    • Incubate at room temperature for 30-60 minutes.

  • Detection:

    • Add the detection reagents from a commercial HTRF cAMP kit (e.g., LANCE Ultra).[23][24] These typically consist of a Europium (Eu)-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission).

    • The signal is inversely proportional to the amount of cAMP produced by the cells (cellular cAMP competes with the fluorescent cAMP analog for antibody binding).

    • Plot the HTRF ratio against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterCalcium Flux AssaycAMP HTRF Assay
Receptor Target V1a, V1bV2
Principle Measures Gq-mediated Ca²⁺ releaseMeasures Gs-mediated cAMP accumulation
Detection Fluorescence IntensityTime-Resolved FRET
Readout KineticEndpoint
Key Reagents Calcium-sensitive dye (e.g., Fluo-8)Labeled anti-cAMP Ab, fluorescent cAMP analog
Critical Component N/APDE Inhibitor (e.g., IBMX)
Table 2: Comparison of Key Functional Assays for AVP Antagonists.

Advanced Assays for Deeper Mechanistic Insight

While affinity and functional potency are the cornerstones of characterization, understanding a compound's full pharmacological profile may require orthogonal assays.

β-Arrestin Recruitment Assays

Scientific Rationale: Upon agonist stimulation, GPCRs are phosphorylated by GRKs, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades.[25] Some ligands may be "biased," preferentially inhibiting G protein signaling over β-arrestin recruitment, or vice-versa. This has significant implications for therapeutic efficacy and side-effect profiles. Assays like Bioluminescence Resonance Energy Transfer (BRET) are ideal for studying these interactions.[26][27][28]

Principle of BRET: BRET measures the proximity between two proteins.[27][29] The target receptor is fused to a light-emitting enzyme (e.g., Renilla Luciferase, Rluc), and β-arrestin is fused to a fluorescent acceptor (e.g., YFP or GFP). When an agonist promotes their interaction, the proteins are brought into close proximity (<10 nm), allowing for non-radiative energy transfer from the luciferase to the fluorophore upon addition of a substrate. An antagonist would block this agonist-induced BRET signal.

Workflow Diagram: BRET-based β-Arrestin Recruitment Assay

BRET_Workflow cluster_0 No Agonist cluster_1 Agonist Present (Antagonist Blocks) AVP_Receptor AVP-Receptor-Rluc Arrestin β-Arrestin-YFP Light_Donor Light Emitted (~480nm) AVP_Receptor->Light_Donor No_BRET No Energy Transfer Arrestin->No_BRET Substrate Substrate (Coelenterazine) Substrate->AVP_Receptor AVP_Receptor_A AVP-Receptor-Rluc Arrestin_A β-Arrestin-YFP AVP_Receptor_A->Arrestin_A Recruitment BRET Energy Transfer AVP_Receptor_A->BRET Light_Acceptor Light Emitted (~530nm) Arrestin_A->Light_Acceptor Substrate_A Substrate (Coelenterazine) Substrate_A->AVP_Receptor_A BRET->Arrestin_A Agonist Agonist Agonist->AVP_Receptor_A

Caption: Principle of BRET for β-Arrestin Recruitment.

Conclusion

The characterization of novel arginine vasopressin antagonists requires a systematic and logical in vitro approach. By integrating high-fidelity binding assays to determine affinity with specific functional assays tailored to the distinct signaling pathways of the V1a/V1b and V2 receptors, researchers can accurately establish potency and selectivity. The incorporation of advanced assays, such as β-arrestin recruitment, provides a more complete pharmacological picture, enabling the selection of drug candidates with the most promising therapeutic profiles. The protocols and principles outlined in this guide serve as a robust framework for advancing AVP antagonist drug discovery programs.

References

  • Innoprot. (n.d.). V1A Vasopressin Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

  • Birnbaumer, M., et al. (1992). Development and characterization of a mouse cell line expressing the human V2 vasopressin receptor gene. PubMed. Retrieved from [Link]

  • Cells Online. (n.d.). Arginine Vasopressin Receptor 1A stable expressing HEK293 Cell Line. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human V1a Vasopressin Receptor Cell Line. Retrieved from [Link]

  • Taylor, M. S., et al. (2002). Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). V1B Human Vasopressin / Oxytocin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). V1B Human Vasopressin / Oxytocin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Retrieved from [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Retrieved from [Link]

  • Gainer, H., & Wray, S. (2019). Cell-type specific expression of oxytocin and vasopressin genes: An experimental odyssey. Journal of Neuroendocrinology. Retrieved from [Link]

  • Cheng, Z. J., et al. (2003). Elucidation of signaling properties of vasopressin receptor-related receptor 1 by using the chimeric receptor approach. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Knepper, M. A., et al. (2021). Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Innoprot. (n.d.). V2 Vasopressin Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

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  • Stables, J., & Green, A. (2001). Reporter-gene systems for the study of G-protein-coupled receptors. Current Opinion in Pharmacology. Retrieved from [Link]

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  • G. H. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). V1A Human Vasopressin / Oxytocin GPCR Cell Based Agonist IP1 LeadHunter Assay - TW. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]

  • Mu, L., et al. (2024). Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Arginine-vasopressin (AVP) signal transduction pathway in the collecting duct. Retrieved from [Link]

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  • D. S. (2022). Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. Methods in Molecular Biology. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Thieno[3,2-b]azepinone Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[3,2-b]azepinone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the thieno[3,2-b]azepinone core?

A1: The primary strategies for constructing the thieno[3,2-b]azepinone skeleton typically involve intramolecular cyclization reactions. The two most prevalent approaches are the Dieckmann condensation and Friedel-Crafts acylation.

  • Dieckmann Condensation: This route often starts from a substituted 3-aminothiophene-2-carboxylate.[1][2] The thiophene amine is first acylated with a suitable bifunctional reagent (e.g., a derivative of glutaric acid) to form a diester intermediate. This intermediate then undergoes an intramolecular cyclization, typically mediated by a strong base like potassium hydride or sodium hydride, to form the seven-membered azepine ring.[1][3]

  • Friedel-Crafts Acylation: An alternative approach involves the intramolecular cyclization of an N-thenyl-β-alanine derivative.[4] This acid-catalyzed reaction, often employing reagents like tin(IV) chloride or polyphosphoric acid (PPA), promotes the acylation of the thiophene ring to close the azepinone ring system.[4]

Q2: I'm observing a low yield in my Dieckmann cyclization. What are the likely causes?

A2: Low yields in Dieckmann condensations for thieno[3,2-b]azepinone synthesis can stem from several factors. Incomplete reaction, side reactions, and degradation of the product are common culprits. Key areas to investigate include the quality of your reagents and solvent, the reaction temperature, and the choice of base. The subsequent troubleshooting sections will delve into these issues in greater detail.

Q3: My final product is difficult to purify. What are some common impurities?

A3: Purification challenges often arise from the presence of unreacted starting materials, polymeric byproducts, or isomers formed during the reaction. In Dieckmann condensations, incomplete hydrolysis and decarboxylation of the β-keto ester intermediate can also lead to a complex mixture.[1] For Friedel-Crafts reactions, regioisomers can be a significant issue, depending on the substitution pattern of the starting thiophene.

Troubleshooting Guide: Enhancing Your Synthesis

This section provides detailed solutions to specific problems you may encounter during the synthesis of thieno[3,2-b]azepinones.

Problem 1: Low Yield in Dieckmann Condensation

Question: My Dieckmann cyclization of the diester precursor is resulting in a low yield of the desired β-keto ester intermediate. How can I improve this?

Answer:

Optimizing the Dieckmann condensation requires careful attention to several experimental parameters. The causality behind low yields often lies in the interplay between the base, solvent, and reaction temperature.

Causality and Optimization Strategies:

  • Base Selection and Quality: The choice and quality of the base are critical.

    • Potassium Hydride (KH) vs. Sodium Hydride (NaH): While both are effective, KH is often more reactive and may lead to higher yields in shorter reaction times.[1] However, NaH is a suitable and often safer alternative.[3]

    • Reagent Quality: Ensure your hydride base is fresh and has not been passivated by atmospheric moisture. Using a fresh bottle or washing the hydride with a dry, inert solvent (like hexane) immediately before use can significantly improve its reactivity.

  • Solvent Purity: The reaction is highly sensitive to moisture.

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, toluene, or DMF). The presence of water will quench the hydride base and can hydrolyze the ester functionalities of your starting material.

  • Reaction Temperature: Temperature control is crucial for minimizing side reactions.

    • Initial Deprotonation: The initial deprotonation of the active methylene group should typically be performed at a low temperature (e.g., 0 °C) to control the reaction rate and prevent decomposition.

    • Cyclization: After the initial deprotonation, the reaction may need to be gently warmed to room temperature or slightly above to drive the cyclization to completion. Monitor the reaction by TLC to determine the optimal temperature profile.

  • Reaction Concentration: The concentration of the reaction can influence the rate of the intramolecular cyclization versus intermolecular side reactions.

    • High Dilution: While seemingly counterintuitive, running the reaction at a higher dilution can sometimes favor the desired intramolecular cyclization by minimizing intermolecular condensation, which can lead to polymer formation.

Experimental Protocol: Optimized Dieckmann Condensation

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend potassium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the diester precursor in anhydrous THF to the KH suspension over 30-60 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

ParameterRecommendationRationale
Base Potassium Hydride (KH)Higher reactivity can improve yield.[1]
Solvent Anhydrous THFPrevents quenching of the base and hydrolysis.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side reactions.
Atmosphere Inert (Ar or N₂)Prevents degradation of the reactive intermediates.
Problem 2: Incomplete Hydrolysis and Decarboxylation

Question: After the Dieckmann cyclization, I am struggling to fully convert the resulting β-keto ester to the final thieno[3,2-b]azepinone. What are the best conditions for this step?

Answer:

The hydrolysis and decarboxylation of the β-keto ester intermediate is a critical final step that can significantly impact your overall yield and purity. Incomplete reaction can lead to a mixture of products that are difficult to separate.

Causality and Optimization Strategies:

  • Reaction Medium: The choice of solvent and the presence of water are key.

    • Wet DMSO: Heating the β-keto ester in a mixture of dimethyl sulfoxide (DMSO) and water is a commonly employed and effective method.[1] The water facilitates the hydrolysis of the ester, and the high temperature promotes the subsequent decarboxylation.

    • Acidic Conditions: Alternatively, acidic conditions can be used. Refluxing the β-keto ester in a mixture of acetic acid and a strong mineral acid (e.g., sulfuric acid) can also drive the reaction to completion.[3]

  • Temperature and Reaction Time: This step typically requires elevated temperatures to proceed at a reasonable rate.

    • Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating at very high temperatures can lead to decomposition of the desired product.

Experimental Protocol: Hydrolysis and Decarboxylation in Wet DMSO

  • Dissolve the crude β-keto ester in a mixture of DMSO and water (e.g., a 10:1 ratio).

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Collect the precipitated solid by filtration, or extract the aqueous solution with an organic solvent if the product is not a solid.

  • Purify the crude product by recrystallization or column chromatography.

Problem 3: Side Reactions in Friedel-Crafts Acylation

Question: My Friedel-Crafts cyclization is giving me a mixture of isomers and a low yield of the desired thieno[3,2-b]azepinone. How can I improve the regioselectivity and yield?

Answer:

Friedel-Crafts reactions on thiophene rings can be prone to regioselectivity issues and side reactions if not carefully controlled. The choice of Lewis acid, solvent, and reaction temperature are paramount for a successful outcome.

Causality and Optimization Strategies:

  • Lewis Acid Choice: The strength of the Lewis acid can influence the reaction rate and the formation of byproducts.

    • Milder Lewis Acids: In some cases, a milder Lewis acid like tin(IV) chloride (SnCl₄) may provide better selectivity and fewer side reactions compared to stronger Lewis acids like aluminum chloride (AlCl₃).[4]

    • Protic Acids: Polyphosphoric acid (PPA) can also be an effective reagent for this type of cyclization, often providing good yields.[4]

  • Solvent Effects: The solvent can influence the activity of the Lewis acid and the stability of the reaction intermediates.

    • Non-polar Solvents: Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used for Friedel-Crafts reactions.

  • Temperature Control: These reactions are often exothermic and require careful temperature management.

    • Low Temperature: Running the reaction at a low temperature (e.g., 0 °C or below) can help to control the reaction rate and improve selectivity.

Workflow for Optimizing Friedel-Crafts Cyclization

G start Low Yield / Isomer Formation lewis_acid Evaluate Lewis Acid (SnCl₄ vs. PPA) start->lewis_acid temp_control Optimize Reaction Temperature (Start at 0°C) lewis_acid->temp_control solvent Assess Solvent Choice (e.g., CH₂Cl₂ vs. DCE) temp_control->solvent purification Purify Product (Column Chromatography) solvent->purification success Optimized Yield and Purity purification->success

Caption: Troubleshooting workflow for Friedel-Crafts cyclization.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme for thieno[3,2-b]azepinone via the Dieckmann condensation route.

G A 3-Aminothiophene-2-carboxylate B Acylation with Glutaric Acid Derivative A->B C Diester Intermediate B->C D Dieckmann Condensation (Base, Anhydrous Solvent) C->D E β-Keto Ester Intermediate D->E F Hydrolysis & Decarboxylation (Wet DMSO or Acid) E->F G Thieno[3,2-b]azepinone F->G

Caption: Generalized Dieckmann condensation pathway.

By systematically addressing these common issues and carefully controlling your reaction parameters, you can significantly improve the yield and purity of your thieno[3,2-b]azepinone synthesis.

References

  • Migianu, E., & Kirsch, G. (2002). Synthesis of New Thieno[b]azepinediones from α-Methylene Ketones. Synthesis, 2002(08), 1096–1100. [Link]

  • Procopiou, P. A., et al. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192-194. [Link]

  • Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733. [Link]

Sources

Technical Support Center: Synthesis of Thienoazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of thienoazepine derivatives. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring a robust and reproducible synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses high-level inquiries and common sticking points in thienoazepine synthesis.

Q1: My overall yield for the multi-step synthesis of a thieno[3,2-c]azepinone is consistently low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis often points to one or two problematic steps rather than uniform inefficiency. Begin by analyzing each step individually. Key areas to focus on for thieno[3,2-c]azepinone synthesis include the initial N-alkylation of the thiophene-containing starting material and the subsequent intramolecular cyclization. The cyclization step, often a Friedel-Crafts or similar reaction, is particularly sensitive to reaction conditions. Ensure starting materials are of high purity and that all reactions are performed under strictly anhydrous conditions where necessary. Small-scale experiments to optimize the problematic step(s) are more efficient than repeating the entire sequence.

Q2: I'm observing significant byproduct formation in my Dieckmann condensation to form a thieno[2,3-b]azepin-4-one. What are the likely side reactions?

A2: The Dieckmann condensation, while powerful for forming cyclic β-keto esters, is susceptible to side reactions. The most common byproduct is the result of intermolecular Claisen condensation, where two molecules of the diester starting material react with each other instead of intramolecularly. This is particularly prevalent at high concentrations. Running the reaction under high-dilution conditions can significantly favor the desired intramolecular cyclization. Another potential issue is the reversibility of the reaction, which can be mitigated by using a strong enough base to deprotonate the resulting β-keto ester, driving the equilibrium towards the product.[1][2]

Q3: What is the best strategy for purifying my final thienoazepine derivative, which is proving difficult to crystallize?

A3: Thienoazepine derivatives, particularly those with flexible side chains, can often be oily or difficult to crystallize. If direct crystallization fails, column chromatography is the primary method of purification. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is crucial. For moderately polar compounds, a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point. If your compound is basic due to an unprotected amine, consider adding a small amount of triethylamine (0.1-1%) to the eluent to prevent tailing on silica gel. For highly polar or acidic compounds, reverse-phase chromatography (C18 silica) may be more effective.

Q4: Are there general stability concerns I should be aware of when handling and storing thienoazepine derivatives?

A4: The stability of thienoazepine derivatives can vary depending on the specific isomer and substituents. The azepine ring itself is a seven-membered heterocycle and can be prone to ring-opening or rearrangement reactions under harsh acidic or basic conditions. Thienoazepines containing unprotected amine functionalities can be susceptible to air oxidation over time, leading to discoloration. It is generally recommended to store purified thienoazepine derivatives under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C) to minimize degradation.

Troubleshooting Guides for Key Synthetic Steps

This section provides detailed, question-and-answer-based troubleshooting for specific synthetic methodologies commonly employed in the preparation of thienoazepine derivatives.

Intramolecular Friedel-Crafts Cyclization for Thieno[3,2-c]azepin-8-ones

Q1: My Friedel-Crafts cyclization of an N-benzyl-N-(3-thenyl)-β-alanine to the corresponding thieno[3,2-c]azepin-8-one is giving a low yield. What are the critical parameters to optimize?

A1: Low yields in this intramolecular Friedel-Crafts reaction are a common challenge. The key is to achieve efficient activation of the carboxylic acid for electrophilic attack on the electron-rich thiophene ring without causing decomposition.

  • Causality-Driven Troubleshooting:

    • Lewis Acid Choice and Stoichiometry: The strength and amount of the Lewis acid are critical. Strong Lewis acids like AlCl₃ can cause charring and decomposition of the thiophene ring. Milder Lewis acids such as SnCl₄ or Bi(OTf)₃ are often more effective.[3][4] Start with catalytic amounts and incrementally increase to stoichiometric amounts if necessary. Over-complexation of the Lewis acid with the starting material can also inhibit the reaction.

    • Reaction Temperature: These cyclizations often require heating, but excessive temperatures can lead to polymerization and degradation. A systematic temperature screen (e.g., from room temperature to the boiling point of the solvent in 10-20°C increments) is recommended.

    • Solvent: The choice of solvent can influence the solubility of the starting material and the activity of the Lewis acid. Dichloromethane, dichloroethane, and nitrobenzene are common solvents for Friedel-Crafts reactions. Ensure the solvent is rigorously dried, as water will quench the Lewis acid.

    • Protecting Group Strategy: If the nitrogen atom is unprotected, it can coordinate with the Lewis acid, deactivating the substrate. Using a protecting group like a tosyl (Ts) or benzyl (Bn) group can improve yields.[3]

Data-Driven Optimization of Lewis Acid for Friedel-Crafts Cyclization

EntryLewis AcidEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃2.0Dichloromethane4012<10 (decomposition)[5]
2FeCl₃2.0Dichloromethane401225[6]
3SnCl₄1.5Dichloromethane40865[3][7]
4Bi(OTf)₃0.2Acetonitrile80672[4]
5PPA--100258[3]

Experimental Protocol: Optimized Friedel-Crafts Cyclization of N-(p-tolylsulphonyl)-N-(3-thenyl)-β-alanine

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-(p-tolylsulphonyl)-N-(3-thenyl)-β-alanine (1.0 eq).

  • Add anhydrous dichloromethane via syringe.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add tin(IV) chloride (SnCl₄, 1.5 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (40°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of water.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(p-tolylsulphonyl)-4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one.[3]

Diagram: Mechanism of Friedel-Crafts Cyclization

Friedel_Crafts sub N-(p-tosyl)-N-(3-thenyl)-β-alanine complex Activated Acylium Ion Intermediate sub->complex + SnCl₄ la SnCl₄ sncl3oh SnCl₃(OH) la->sncl3oh product Thieno[3,2-c]azepin-8-one complex->product Intramolecular Electrophilic Attack hcl HCl product->hcl Rearomatization Dieckmann start Diester Starting Material intra Intramolecular Cyclization (High Dilution) start->intra inter Intermolecular Condensation (High Concentration) start->inter product Desired Thienoazepine β-Keto Ester intra->product byproduct Dimeric Byproduct inter->byproduct Pictet_Spengler sub Thiophene-β-ethylamine + Aldehyde imine Imine Intermediate sub->imine + H⁺, - H₂O iminium Iminium Ion imine->iminium + H⁺ spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product Tetrahydrothienoazepine spiro->product Rearomatization - H⁺

Sources

Technical Support Center: 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one. This molecule is a key intermediate in the synthesis of various pharmacologically active agents, including arginine vasopressin (AVP) receptor antagonists.[1][2] Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, a fellow researcher, with both the practical steps and the underlying scientific principles to overcome common purification challenges.

FAQ 1: How do I choose the best purification method for my crude sample?

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. Use the following decision workflow to guide your choice.

Purification_Workflow start Crude Sample (this compound) check_purity Assess Crude Purity (TLC, LC-MS, 1H NMR) start->check_purity high_purity >90% Pure? check_purity->high_purity High low_purity <90% Pure? check_purity->low_purity Low recrystallize Recrystallization high_purity->recrystallize check_separation Are impurities separable by polarity? (ΔRf > 0.2 on TLC) low_purity->check_separation final_product Pure Product (>98%) recrystallize->final_product chromatography Silica Gel Column Chromatography chromatography->final_product easy_sep Yes check_separation->easy_sep hard_sep No / Baseline / Streaking check_separation->hard_sep easy_sep->chromatography prep_hplc Preparative HPLC hard_sep->prep_hplc prep_hplc->final_product Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_column 1. Prepare Column (Clamp vertically, add cotton plug and a layer of sand) dry_pack 2. Dry Pack Silica (Pour dry silica gel into column) prep_column->dry_pack wet_silica 3. Wet Column (Flush with eluent until bed is saturated and stable) dry_pack->wet_silica load_sample 4. Load Sample (Adsorb crude product onto a small amount of silica - 'dry load') wet_silica->load_sample add_to_column 5. Add Sample to Column (Carefully add the dry-loaded sample, top with sand) load_sample->add_to_column run_column 6. Elute (Add eluent and apply pressure. Maintain constant flow) add_to_column->run_column collect 7. Collect Fractions (Collect small, uniform fractions in test tubes) run_column->collect analyze_tlc 8. Analyze Fractions by TLC (Spot every few fractions to track the target compound) collect->analyze_tlc pool_combine 9. Pool & Evaporate (Combine pure fractions and remove solvent via rotary evaporation) analyze_tlc->pool_combine

Sources

Technical Support Center: Troubleshooting the Dieckmann Cyclization of Thienoazepinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thienoazepinone scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Dieckmann cyclization for the construction of these important heterocyclic cores. As a Senior Application Scientist, I understand that even well-established reactions can present unique challenges when applied to complex substrates. This resource provides in-depth, field-proven insights to help you navigate and troubleshoot the intricacies of the Dieckmann cyclization for thienoazepinone synthesis.

The Dieckmann cyclization, an intramolecular Claisen condensation, is a powerful tool for forming cyclic β-keto esters.[1][2][3] However, the unique electronic and steric properties of thienoazepinone precursors can often lead to unexpected outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Dieckmann cyclization of the thienoazepinone precursor is not proceeding. What are the primary factors to investigate?

A1: A complete lack of reactivity in a Dieckmann cyclization typically points to fundamental issues with the reaction setup or the nature of the substrate itself. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Base:

  • Base Strength and Steric Hindrance: The choice of base is critical.[4] For thienoazepinone precursors, which can be sterically demanding, a bulky, strong base is often preferred to favor the intramolecular cyclization over intermolecular side reactions. While traditional bases like sodium ethoxide can be effective, sterically hindered bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) often lead to cleaner reactions and higher yields.[4]

  • Base Degradation: Alkoxide bases are notoriously sensitive to moisture. Ensure you are using a freshly opened bottle or have properly stored your base under an inert atmosphere.

2. Scrutinize Your Solvent:

  • Anhydrous Conditions are Non-Negotiable: The presence of even trace amounts of water or protic solvents can quench the enolate intermediate, halting the reaction. Ensure all glassware is flame-dried, and solvents are rigorously dried before use.

  • Solvent Polarity: The choice of solvent can influence enolate stability and reaction rates.

    • Polar aprotic solvents like THF and DMF can enhance enolate stability.[4]

    • Non-polar solvents like toluene or benzene can sometimes minimize side reactions.[4]

3. Consider the Substrate's Acidity:

  • α-Proton Acidity: The Dieckmann cyclization relies on the deprotonation of an α-proton to one of the ester groups to form an enolate. The electronic properties of the thienoazepinone core might influence the acidity of these protons. If the α-protons are not sufficiently acidic, the enolate will not form in a high enough concentration to initiate the cyclization.

Troubleshooting Workflow:

start No Reaction Observed check_base Verify Base Activity & Strength Use Fresh KOtBu or NaH start->check_base check_solvent Ensure Anhydrous Conditions Flame-dry glassware, use dry solvent check_base->check_solvent If base is active increase_temp Increase Reaction Temperature Gently reflux in toluene or THF check_solvent->increase_temp If conditions are anhydrous alternative_base Consider Alternative Bases e.g., LDA, LHMDS increase_temp->alternative_base If still no reaction

Caption: Troubleshooting workflow for a stalled Dieckmann cyclization.

Q2: I am observing the formation of significant side products and a low yield of my desired thienoazepinone. What are the likely culprits?

A2: The formation of side products is a common issue in Dieckmann cyclizations, often stemming from competing intermolecular reactions or decomposition pathways.

1. Intermolecular Claisen Condensation:

  • Cause: High concentrations of the diester substrate can favor intermolecular reactions, leading to polymeric byproducts. Less sterically hindered bases like sodium ethoxide can also promote this side reaction.

  • Solution:

    • High-Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway.

    • Use a Bulkier Base: Switch to a more sterically hindered base like potassium tert-butoxide or lithium diisopropylamide (LDA).[4]

2. β-Elimination:

  • Cause: If there is a suitable leaving group on the carbon backbone, β-elimination can compete with the cyclization.

  • Solution: Carefully examine the structure of your thienoazepinone precursor for any potential leaving groups and consider if a modification to the synthetic route is necessary to remove them.

3. Hydrolysis of the Ester:

  • Cause: The presence of water during workup or in the reaction mixture can lead to the hydrolysis of the ester groups, preventing cyclization.

  • Solution: Maintain strictly anhydrous conditions throughout the reaction and workup until the final acidification step.

Comparative Table of Common Bases:

BasepKa of Conjugate AcidTypical SolventKey Considerations
Sodium Ethoxide (NaOEt)~16Ethanol, TolueneCan promote intermolecular condensation.[4]
Potassium tert-Butoxide (KOtBu)~19tert-Butanol, THF, TolueneBulky, favors intramolecular cyclization.[4]
Sodium Hydride (NaH)~36THF, TolueneNon-nucleophilic, strong base.
Lithium Diisopropylamide (LDA)~36THFVery strong, sterically hindered base.[4]
Q3: The Dieckmann cyclization appears to be working, but I am having difficulty with the subsequent decarboxylation step. What should I consider?

A3: The β-keto ester product of the Dieckmann cyclization is often subjected to hydrolysis and decarboxylation to yield the corresponding cyclic ketone.[1] Issues with this step can arise from incomplete hydrolysis or challenging decarboxylation conditions.

1. Incomplete Hydrolysis:

  • Cause: The ester may not be fully hydrolyzed to the corresponding β-keto acid, which is necessary for decarboxylation.

  • Solution: Ensure sufficient heating and an adequate concentration of acid or base for the hydrolysis step.

2. Decarboxylation Conditions:

  • Cause: The stability of the thienoazepinone ring system may require more forcing conditions for decarboxylation than simpler carbocyclic systems.

  • Solution:

    • Increase Temperature: Carefully increase the temperature of the decarboxylation step while monitoring for decomposition.

    • Acid Catalysis: Strong acids like sulfuric acid can facilitate decarboxylation.

Simplified Mechanism of Dieckmann Cyclization and Decarboxylation:

diester Thienoazepinone Diester enolate Enolate Formation (Base) diester->enolate cyclization Intramolecular Attack enolate->cyclization beta_keto_ester β-Keto Ester Product cyclization->beta_keto_ester hydrolysis Hydrolysis (H3O+) beta_keto_ester->hydrolysis beta_keto_acid β-Keto Acid hydrolysis->beta_keto_acid decarboxylation Decarboxylation (Heat) beta_keto_acid->decarboxylation ketone Final Thienoazepinone decarboxylation->ketone

Caption: Key stages of the Dieckmann cyclization and subsequent decarboxylation.

Experimental Protocols

General Protocol for Dieckmann Cyclization of a Thienoazepinone Precursor using Potassium tert-Butoxide:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add potassium tert-butoxide (1.1 equivalents) to the stirred solvent.

  • Substrate Addition: Slowly add a solution of the thienoazepinone diester (1.0 equivalent) in anhydrous toluene to the base suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958–3961. [Link]

  • Bode, J. W. (2004). Synthesis of diazepinones via intramolecular transamidation. Organic Letters, 6(19), 3361–3364. [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]

  • Jakob, L. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations [Video]. YouTube. [Link]

  • Lawson, S., & Eisler, S. (2023, May 26). Synthesis of Thieno-fused Heterocycles by Intramolecular Cyclizations. ChemCon 2023. [Link]

  • Wikipedia contributors. (2023, December 28). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Thieno[3,2-b]azepinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thieno[3,2-b]azepinone synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can present unique challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the critical aspect of solvent selection in these reactions. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination to form the thieno[3,2-b]azepinone ring is sluggish. Could the solvent be the issue?

A1: Absolutely. While ligand and base choice are critical, the solvent plays a multifaceted role in the Buchwald-Hartwig reaction.[2][3] Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are common starting points. Toluene is often favored for its ability to azeotropically remove water, which can be detrimental to the catalytic cycle. If your reaction is slow, consider switching to a more polar aprotic solvent like t-butanol or CPME (cyclopentyl methyl ether). These can improve the solubility of the palladium catalyst and the base, potentially accelerating the reaction.[4] However, be mindful that highly polar solvents can sometimes hinder the reductive elimination step.[5]

Q2: I'm observing significant hydrodehalogenation of my starting material. How can I mitigate this side reaction through solvent choice?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced instead of coupled.[2] This can be exacerbated by certain solvents. Protic solvents, even in trace amounts, can be a source of protons. Ensure your solvents are anhydrous. If you suspect your amine starting material or base is introducing water, consider using a solvent that allows for its removal, such as toluene with a Dean-Stark trap. Additionally, less polar solvents can sometimes disfavor the pathways leading to hydrodehalogenation.

Q3: For an Ullmann condensation approach to the thieno[3,2-b]azepinone core, what are the recommended solvents?

A3: Traditional Ullmann condensations often require high-boiling, polar aprotic solvents like DMF, NMP, or nitrobenzene due to the high reaction temperatures needed.[6][7] These solvents are effective at solubilizing the copper catalyst and the reactants. However, modern ligand-accelerated Ullmann reactions can often be performed under milder conditions, allowing for a broader range of solvents.[8][9] For these systems, solvents like DMSO, dioxane, or even toluene can be effective, depending on the specific ligand and substrates used.

Q4: Can microwave-assisted synthesis help improve my thieno[3,2-b]azepinone yields, and how does solvent choice differ?

A4: Microwave synthesis is an excellent technique for accelerating these reactions and often leads to improved yields and cleaner reaction profiles.[10][11] When choosing a solvent for microwave chemistry, its dielectric properties become crucial.[12] Solvents with high dielectric constants and loss tangents, such as DMF, NMP, and ethanol, absorb microwave irradiation efficiently, leading to rapid heating.[12][13] This can allow reactions to be run at higher temperatures and pressures than conventional heating, often dramatically reducing reaction times.[12]

Troubleshooting Guide

Issue 1: Low Yield in Buchwald-Hartwig Amination

Your intramolecular Buchwald-Hartwig cyclization is providing a low yield of the desired thieno[3,2-b]azepinone.

Systematic Troubleshooting Workflow:

A Low Yield B Verify Reagent Quality (Anhydrous/Degassed) A->B Initial Check C Solvent Optimization B->C Reagents OK D Ligand/Base Screening C->D Yield Still Low F Successful Optimization C->F Yield Improves E Temperature Titration D->E No Improvement D->F Yield Improves E->F Optimized Conditions

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solvent Optimization Protocol:

  • Baseline Establishment: Start with a standard solvent such as toluene or dioxane. Ensure it is anhydrous and degassed. Run the reaction under your current standard conditions to establish a baseline yield.

  • Polarity Screening: Set up parallel reactions in a range of aprotic solvents with varying polarities. See the table below for suggestions. It is crucial to maintain all other reaction parameters (temperature, concentration, catalyst loading) constant.

  • Solubility Check: At room temperature, observe the solubility of your starting materials, base, and catalyst in each solvent. Poor solubility can lead to heterogeneous reaction mixtures and reduced reaction rates.

  • Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (TLC, LC-MS, GC-MS). This will not only provide information on the final yield but also on the reaction rate in different solvents.

  • Analysis of Byproducts: Analyze the byproduct profile in each solvent. Some solvents may favor certain side reactions like hydrodehalogenation or homocoupling.[2]

Table 1: Solvent Properties for Buchwald-Hartwig Amination Optimization

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Toluene2.4111Good for azeotropic water removal, non-polar.
Dioxane2.2101Moderately polar, common choice.
Tetrahydrofuran (THF)7.666More polar than toluene/dioxane, lower boiling point.
tert-Butanol10.982Aprotic polar solvent, can improve catalyst solubility.
Dimethylformamide (DMF)36.7153Highly polar, can accelerate some reactions but may also promote side reactions. Use with caution.
Issue 2: Product Insolubility and Purification Challenges

The synthesized thieno[3,2-b]azepinone has poor solubility in common organic solvents, making purification by column chromatography difficult.

Underlying Principle: The planar and often rigid structure of fused heterocyclic systems like thieno[3,2-b]thiophenes (a related core structure) can lead to poor solubility. This is a common issue with polycyclic aromatic compounds.

Strategies for Mitigation:

  • Solvent Selection for Reaction Work-up: During the aqueous work-up, if the product precipitates, this can be an initial purification step. However, if it remains in the organic layer and is difficult to handle, consider using a solvent mixture for extraction. A combination of a good solvent for your product (e.g., dichloromethane or chloroform) with a less polar solvent (e.g., hexanes) can sometimes improve handling.

  • Purification Solvent System Optimization:

    • Normal Phase Chromatography: If the compound is streaking on silica gel, try adding a small amount of a more polar solvent to the mobile phase (e.g., a few drops of methanol in a dichloromethane/ethyl acetate mixture). Sometimes, switching to a different primary solvent system (e.g., toluene/acetone) can dramatically alter the chromatography.

    • Reverse Phase Chromatography: If normal phase fails, reverse phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol is a powerful alternative for polar compounds.

  • Recrystallization/Precipitation: This is often the most effective method for purifying poorly soluble compounds.

    • Protocol: Dissolve the crude product in a minimal amount of a hot, high-boiling point solvent in which it has good solubility (e.g., DMF, DMSO, or dichlorobenzene). Slowly add a "non-solvent" (a solvent in which the product is insoluble, e.g., water, methanol, or hexanes) until the solution becomes cloudy. Reheat until the solution is clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the purified crystals by filtration.

Issue 3: Inconsistent Reaction Outcomes

You are experiencing significant batch-to-batch variation in the yield and purity of your thieno[3,2-b]azepinone synthesis.

Logical Relationship Diagram for Inconsistent Outcomes:

A Inconsistent Outcomes B Solvent Quality A->B C Atmospheric Conditions A->C D Reagent Purity A->D E Water Content B->E Peroxides/Impurities C->E F Oxygen Contamination C->F G Variable Purity D->G H Degradation D->H

Caption: Factors contributing to inconsistent reaction results.

Self-Validating Protocol to Ensure Reproducibility:

  • Solvent Qualification: Never assume a new bottle of solvent is of sufficient quality.

    • Anhydrous Solvents: Use freshly opened bottles of anhydrous solvent or dispense from a solvent purification system. If using a stored bottle, verify the water content using a Karl Fischer titrator.

    • Degassing: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, thoroughly degas the solvent. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by three freeze-pump-thaw cycles.

  • Inert Atmosphere: Ensure your reaction vessel is properly oven-dried or flame-dried and cooled under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Handling: Solid reagents, especially bases like sodium tert-butoxide, can be hygroscopic. Weigh them out quickly and in a glovebox if possible.

  • Consistent Reaction Setup: Use consistent stirring rates, as this can affect the reaction rate in heterogeneous mixtures.[3] Ensure the reaction temperature is accurately controlled and monitored.

  • Control Reaction: When troubleshooting, run a control reaction using previously qualified reagents and solvents that are known to work. This will help you isolate the variable that is causing the inconsistency.

By systematically addressing these factors, particularly the often-overlooked role of the solvent, you can achieve more consistent and higher-yielding syntheses of thieno[3,2-b]azepinones, accelerating your research and development efforts.

References

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • Wikipedia. (2023, December 14). Ullmann condensation. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • YouTube. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • MDPI. (2018, August 29). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (2023, August 8). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, June 21). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]

  • Nature. (2023, February 14). An unexpected photochemical cascade reaction for the synthesis of azepinone derivatives. Retrieved from [Link]

  • PubMed. (1975, February). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 11). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the solvent on reaction yield. Retrieved from [Link]

  • Sci-Hub. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Retrieved from [Link]

  • MDPI. (2022, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (1990, January 1). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • PubMed. (2022, July 3). Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Progress in Chemistry. (2016). Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Retrieved from [Link]

  • Griffith University. (n.d.). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Retrieved from [Link]

  • ResearchGate. (2015, August 5). The Ullmann Ether Condensation. Retrieved from [Link]

  • Beilstein Journals. (2021, July 12). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

  • MDPI. (2021, July 29). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • PubMed Central. (2018, November 27). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved from [Link]

  • National Institutes of Health. (2022, October 17). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]

  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (2021, January). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Thienoazepinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of thienoazepinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for this important heterocyclic motif. Thienoazepinones are privileged structures in drug discovery, and their efficient synthesis is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for synthesizing thienoazepinone cores?

The synthesis of thienoazepinones often involves intramolecular cyclization, C-H activation, or condensation reactions. The choice of catalyst is dictated by the specific bond being formed. The most prevalent classes are:

  • Transition Metal Catalysts: Palladium, Rhodium, and Gold complexes are the workhorses for these transformations.[1][2] They are particularly effective for C-C and C-heteroatom bond formations, which are often key steps in constructing the seven-membered azepinone ring fused to the thiophene. Palladium is widely used for cross-coupling and amination reactions.[3][4] Rhodium catalysts are frequently employed for C-H functionalization and cascade reactions that can rapidly build molecular complexity.[1][5] Gold catalysts excel at activating alkynes and other π-systems for cycloisomerization reactions.[2][6]

  • Acid Catalysts: Both Brønsted and Lewis acids are used, particularly for Pictet-Spengler type reactions or intramolecular Friedel-Crafts acylations to form the azepinone ring.[7] Heterogeneous acid catalysts, such as tungstophosphoric acid supported on a polymer matrix, offer advantages in terms of reusability and simplified workup.[7]

  • Biocatalysts: While less common for this specific scaffold, enzymes like transaminases or imine reductases are gaining traction in pharmaceutical synthesis for their high stereoselectivity and green credentials.[8] They can be invaluable for introducing chirality, a common feature in drug candidates.

Q2: I am planning a novel thienoazepinone synthesis. How do I choose a starting catalyst?

Choosing an initial catalyst requires analyzing the key bond-forming step in your retrosynthetic plan.

  • Identify the Key Transformation:

    • Intramolecular C-N Bond Formation (e.g., Buchwald-Hartwig amination): Start with a Palladium(0) catalyst. A common and effective starting point is a combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand).[4]

    • Intramolecular C-H Activation/Annulation: Rhodium(II) or Rhodium(III) catalysts are the premier choice.[1] Dirhodium tetraacetate [Rh₂(OAc)₄] or dirhodium tetra(trifluoroacetate) [Rh₂(TFA)₄] are excellent starting points for reactions involving diazo compounds.[1]

    • Cycloisomerization of an Alkynyl Precursor: Gold(I) catalysts are superior due to their strong π-acidic nature.[2] A common starting catalyst is [Au(I)Cl(PPh₃)] with a silver salt co-catalyst (e.g., AgSbF₆) to generate the active cationic species.

    • Pictet-Spengler or Acylation Cyclization: A strong Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid such as Y(OTf)₃ is a logical first choice.[7][9]

  • Consult the Literature: Search for analogous ring systems, even if they don't contain the thiophene core (e.g., benzodiazepines or other azepinones).[4] The catalysts used for those systems are often transferable.

  • Consider Substrate Compatibility: If your starting materials contain sensitive functional groups, a milder catalyst system (e.g., some gold or enzyme catalysts) may be necessary to avoid decomposition or side reactions.[2][8]

Troubleshooting Guide

This section addresses specific experimental failures. The key to effective troubleshooting is to change one variable at a time and understand the chemical reasoning behind each change.

Problem 1: Low to No Product Yield

You've set up your reaction based on a literature procedure, but after 24 hours, TLC/LC-MS analysis shows only starting material or trace product.

  • Question: My palladium pre-catalyst is several years old. Could it be the problem?

  • Answer: Absolutely. The activity of many catalysts, especially transition metals, degrades over time due to slow oxidation or decomposition.

    • Solution:

      • Use Fresh Catalyst: Whenever possible, use a freshly opened bottle of catalyst or a pre-catalyst stored under an inert atmosphere.[9]

      • Verify the Oxidation State: For Pd(0)-catalyzed reactions, ensure your pre-catalyst can readily generate the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, a reducing agent (often the phosphine ligand or an additive) is required.

      • Ligand Integrity: Phosphine ligands are susceptible to oxidation. If your ligand is not a crystalline, free-flowing solid, its quality is questionable. Consider purifying it or using a fresh batch.

  • Question: I'm getting no conversion at the temperature reported in the literature. Should I just increase the heat?

  • Answer: Increasing the temperature can overcome activation energy barriers, but it can also lead to catalyst decomposition or byproduct formation.[9] A systematic approach is better.

    • Solution:

      • Solvent Choice: The solvent's polarity and coordinating ability are critical. A coordinating solvent can sometimes inhibit catalysis by occupying a site on the metal. Test a range of solvents with different properties (e.g., Toluene vs. Dioxane vs. DMF).

      • Temperature Optimization: Screen a range of temperatures. Start from the literature value and test in increments of 10-20°C in both directions. For thermally sensitive compounds, microwave synthesis can sometimes provide rapid heating and reduce degradation.[9]

      • Concentration: Reactions that are bimolecular in the rate-determining step can sometimes be accelerated at higher concentrations. Conversely, if aggregation or side reactions are an issue, dilution may help.

  • Question: My starting materials are >95% pure by NMR. Is that good enough?

  • Answer: It depends on the nature of the impurity. Trace amounts of water, oxygen, or coordinating species (like residual amines or sulfur compounds from a previous step) can act as potent catalyst poisons.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly, especially for water-sensitive catalysts like many Lewis acids or organometallics.[9] Consider adding molecular sieves.

      • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment. This is crucial for air-sensitive catalysts like Pd(0) complexes.

      • Reagent Purification: If you suspect impurities, re-purify your starting materials via column chromatography, distillation, or recrystallization.

Problem 2: Significant Byproduct Formation

Your reaction proceeds, but you isolate a mixture of products, with your desired thienoazepinone being a minor component.

  • Question: My catalyst is causing C-H activation at the wrong position on my thiophene ring. What can I do?

  • Answer: This is a classic selectivity challenge. The solution lies in tuning the electronic and steric properties of the catalyst, which is most commonly achieved by changing the ligand.

    • Solution:

      • Modify the Ligand:

        • For Palladium/Rhodium: Switch to a bulkier ligand to sterically hinder reaction at the undesired site. Conversely, a more electron-donating ligand can make the metal center more reactive and potentially alter the selectivity profile.

        • Example: In a Buchwald-Hartwig amination, switching from a general-purpose ligand like P(t-Bu)₃ to a more specialized biarylphosphine ligand can dramatically improve selectivity.

      • Change the Metal: If ligand screening fails, a different metal may exhibit a fundamentally different selectivity pattern. For instance, where rhodium might favor one C-H bond, a palladium catalyst might favor another.

      • Blocking Groups: As a last resort, consider temporarily installing a blocking group (e.g., a silyl or bromine group) at the undesired reactive site, which can be removed after the key step.

  • Question: I see my product forming by LC-MS, but the concentration decreases over time, and new impurity spots appear on the TLC plate.

  • Answer: This suggests your product is not stable under the reaction conditions.

    • Solution:

      • Reduce Reaction Time and Temperature: The most straightforward approach is to run the reaction for a shorter duration or at a lower temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.

      • Change the Base/Acid: If your reaction uses a strong base or acid, your product might be sensitive to it. Screen milder alternatives. For example, replace a strong base like NaOt-Bu with a weaker inorganic base like K₂CO₃ or Cs₂CO₃.[4]

      • Telescope the Reaction: If the product is inherently unstable, consider a "one-pot" or "telescoped" sequence where the unstable product is immediately reacted in the next step without isolation.

Visualized Workflows and Mechanisms
Troubleshooting Workflow: Low Product Yield

The following diagram outlines a logical decision-making process when faced with a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Verify Catalyst & Ligand - Fresh? - Stored Correctly? - Weighed Accurately? Start->Check_Catalyst Start Here Check_Reagents Verify Reagents - Purity >98%? - Anhydrous? - Degassed? Check_Catalyst->Check_Reagents Catalyst OK Catalyst_Bad Replace Catalyst/ Ligand Check_Catalyst->Catalyst_Bad Problem Found Check_Conditions Verify Conditions - Inert Atmosphere? - Correct Temperature? - Correct Solvent? Check_Reagents->Check_Conditions Reagents OK Reagents_Bad Purify/Dry Reagents Check_Reagents->Reagents_Bad Problem Found Optimize Begin Optimization Check_Conditions->Optimize Setup OK Conditions_Bad Correct Setup/ Technique Check_Conditions->Conditions_Bad Problem Found Opt_Temp Screen Temperature (e.g., RT, 60°C, 100°C) Optimize->Opt_Temp Opt_Solvent Screen Solvents (e.g., Toluene, Dioxane, MeCN) Opt_Temp->Opt_Solvent No Improvement Success Successful Reaction Opt_Temp->Success Improvement Seen Opt_Ligand Screen Ligands/Catalyst (Steric & Electronic Variation) Opt_Solvent->Opt_Ligand No Improvement Opt_Solvent->Success Improvement Seen Opt_Ligand->Success Improvement Seen Catalyst_Bad->Start Reagents_Bad->Start Conditions_Bad->Start

Caption: A decision tree for troubleshooting low-yield reactions.

Simplified Catalytic Cycle: Palladium-Catalyzed C-N Bond Formation

This diagram illustrates the key steps in a typical Pd(0)/Pd(II) cycle for intramolecular amination, a common strategy for azepinone ring formation.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition PdII_Complex R-Pd(II)L(X) Pd0->PdII_Complex  + R-X Ligand_Ex Ligand Exchange PdII_Amide R-Pd(II)L(NHR') PdII_Complex->PdII_Amide  + R'-NH₂  - HX RE Reductive Elimination PdII_Amide->Pd0 Product Thienoazepinone (Product) PdII_Amide->Product Substrate Thiophene-X (R-X) Substrate->Pd0 Amine Amine (R'-NH₂) Amine->PdII_Complex Base Base Base->PdII_Complex

Caption: A simplified Pd(0)/Pd(II) catalytic cycle for C-N coupling.

Data Summary: Catalyst Comparison

The table below provides a high-level comparison of common catalyst classes for thienoazepinone synthesis to guide your initial selection.

Catalyst ClassCommon ExamplesTypical ReactionsProsCons
Palladium Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ with various phosphine ligandsIntramolecular Amination (Buchwald-Hartwig), Suzuki/Heck CouplingsHighly versatile, vast literature, wide range of available ligands allows fine-tuning.[4]Can be sensitive to air/moisture, ligands can be expensive, residual palladium is a concern in pharma.
Rhodium Rh₂(OAc)₄, [RhCp*Cl₂]₂C-H Activation, Cascade Reactions, [2+2+2] CycloadditionsExcellent for complex bond formations in a single step, high atom economy.[1][5]Often requires specialized substrates (e.g., diazo compounds), can be very expensive.
Gold AuCl(PPh₃)/AgOTf, IPrAuCl/AgSbF₆Alkyne/Allene Cycloisomerization, HydroaminationExceptionally mild reaction conditions, high functional group tolerance, unique reactivity.[2]Substrate scope can be limited, sometimes fails for 7-membered rings where it works for 6-membered ones.[10]
Acid TFA, H₂SO₄, Y(OTf)₃, Supported HPAsPictet-Spengler, Friedel-Crafts AcylationInexpensive, simple to use, robust. Heterogeneous versions are recyclable.[7]Often requires harsh conditions (high temp/strong acid), limited functional group tolerance, can generate waste.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Amination

This protocol is a representative example for the cyclization of a 2-amino-3-(halobenzoyl)thiophene to form a thieno[2,3-b][10][11]benzodiazepinone derivative, adapted from principles of Buchwald-Hartwig amination.[4]

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 2-amino-3-(2-bromobenzoyl)thiophene substrate (1.0 mmol, 1.0 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%).

  • Add the biarylphosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

Reaction Conditions:

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

Workup and Purification:

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired thienoazepinone.

References
  • SciFailures. (2025). Attempted Gold-catalyzed thiazepine synthesis. SciFailures. [Link]

  • Anoh, S. O., et al. (2016). PALLADIUM CATALYZED SYNTHESIS AND FUNCTIONAL GROUPS MODIFICATION OF 6-ARYL DERIVATIVES OF NON-LINEAR AZAPHENOTHIAZINONES. International Journal of Chemistry and Materials Research, 4(1), 1-9. [Link]

  • Majumdar, S., & Ali, M. A. (2020). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. ChemistrySelect, 5(38), 11841-11844. [Link]

  • Zhang, Y., et al. (2008). Highly Selective Synthesis of Catalytically Active Monodisperse Rhodium Nanocubes. Journal of the American Chemical Society, 130(26), 8142-8143. [Link]

  • Panda, N. (2024). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. ResearchGate. [Link]

  • Anoh, S. O., et al. (2016). Palladium Catalyzed Synthesis and Functional Groups Modification of 6-Aryl Derivatives of Non-Linear Azaphenothiazinones. IDEAS/RePEc. [Link]

  • Ahmad, A., et al. (2011). Synthesis, characterization and catalytic activity of gold nanoparticles biosynthesized with Rhizopus oryzae protein extract. Green Chemistry, 13(10), 2854-2861. [Link]

  • Gimeno, M. C. (2023). Gold catalysis for the synthesis of thioquinolines and 1,3-thiazines as valuable scaffolds. Dalton Transactions, 52(25), 8443-8454. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Romanelli, G. P., et al. (2022). A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings. MDPI. [Link]

  • Pelliccia, S., & D’Agostino, S. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Pla-Quintana, A., & Roglans, A. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]

  • Wang, Y., et al. (2022). Synthesis of rhodium catalysts with amino acid or triazine as a ligand, as well as its polymerization property of phenylacetylene. Heterocyclic Communications, 28(1), 149-156. [Link]

  • Carrettin, S., et al. (2004). Heterogeneous Gold Catalysis: From Discovery to Applications. Topics in Catalysis, 30/31, 131–136. [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

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Technical Support Center: Production of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one. This tricyclic heterocyclic scaffold is a valuable building block in medicinal chemistry and drug development.[1][2][3] While laboratory-scale synthesis is well-documented, scaling up production presents significant challenges related to reaction control, impurity profiles, and purification. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common scalability issues encountered during the synthesis of this important intermediate. We will focus on the most prevalent synthetic strategy: the intramolecular Friedel-Crafts cyclization of a thiophene-containing precursor.

Section 1: Troubleshooting the Core Cyclization Reaction

The key step in forming the this compound core is the acid-catalyzed intramolecular cyclization of a suitable N-(thienyl)-β-alanine derivative. This is typically achieved via a Friedel-Crafts acylation mechanism.[4][5][6] Success at scale hinges on mastering this transformation.

Q1: My intramolecular Friedel-Crafts cyclization suffers from low and inconsistent yields upon scale-up. What are the primary factors to investigate?

A1: This is a classic scalability challenge. Low yields in this reaction at larger scales typically stem from issues with catalyst activity, mass transfer, and thermal control.

  • Causality of the Issue: On a small scale, rapid heating and efficient mixing are easily achieved. At larger volumes, poor mixing can create "hot spots" where the reaction temperature exceeds the optimal range, leading to decomposition. Likewise, inefficient mixing can lead to poor distribution of the catalyst, resulting in incomplete conversion. The choice of acid catalyst is also critical; strong Lewis acids like AlCl₃ can be aggressive, while polyphosphoric acid (PPA) often provides a more controlled reaction, acting as both catalyst and solvent.[4][7]

  • Troubleshooting Steps:

    • Catalyst Selection & Stoichiometry: If using a Lewis acid like AlCl₃ or SnCl₄, ensure it is fresh and handled under strictly anhydrous conditions, as moisture will deactivate it.[5] On scale, PPA is often preferred due to its dual role and more manageable reactivity. A common issue is using insufficient PPA; it needs to be fluid enough to allow for effective stirring.

    • Thermal Management: The cyclization is often exothermic. Implement a controlled addition strategy for your precursor to the hot PPA or the Lewis acid slurry. Monitor the internal temperature closely and use an appropriately sized cooling bath to maintain the target temperature.

    • Mass Transfer (Stirring): Ensure the reactor is equipped with an overhead stirrer that provides good agitation for the entire reaction volume. A magnetic stir bar is insufficient for scales beyond a few grams. The goal is to maintain a homogenous mixture to ensure even heat and catalyst distribution.

Table 1: Comparison of Common Cyclization Conditions

Parameter Condition A: Lewis Acid (AlCl₃) Condition B: Brønsted Acid (PPA) Rationale & Scalability Considerations
Catalyst Aluminum Chloride (AlCl₃) Polyphosphoric Acid (PPA) PPA is often easier to handle and provides more consistent results at scale, though it requires higher temperatures.[4]
Solvent Dichloromethane, Dichloroethane None (PPA is the solvent) Eliminating a solvent simplifies the process and work-up, a key advantage for scalability.
Temperature 0 °C to reflux 80 - 140 °C The high viscosity of PPA requires elevated temperatures for efficient stirring. This must be balanced against substrate stability.
Work-up Quenching on ice; aqueous extraction Quenching on ice; neutralization PPA work-up can be challenging due to its viscosity. A slow, controlled quench into a vigorously stirred ice/water mixture is critical.

| Waste Stream | Acidic aluminum salt waste | Phosphoric acid waste | Both generate significant acidic waste, a key consideration for industrial processes. |

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Cyclization Precursor Thiophene Precursor (N-acyl-β-alanine derivative) Acylium Acylium Ion Intermediate Precursor->Acylium Activation Acid Lewis/Brønsted Acid (e.g., PPA, AlCl₃) SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Intramolecular Attack Product This compound SigmaComplex->Product Deprotonation/ Aromatization

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Q2: I am observing significant charring and the formation of a black, insoluble material, especially at the end of the reaction. How can I prevent this?

A2: Charring is a clear sign of product or starting material decomposition. This is almost always caused by excessive temperatures or prolonged exposure to strong acid.

  • Causality of the Issue: Thiophene rings, while aromatic, can be susceptible to degradation under harsh acidic conditions, especially at the high temperatures often required for PPA-mediated cyclizations.[8] Localized overheating due to poor mixing is a primary contributor on a larger scale. Furthermore, if the reaction is held at a high temperature for too long after completion, the product itself can begin to degrade.

  • Troubleshooting Workflow:

Troubleshooting_Charring Start High Level of Charring Observed CheckTemp Is internal temperature monitored and controlled? Start->CheckTemp CheckTime Is reaction time minimized? CheckTemp->CheckTime Yes ImproveMixing Action: Improve Stirring (Use overhead stirrer) CheckTemp->ImproveMixing No CheckPurity Is starting material pure? CheckTime->CheckPurity Yes LowerTemp Action: Lower Reaction Temp & Perform Time-Course Study CheckTime->LowerTemp No PurifySM Action: Recrystallize/Purify Starting Material CheckPurity->PurifySM No End Problem Mitigated CheckPurity->End Yes ImproveMixing->CheckTemp LowerTemp->CheckTime PurifySM->CheckPurity

Caption: Workflow for troubleshooting reaction decomposition.

  • Optimize Temperature and Time: Conduct a time-course study at a slightly lower temperature (e.g., decrease by 10-15 °C) to find the minimum time required for full conversion. HPLC or TLC are essential for monitoring.

  • Ensure Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions at high temperatures.

  • Purity of Starting Material: Impurities in the precursor can act as catalysts for decomposition. Ensure the N-(thienyl)-β-alanine derivative is of high purity before subjecting it to the cyclization conditions.

Section 2: Addressing Impurity Profiles and Purification

Controlling the impurity profile is paramount for a scalable process. Often, impurities that are minor annoyances at the milligram scale become major separation challenges at the kilogram scale.

Q3: I have a persistent impurity with the same mass as my product that is very difficult to separate by chromatography. What is its likely identity and how can I avoid its formation?

A3: The most probable culprit is a regioisomer formed by cyclization at the wrong position of the thiophene ring.

  • Causality of the Issue: The Friedel-Crafts acylation occurs on the electron-rich thiophene ring. While the precursor is designed to direct cyclization to the C2 position to form the desired thieno[3,2-b]azepinone, some cyclization can occur at the C4 position, leading to the formation of the thieno[3,4-b]azepinone isomer. The electronic and steric properties of your precursor will dictate the ratio of these isomers.

Regioisomer_Formation Precursor Thiophene Precursor Acyl chain attached at N on thiophene ring Path1 Attack at C2 (Major Pathway) Path2 Attack at C4 (Minor Pathway) Product Desired Product This compound Path1->Product Impurity Regioisomeric Impurity Thieno[3,4-b]azepin-5-one derivative Path2->Impurity

Sources

Technical Support Center: Refinement of Protocols for Synthesizing Thienoazepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of thienoazepine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and refine your synthetic protocols for this important class of heterocyclic compounds.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of thienoazepine analogs, providing explanations and actionable solutions.

Pictet-Spengler Reaction for Thienoazepine Ring Formation

The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydrothienoazepine core, typically by reacting a 2-(thienyl)ethanamine derivative with an aldehyde or ketone.[1][2][3] However, the unique electronic properties of the thiophene ring can lead to specific challenges.

Q1: My Pictet-Spengler reaction is giving a low yield or failing completely when using a 2-(thienyl)ethanamine. What's going wrong?

Possible Causes & Solutions:

  • Insufficient Electrophilicity of the Iminium Ion: The electron-rich nature of the thiophene ring requires a sufficiently electrophilic iminium ion to drive the cyclization.[1]

    • Solution: Employ stronger acidic conditions. While standard protic acids like HCl or H₂SO₄ are often used, Lewis acids such as BF₃·OEt₂ can be more effective.[4] For particularly challenging substrates, consider converting the intermediate imine to a more reactive N-acyliminium ion.[2]

  • Incorrect Reaction Temperature: The optimal temperature is crucial.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can be beneficial. Conversely, if you observe decomposition or side-product formation at elevated temperatures, try conducting the reaction at a lower temperature (0 °C to room temperature).[5]

  • Substrate Decomposition: Thiophene rings can be sensitive to strongly acidic conditions, leading to degradation.

    • Solution: Monitor the reaction closely by TLC. If starting material degradation is observed, consider using a milder acid or a biphasic reaction system to control the acid concentration in the organic phase.

  • Impact of Thiophene Substitution: Electron-donating groups on the thiophene ring will activate it towards electrophilic substitution, facilitating the reaction. Conversely, electron-withdrawing groups will deactivate the ring, making cyclization more difficult and requiring harsher conditions.[1]

Troubleshooting Workflow: Low-Yielding Pictet-Spengler Reaction

Caption: Troubleshooting decision tree for a low-yielding Pictet-Spengler reaction.

Suzuki-Miyaura Cross-Coupling for Functionalization

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl substituents onto a pre-formed thienoazepine core, typically from a halogenated precursor.[6]

Q2: I'm experiencing low yields and significant side-product formation in my Suzuki-Miyaura coupling with a bromo-thienoazepine.

Possible Causes & Solutions:

  • Protodeborylation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or base.[6]

    • Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. A "slow-release" strategy with a masked boronic acid can also mitigate this issue.[6]

  • Homocoupling of the Boronic Acid: This leads to the formation of a biaryl byproduct from the boronic acid.

    • Solution: Ensure rigorous degassing of the reaction mixture to remove oxygen, which can promote homocoupling. Using a pre-catalyst that is less prone to side reactions can also be beneficial.

  • Dehalogenation of the Thienoazepine: The bromo-thienoazepine can be reduced to the corresponding de-halogenated analog.

    • Solution: This can be influenced by the choice of base and solvent. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure your phosphine ligand is not promoting this side reaction.

  • Catalyst Inactivation: The palladium catalyst can be poisoned or deactivated.

    • Solution: Use high-purity reagents and solvents. The sulfur atom in the thiophene ring can potentially interact with the palladium catalyst, so ligand choice is critical. Bulky, electron-rich phosphine ligands are often effective.[6]

Problem Potential Cause Recommended Solution Reference
Low YieldIncomplete reactionIncrease temperature, prolong reaction time, or use a more active catalyst system.[6]
Catalyst deactivationUse fresh, high-purity reagents and solvents. Consider a different palladium source or ligand.[6]
ProtodeborylationUnstable boronic acidUse boronic esters (pinacol), anhydrous conditions, or a milder base.[6]
HomocouplingOxygen in reactionThoroughly degas all solvents and reagents.[6]
DehalogenationUndesired reductionOptimize the base and ligand combination.[6]
Protecting Group Manipulations: Boc-Group Chemistry

The tert-butyloxycarbonyl (Boc) group is frequently used to protect the nitrogen atom of the azepine ring during synthesis.[7]

Q3: I'm having trouble with the Boc-deprotection of my thienoazepine analog. The reaction is either incomplete or I'm seeing decomposition.

Possible Causes & Solutions:

  • Incomplete Deprotection: The Boc group is not being fully cleaved.

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or neat TFA), or switch to a stronger acid system like 4M HCl in dioxane. Extending the reaction time can also help, but should be monitored to avoid side reactions.[7]

  • Acid-Sensitivity of the Thienoazepine Core: The thienoazepine ring system may be unstable under strongly acidic conditions, leading to decomposition.

    • Solution: If decomposition is observed with strong acids, consider milder deprotection methods. Options include using aqueous phosphoric acid or Lewis acids like zinc bromide.[7] For particularly sensitive substrates, non-acidic methods such as thermal deprotection or the use of trimethylsilyl iodide (TMSI) can be explored.[8][9]

  • Alkylation Side Products: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, including the electron-rich thiophene ring.[10]

    • Solution: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.

Boc-Deprotection Strategy Selection

G Start Need to Deprotect Boc-Thienoazepine Check_Sensitivity Is the molecule acid-sensitive? Start->Check_Sensitivity Strong_Acid Standard Conditions: TFA in DCM or HCl in Dioxane Check_Sensitivity->Strong_Acid No Mild_Acid Milder Conditions: Aqueous H3PO4 or Lewis Acids (ZnBr2) Check_Sensitivity->Mild_Acid Yes Check_Alkylation Potential for t-Bu alkylation? Strong_Acid->Check_Alkylation Non_Acidic Non-Acidic Methods: Thermal Deprotection or TMSI Mild_Acid->Non_Acidic Decomposition still observed Mild_Acid->Check_Alkylation Proceed Proceed with Deprotection Non_Acidic->Proceed Add_Scavenger Add Scavenger (e.g., Anisole, TES) Check_Alkylation->Add_Scavenger Yes Check_Alkylation->Proceed No Add_Scavenger->Proceed

Caption: Decision-making workflow for choosing a Boc-deprotection strategy.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the thienoazepine core?

There are several established strategies for constructing the thienoazepine skeleton. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Intramolecular Friedel-Crafts Cyclization: This involves the cyclization of an N-substituted-N-(thienylmethyl)-β-alanine derivative, often catalyzed by a Lewis acid like tin(IV) chloride or polyphosphoric acid (PPA).[11][12] This method is effective for producing thienoazepinones.

  • Pictet-Spengler Reaction: As discussed in the troubleshooting guide, this is a powerful method for creating tetrahydrothienoazepines from 2-(thienyl)ethanamines and carbonyl compounds.[3]

  • Dieckmann Condensation: This intramolecular condensation of a suitably substituted diester can be used to form the seven-membered ring of thieno[2,3-b]azepin-4-ones.[11]

  • Ring Expansion/Rearrangement Reactions: In some cases, thienoazepines can be accessed through ring expansion of smaller heterocyclic systems or via unexpected rearrangements under certain reaction conditions.[12]

Q2: How can I purify my highly polar thienoazepine analog?

The basic nitrogen atom in the azepine ring can make these compounds highly polar and prone to tailing on standard silica gel chromatography. Here are some strategies to improve purification:

  • Modified Silica Gel Chromatography:

    • Amine Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) for particularly challenging separations.

  • Salt Formation and Recrystallization: If your compound is stable as a salt, converting it to the hydrochloride or another suitable salt can facilitate purification by recrystallization.[8][13][14] The free base can then be regenerated if needed.

  • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC is an excellent option.

Q3: Are there any known stability issues with the thienoazepine ring system?

The stability of the thienoazepine core can be influenced by its oxidation state and the substituents present.

  • Acid/Base Stability: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition or rearrangement.[12] It is always advisable to perform reactions under the mildest possible conditions.

  • Oxidation: Tetrahydrothienoazepines can be susceptible to oxidation, particularly if exposed to air for extended periods, which can lead to the formation of the corresponding aromatic thienoazepine.

III. Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Cyclization

This protocol provides a starting point for the synthesis of a tetrahydrothieno[3,2-c]azepine derivative.

  • To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M) is added the desired aldehyde (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • The acid catalyst (e.g., trifluoroacetic acid, 1.2 eq, or BF₃·OEt₂, 1.2 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 2-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a bromo-thienoazepine with a boronic acid.

  • To an oven-dried flask, add the bromo-thienoazepine (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 0.1 M) is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: General Procedure for Boc-Deprotection with TFA
  • The Boc-protected thienoazepine (1.0 eq) is dissolved in dichloromethane (0.1-0.2 M).

  • Trifluoroacetic acid (5-10 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with toluene (3x) can help remove residual TFA.

  • The crude residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the deprotected amine.

IV. References

  • Fabre, J., M. F. Lhomme, and C. G. Wermuth. "Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents." Journal of Medicinal Chemistry 18.2 (1975): 192-194.

  • Satake, K., et al. "Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones." Journal of the Chemical Society, Perkin Transactions 1 (1986): 729-733.

  • BenchChem. "Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde." Technical Support Document.

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Technical Resource.

  • BenchChem. "Impact of substrate electronic effects on Pictet-Spengler reaction outcomes." Technical Support Document.

  • BenchChem. "Troubleshooting N-Boc deprotection in the presence of sensitive functional groups." Technical Support Document.

  • Wikipedia. "Pictet–Spengler reaction."

  • J&K Scientific LLC. "Pictet-Spengler Reaction." Technical Resource, 2021.

  • Iddon, B., et al. "Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene." Journal of the Chemical Society, Perkin Transactions 1 (1974): 579-583.

  • Sci-Hub. "Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones."

  • Pfizer. "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." Organic Process Research & Development.

  • Reddy, T. Rajendra, et al. "Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes." ACS Omega 3.12 (2018): 18234-18244.

  • ResearchGate. "Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-guanidinoethyl)-tetrahydro-1-benza-zepine as analogues to antihypertensive agent Guanethidine."

  • Philippova, Anna N., et al. "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes." Molecules 25.21 (2020): 5092.

  • ResearchGate. "Optimization of reaction conditions."

  • Martins, Felipe, et al. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." Catalysts 13.11 (2023): 1450.

  • ResearchGate. "Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions."

  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups." r/Chempros.

  • Organic Chemistry Portal. "Boc-Protected Amino Groups."

  • Chemistry Stack Exchange. "What are the byproducts in a Suzuki reaction?"

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "BOC Deprotection."

  • ResearchGate. "Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines."

  • Calcaterra, Andrea, et al. "The Pictet-Spengler Reaction Updates Its Habits." Molecules 21.9 (2016): 1146.

  • PubMed Central. "Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents."

  • PubMed Central. "Applications of Friedel–Crafts reactions in total synthesis of natural products."

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling."

  • UvA-DARE. "Synthesis of Dimeric tetrahydro-beta-carbolines as Bivalent Receptor Ligands."

  • PubMed. "Thin-layer chromatography of thiophene derivatives."

  • Organic Chemistry Portal. "Suzuki Coupling."

  • MDPI. "Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin."

  • MDPI. "Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines."

  • Wikipedia. "Pictet–Spengler reaction."

  • Thieme. "Design and Synthesis of Tetrahydrobenzo[1][6]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker."

  • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions."

  • NIH. "Medicinal chemistry-based perspectives on thiophene and its derivatives."

  • RSC Publishing. "Applications of Friedel–Crafts reactions in total synthesis of natural products."

  • ResearchGate. "Unexpected Rearrangement of N-Allyl-2-phenyl-4,5-Dihydrooxazole-4-Carboxamides to Construct Aza-Quaternary Carbon Centers."

  • PubMed. "Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution."

  • PubMed Central. "Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline."

  • ResearchGate. "Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids."

  • ResearchGate. "Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence."

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The tricyclic lactam 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a key heterocyclic scaffold in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of novel arginine vasopressin (AVP) receptor antagonists.[1] The efficient construction of this thienoazepinone core is paramount for the exploration of new chemical entities in drug discovery. This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of this valuable intermediate, offering insights into the strategic choices and experimental nuances of each pathway. We will explore a classical approach via the Beckmann rearrangement and an alternative strategy employing the Schmidt reaction, providing detailed protocols and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Beckmann Rearrangement Approach

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable method for the transformation of an oxime into an amide or lactam.[2][3] In the context of this compound synthesis, this strategy hinges on the formation of a key cyclopentanone precursor fused to the thiophene ring, followed by its conversion to the corresponding oxime and subsequent acid-catalyzed rearrangement to the desired seven-membered lactam.

Rationale and Strategy

The logic behind this route lies in the predictable and often high-yielding nature of the Beckmann rearrangement for cyclic ketoximes.[4] The stereochemistry of the oxime is critical, as the group anti-periplanar to the hydroxyl group is the one that migrates.[2] For a symmetrical ketone like the precursor used here, this stereochemical consideration is simplified, leading to a single lactam product. The choice of acidic catalyst is crucial and can range from strong protic acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids, each influencing reaction times and yields.[2][4]

Experimental Protocol

Step 1: Synthesis of the Ketone Precursor

A common starting point is the synthesis of the requisite ketone, 4,5,7,8-tetrahydro-thieno[3,2-b]azepin-5-one. This can be achieved through various multi-step sequences, often starting from a substituted thiophene.

Step 2: Oximation of the Ketone

The ketone is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

  • Procedure: To a solution of 4,5,7,8-tetrahydro-thieno[3,2-b]azepin-5-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and pour it into ice water. The precipitated oxime is then filtered, washed with water, and dried.

Step 3: Beckmann Rearrangement

The purified oxime is then subjected to the key rearrangement step.

  • Procedure: The oxime (1 equivalent) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 120-140 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes. The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude lactam. The product is collected by filtration, washed with a sodium bicarbonate solution to neutralize residual acid, and then with water. Further purification can be achieved by recrystallization or column chromatography.

Visualization of the Beckmann Rearrangement Workflow

Beckmann_Rearrangement Ketone Ketone Precursor Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl, NaOAc Lactam This compound Oxime->Lactam Polyphosphoric Acid, Heat

Caption: Workflow for the Beckmann Rearrangement route.

Route 2: The Schmidt Reaction Pathway

The Schmidt reaction offers a more direct approach to the synthesis of amides and lactams from ketones, utilizing hydrazoic acid (HN₃) in the presence of a strong acid.[5][6] This reaction proceeds through the addition of the azide to the protonated carbonyl, followed by a rearrangement with the expulsion of nitrogen gas.[5]

Rationale and Strategy

The primary advantage of the Schmidt reaction is its ability to convert a ketone directly to the corresponding lactam in a single step, bypassing the need for the isolation of an oxime intermediate.[7] However, this convenience comes with significant safety considerations due to the highly toxic and explosive nature of hydrazoic acid.[8] For this reason, it is often generated in situ from sodium azide and a strong acid. The choice of acid and solvent is critical to control the reaction rate and minimize side reactions.

Experimental Protocol

Step 1: Synthesis of the Ketone Precursor

This route begins with the same ketone precursor as the Beckmann rearrangement approach.

Step 2: Schmidt Reaction

The ketone is directly converted to the lactam using in situ generated hydrazoic acid.

  • Procedure: To a solution of the 4,5,7,8-tetrahydro-thieno[3,2-b]azepin-5-one (1 equivalent) in a suitable solvent such as chloroform or toluene, concentrated sulfuric acid is added cautiously at 0 °C. Sodium azide (1.5 equivalents) is then added portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is carefully quenched by pouring it onto crushed ice and basifying with a concentrated sodium hydroxide solution. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualization of the Schmidt Reaction Workflow

Schmidt_Reaction Ketone Ketone Precursor Lactam This compound Ketone->Lactam NaN3, H2SO4

Caption: Workflow for the Schmidt Reaction route.

Comparative Analysis

FeatureBeckmann RearrangementSchmidt Reaction
Number of Steps Two steps (Oximation + Rearrangement)One step from ketone
Key Reagents Hydroxylamine, Polyphosphoric AcidSodium Azide, Sulfuric Acid
Safety Concerns Handling of corrosive PPA at high temperatures.Use of highly toxic and potentially explosive hydrazoic acid (generated in situ). Requires stringent safety precautions.[8]
Intermediate Isolation Requires isolation and purification of the oxime intermediate.Proceeds directly from the ketone to the lactam.
Reaction Conditions High temperatures (120-140 °C) are typically required for the rearrangement.Can often be performed at lower temperatures (0 °C to room temperature).
Yields Generally good to excellent yields are reported for the rearrangement of cyclic oximes.Yields can be variable and are sensitive to reaction conditions and substrate.
Workup Quenching of hot, viscous PPA can be challenging.Requires careful quenching of strong acid and handling of azide-containing waste streams.

Conclusion

Both the Beckmann rearrangement and the Schmidt reaction represent viable and effective strategies for the synthesis of this compound. The choice between these two routes will largely depend on the specific capabilities and safety protocols of the laboratory.

The Beckmann rearrangement is a more traditional and arguably safer approach, as it avoids the use of azides. While it involves an additional step of isolating the oxime intermediate, the individual steps are generally robust and high-yielding. This route is often preferred in academic and smaller-scale settings where the handling of highly hazardous materials is a primary concern.

The Schmidt reaction , on the other hand, offers the allure of a more atom-economical and streamlined one-step conversion from the ketone. This can be advantageous in a process chemistry or large-scale synthesis setting where reducing the number of unit operations is a priority. However, the inherent risks associated with hydrazoic acid necessitate specialized equipment and stringent safety measures.

Ultimately, the selection of the synthetic route should be made after a careful evaluation of the trade-offs between step economy, safety, and available resources. Both methods provide access to a critical building block in medicinal chemistry, enabling the continued development of novel therapeutics.

References

  • Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729.
  • Koebel, R. F., Needham, L. L., & Blanton Jr, C. D. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192-4.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schmidt Reaction. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica, 7(8), 118-129.
  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one. As a crucial intermediate in the synthesis of novel arginine vasopressin (AVP) receptor antagonists, the purity of this thienoazepinone derivative is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. This document compares potential reversed-phase HPLC (RP-HPLC) methodologies and presents a detailed, step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3]. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust, self-validating system for purity assessment.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound that serves as a key building block in pharmaceutical research and development[1]. The presence of impurities, whether from the synthetic route, degradation, or storage, can significantly impact the toxicological profile and therapeutic efficacy of the final drug product. Therefore, a validated, reliable analytical method to quantify the purity and impurity profile of this intermediate is not merely a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution, sensitivity, and precision for separating and quantifying components in a mixture[4][5]. This guide focuses on developing and validating a stability-indicating RP-HPLC method, which is a validated quantitative procedure that can accurately detect changes in the drug substance over time and distinguish the active ingredient from degradation products, process impurities, and other excipients[6].

Comparative Analysis of RP-HPLC Methodologies

The selection of an appropriate HPLC method is the foundation of a successful validation. For a molecule like this compound, which possesses moderate polarity due to its ketone and secondary amine functionalities alongside a hydrophobic thieno-fused ring system, Reversed-Phase Liquid Chromatography (RP-LC) is the most suitable approach[7][8]. In RP-LC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules in the sample tend to adsorb to the stationary phase, while more hydrophilic molecules elute earlier[7].

Below is a comparison of key methodological choices for the analysis of this compound.

ParameterOption A: Isocratic Elution Option B: Gradient Elution Rationale for Selection
Mobile Phase Constant composition (e.g., 60:40 Acetonitrile:Water).Composition varies over time (e.g., Acetonitrile increases from 30% to 90%).Gradient Elution is preferred. It provides superior resolution for complex samples containing analytes with a wide range of hydrophobicities. This is critical for separating the main peak from both early-eluting polar impurities and late-eluting non-polar impurities, ensuring a comprehensive impurity profile.
Stationary Phase Standard C18 (Octadecylsilane) Column.Phenyl-Hexyl or Biphenyl Column.A C18 column is the recommended starting point. C18 columns offer excellent hydrophobic separation power and are the most widely used in RP-HPLC[8]. Phenyl-based columns could be explored if C18 fails to resolve critical aromatic impurities due to potential π-π interactions, but C18 provides the most versatile and robust initial choice.
Mobile Phase pH Unbuffered mobile phase.Buffered mobile phase (e.g., pH 3.0 with Formic Acid).A buffered mobile phase is critical. The molecule contains a secondary amine which can ionize. Controlling the pH ensures consistent retention times and peak shapes by suppressing the ionization of the amine group. An acidic pH (e.g., 2.5-3.5) is chosen to ensure the amine is protonated, leading to sharper peaks.

Based on this analysis, a gradient RP-HPLC method using a C18 column with a buffered, acidic mobile phase is the most logical and robust choice for developing a stability-indicating assay.

Recommended HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is designed as a self-validating system based on ICH Q2(R1) and United States Pharmacopeia (USP) guidelines[2][3][9].

Proposed Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (To be determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

The Validation Workflow

The validation process follows a logical sequence, where each step builds confidence in the method's performance.

HPLC_Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters method_dev Method Development & Optimization sst System Suitability Testing (SST) method_dev->sst Establish Criteria specificity Specificity (Forced Degradation) sst->specificity Pass linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method & Final Report robustness->validated_method All Criteria Met

Caption: HPLC method validation workflow from development to a fully validated procedure.

Step-by-Step Validation Experiments

Why: SST is performed before any sample analysis to verify that the chromatographic system (instrument, column, mobile phase) is performing adequately on the day of analysis[10]. It is the first checkpoint to ensure the system is fit for its purpose.

Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 0.5 mg/mL).

  • Inject the solution six replicate times.

  • Calculate the parameters below and check against acceptance criteria.

Table 1: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Precision (%RSD) ≤ 2.0% for peak area and retention time[10] Demonstrates the stability and reproducibility of the system's injection and pumping mechanics.
Tailing Factor (T) ≤ 2.0[10][11] Ensures peak symmetry, which is crucial for accurate integration and quantification. Poor symmetry can indicate column degradation or undesirable secondary interactions.

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce sharp, narrow peaks, which is essential for resolving closely eluting impurities. |

Why: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities or degradants. Forced degradation studies are the cornerstone of developing a stability-indicating method[6][12]. By intentionally degrading the sample, we demonstrate that the newly formed degradation products do not interfere with the quantification of the parent compound[13].

Protocol:

  • Expose the drug substance (in solid and solution form) to various stress conditions as per ICH Q1A(R2) guidelines[13].

  • Analyze the stressed samples alongside an unstressed control sample.

  • The goal is to achieve 5-20% degradation, as over-stressing can lead to secondary degradants not relevant to real-world stability[13][14].

  • Assess peak purity of the main peak using a Photodiode Array (PDA) detector to ensure no co-eluting peaks are present.

Table 2: Forced Degradation Conditions

Stress Condition Typical Protocol Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24h[14] To evaluate degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h[14] To assess degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temp for 24h[14] To test susceptibility to oxidative degradation.
Thermal 80°C in an oven for 48h[14] To determine the effect of heat on the drug substance.

| Photolytic | 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)[14] | To evaluate sensitivity to light. |

Why: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of the reference standard and create at least five dilutions covering the expected range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Why: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study using a spiked placebo or sample.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Why: Precision expresses the variability of results from repeated measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Why: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. These are critical for quantifying low-level impurities.

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Why: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage[2].

Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time.

  • Analyze the sample under each modified condition and evaluate the effect on SST parameters.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

Acceptance Criteria: System suitability parameters must still be met under all varied conditions.

Data Interpretation and Reporting

Once validated, the method can be used for routine purity analysis. The purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A comprehensive validation report should be generated, summarizing all experiments, data, and chromatograms, and stating whether the method meets the pre-defined acceptance criteria.

Alternative and Complementary Techniques

While RP-HPLC is the workhorse for purity analysis, orthogonal techniques can provide complementary and confirmatory data.

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution by using columns with smaller particle sizes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information, which is invaluable for identifying unknown impurities and degradation products.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the same compound.

Conclusion

The validation of an analytical method is a systematic and rigorous process that underpins the quality and safety of pharmaceutical products. This guide has presented a comparative analysis of HPLC methodologies and a detailed protocol for the validation of a stability-indicating RP-HPLC method for this compound. By grounding the protocol in the principles of ICH and USP and explaining the scientific rationale behind each step, this document provides a robust framework for researchers to develop and implement a trustworthy, reliable, and self-validating system for purity assessment.

References

  • <621> CHROM
  • The role of forced degradation studies in stability indicating HPLC method development. (2025).
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Understanding the L
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • USP <621> Chrom
  • <621> Chrom
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
  • How to decide System Suitability Test (SST) in HPLC: Best Practice. (2024).
  • What Are HPLC System Suitability Tests and Their Importance?. (2025). Altabrisa Group.
  • System suitability in HPLC Analysis. (2021).
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Acceptance criteria for system suitability parameters.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH Q2(R1)
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • CAS#:4751-61-5 | this compound. Chemsrc.
  • Reversed-phase chrom
  • Reversed Phase HPLC Columns. Phenomenex.
  • 4,6,7,8-TETRAHYDRO-THIENO[3,2-B]AZEPIN-5-ONE. (2024). ChemicalBook.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Thieno[3,2-b]azepinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic scaffolds is paramount. The thieno[3,2-b]azepinone core, a recurring motif in pharmacologically active compounds, presents a fascinating case study in isomeric differentiation. The seemingly subtle shift in the fusion of the thiophene and azepine rings gives rise to distinct positional isomers, each with a unique electronic and steric environment. This guide provides an in-depth technical comparison of these isomers, grounded in fundamental spectroscopic principles and supported by experimental data from relevant analogues.

The primary focus of this guide will be on the two common isomers: 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one (a [3,2-c] fused system) and 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one (a [2,3-c] fused system). We will also draw comparisons with the [3,2-b] and [2,3-b] fused systems to provide a broader understanding of the spectroscopic nuances governed by the thiophene ring's orientation.

The Structural Isomers

The key to understanding the spectroscopic differences lies in the distinct connectivity of the thiophene and azepinone rings.

G cluster_0 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one cluster_1 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one thieno[3,2-c]azepin-8-one thieno[2,3-c]azepin-4-one

Figure 1: Chemical structures of the two primary thienoazepinone isomers discussed.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous differentiation of these isomers. The chemical shifts of the protons and carbons are exquisitely sensitive to the electron density distribution and the anisotropic effects of the neighboring rings.

Key Differentiating Features in ¹H NMR

The most significant differences in the proton NMR spectra are expected for the protons on the thiophene ring and the methylene groups adjacent to the nitrogen and the carbonyl group.

  • Thiophene Protons: In the thieno[3,2-c] isomer, the two thiophene protons will appear as doublets with a coupling constant (³JHH) characteristic of ortho-coupling in thiophenes (typically 3-5 Hz). In contrast, for a thieno[2,3-b] system, the thiophene protons would also be ortho-coupled. The precise chemical shifts will be influenced by the proximity to the electron-withdrawing carbonyl group and the nitrogen atom. For instance, the proton adjacent to the sulfur and the fused azepine ring in the [3,2-c] isomer will likely experience a different shielding effect compared to the analogous proton in the [2,3-c] isomer.

  • Methylene Protons: The chemical shifts of the methylene groups in the azepinone ring will also be diagnostic. The protons on the carbon adjacent to the nitrogen (α to N) and the carbon adjacent to the carbonyl group (α to C=O) will exhibit distinct chemical shifts and coupling patterns based on the isomer.

Expected ¹³C NMR Chemical Shifts

The carbon chemical shifts provide complementary information for structural confirmation.

  • Thiophene Carbons: The quaternary carbons at the ring fusion will have distinct chemical shifts. The carbon alpha to the sulfur atom is typically found further downfield than the beta carbon. The fusion pattern will alter the electronic environment of these carbons, leading to predictable differences in their chemical shifts. Studies on related thieno[3,2-b]pyridines and thieno[2,3-b]pyridines have shown that the chemical shifts of the bridgehead carbons are particularly sensitive to the mode of fusion[1].

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is expected to be in the typical range for a lactam (around 170 ppm), but subtle shifts may be observed between isomers due to differences in conjugation and ring strain.

Table 1: Comparative NMR Data of Thienoazepinone Isomers and Analogues

CompoundThiophene Protons (δ, ppm)Methylene Protons (α to N) (δ, ppm)Methylene Protons (α to C=O) (δ, ppm)Carbonyl Carbon (δ, ppm)
4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one ~7.0 (d), ~7.5 (d)~3.5 (t)~2.8 (t)~172
5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one ~6.9 (d), ~7.2 (d)~3.6 (t)~2.9 (t)~174
Thieno[3,2-b]pyridine Analogue [1]7.39 (dd), 8.55 (dd)---
Thieno[2,3-b]pyridine Analogue [1]7.35 (dd), 8.45 (dd)---

Note: Specific data for the parent thienoazepinone isomers is based on expected values from published data on their derivatives and related structures. The data for thienopyridine analogues is provided for comparative purposes to illustrate the effect of the fusion mode on the thiophene ring protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic absorption bands for thienoazepinones are the C=O stretch of the lactam and the C-H and C=C vibrations of the thiophene ring.

  • Carbonyl Stretch (νC=O): The position of the carbonyl absorption is influenced by ring size and conjugation. For a seven-membered lactam ring, the C=O stretch is typically observed in the range of 1650-1680 cm⁻¹. Subtle shifts in this absorption band can be expected between the isomers due to differences in the electronic effects of the fused thiophene ring.

  • Thiophene Ring Vibrations: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be characteristic of the substitution pattern on the thiophene ring, providing a fingerprint to distinguish between isomers.

Mass Spectrometry (MS): Fragmentation Patterns as a Clue

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the isomers. While electron ionization (EI) mass spectra of positional isomers can sometimes be very similar, differences in fragmentation pathways can often be used for differentiation.

The molecular ion peak (M⁺) will be identical for both isomers. The key to differentiation lies in the relative abundances of the fragment ions. The initial fragmentation is likely to involve the loss of CO, followed by cleavages within the azepine ring. The stability of the resulting fragment ions will be influenced by the position of the sulfur atom, leading to different relative intensities of the observed peaks. Advanced techniques like infrared ion spectroscopy (IRIS) have shown great promise in distinguishing positional isomers by probing their gas-phase IR spectra.[2]

UV-Vis Spectroscopy: The Influence of Conjugation

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is dependent on the extent of the π-conjugated system. Both isomers possess a conjugated system involving the thiophene ring and the lactam carbonyl group. However, the different fusion modes can lead to subtle differences in the effective conjugation length and the energy of the π→π* transitions. Generally, a more extended or planar conjugated system results in a bathochromic (red) shift to longer wavelengths. It is expected that the isomers will exhibit slightly different λmax values, which can be a useful, albeit not always definitive, differentiating feature. The absorption spectra of aromatic compounds typically show multiple bands, and conjugation with other rings or substituents leads to a bathochromic shift.[3]

Experimental Protocols

A generalized workflow for the spectroscopic analysis of thienoazepinone isomers is presented below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers Purification Chromatographic Purification Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI/HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison UV_Vis->Comparison Structure Structure Elucidation & Isomer Assignment Comparison->Structure

Figure 2: General experimental workflow for the spectroscopic comparison of thienoazepinone isomers.

Step-by-Step Methodologies
  • Sample Preparation:

    • Ensure the isomeric purity of each sample using a suitable chromatographic technique (e.g., HPLC or column chromatography).

    • For NMR analysis, dissolve an appropriate amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS).

    • For IR analysis, prepare a KBr pellet or cast a thin film of the sample on a salt plate.

    • For MS analysis, prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

    • For UV-Vis analysis, prepare a series of dilutions of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) to determine the molar absorptivity.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire ¹H NMR spectra to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the C=O stretch, C-H aromatic and aliphatic stretches, and the fingerprint region.

  • Mass Spectrometry:

    • Obtain the electron ionization (EI) mass spectrum to determine the molecular weight and fragmentation pattern.

    • For accurate mass measurements and elemental composition determination, utilize high-resolution mass spectrometry (HRMS).

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorption (λmax) for each isomer.

Conclusion

The spectroscopic differentiation of thieno[3,2-b]azepinone isomers is a tractable challenge that relies on a multi-technique approach. While each spectroscopic method provides valuable pieces of the puzzle, it is the synergistic interpretation of data from NMR, IR, and mass spectrometry that allows for the confident and unambiguous assignment of the correct isomeric structure. This guide provides the fundamental principles and a practical framework for researchers to approach this and similar challenges in the characterization of complex heterocyclic molecules.

References

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(10), 3556-3566. Available at: [Link]

  • Klemm, L. H., & Louris, J. N. (1986). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Journal of Heterocyclic Chemistry, 23(4), 1153-1159. Available at: [Link]

  • Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733. Available at: [Link]

  • Fernández, G. (n.d.). Vis-UV spectra of aromatic compounds. Química Orgánica. Available at: [Link]

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A Comparative Guide to the Biological Activities of Thienoazepine and Pyrroloazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Fused Azepine Scaffolds

In the landscape of medicinal chemistry, the seven-membered azepine ring fused with five-membered aromatic heterocycles represents a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a wide array of biological targets. This guide provides an in-depth comparison of two prominent members of this family: thienoazepines and pyrroloazepines . While structurally similar, the simple substitution of a sulfur atom (in the thiophene ring) for a nitrogen atom (in the pyrrole ring) imparts distinct electronic and steric properties, leading to significant variations in their biological activity profiles, mechanisms of action, and therapeutic potential.

This document will delve into the experimental data supporting their diverse pharmacological roles, from central nervous system (CNS) modulation to anticancer and antihypertensive effects. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and offer a comparative analysis grounded in authoritative scientific literature.

Core Scaffold Comparison

The fundamental difference between these two classes of compounds lies in the nature of the fused heterocyclic ring. This seemingly minor change has profound implications for the molecule's overall properties.

Scaffolds cluster_thieno Thieno[x,y-z]azepine cluster_pyrrolo Pyrrolo[x,y-z]azepine Thieno Pyrrolo caption Core structures of Thienoazepine and Pyrroloazepine.

Caption: Core structures of Thienoazepine and Pyrroloazepine.

  • Thienoazepine : The thiophene ring is an electron-rich system, but the sulfur atom is less basic than the nitrogen in pyrrole. The larger size of the sulfur atom also influences the overall geometry.

  • Pyrroloazepine : The pyrrole ring contains a nitrogen atom capable of acting as a hydrogen bond donor, a feature absent in thiophene. This can lead to different binding interactions with target proteins.

These intrinsic differences dictate the types of non-covalent interactions each scaffold can form, ultimately shaping their pharmacological profiles.

Comparative Analysis of Biological Activities

Central Nervous System (CNS) Activity: A Tale of Two Receptors

Both thienoazepine and pyrroloazepine derivatives have been extensively investigated for their effects on the CNS, particularly as potential antipsychotic agents. The therapeutic efficacy of many antipsychotics is linked to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2]

Thienoazepine Derivatives: Thienodiazepines, a subclass of thienoazepines, have been evaluated as CNS depressants and anticonvulsants.[3] Certain pyridobenzothiazepine derivatives (a related thienoazepine structure) have been synthesized and tested for their antipsychotic potential, showing affinity for D1, D2, 5-HT2, and muscarinic receptors.[4] However, compared to their dibenzazepine counterparts, a significant decrease in affinity was often observed.[4]

Pyrroloazepine Derivatives: Pyrrolo[5][6]benzodiazepines are noted for a wide spectrum of CNS activities, including sedative, anticonvulsant, and psychotropic effects.[7] A series of pyridobenzodiazepines demonstrated neuroleptic characteristics in animal models, with their 5-HT2/D2 pKi ratios suggesting an atypical antipsychotic profile, which is often associated with a lower risk of extrapyramidal side effects.[1]

Quantitative Comparison of Receptor Affinities:

Compound ClassDerivative ExampleD2 Affinity (pKi/pA2)5-HT2A Affinity (pKi/pA2)5-HT2/D2 RatioReference
Thienoazepine 8-chloro-6-(4-methylpiperazin-1-yl)pyrido[2,3-b][5][6]benzothiazepineLow AffinityModerate AffinityN/A[4]
Pyrroloazepine (E)-1-[4-[4-(4-fluorobenzoyl)piperidino]-butyl]-4-hydroxyimino-7-methyl-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-one (SUN9221)8.89 (α1-adrenergic)8.74~0.98[8]
Pyrroloazepine 8-chloro-6-(4-methyl-1-piperazinyl)-11H-pyrido[2,3-b][5][6]benzodiazepineModerate AffinityHigh Affinity>1[1]

Note: Data is often presented for different receptor subtypes (e.g., α1-adrenergic vs. D2) depending on the study's focus, highlighting the diverse targeting within these families.

The data suggests that while both scaffolds can be tailored for CNS activity, certain pyrroloazepine derivatives have demonstrated a more promising profile for atypical antipsychotic action, characterized by a potent 5-HT2A antagonism relative to D2 dopamine antagonism.[1][9]

Anticancer Activity: Targeting DNA and Kinases

The versatility of these scaffolds extends to oncology, where they have been explored as DNA-interactive agents and kinase inhibitors.

Thienoazepine Derivatives: Compounds containing a thienopyrimidine nucleus, which can be part of a larger thienoazepine system, have been investigated for their anticancer properties.[5] The mechanism often involves the inhibition of key enzymes necessary for cancer cell proliferation.

Pyrroloazepine Derivatives: Pyrrolo[2,1-c][5][6]benzodiazepines (PBDs) are a prominent class of naturally occurring antitumor antibiotics.[10] Their mechanism of action involves sequence-selective binding in the minor groove of DNA, forming a covalent adduct that interferes with DNA replication and transcription, ultimately leading to apoptosis.[7][10] This potent DNA alkylating ability has made PBDs a warhead of choice for antibody-drug conjugates (ADCs). Furthermore, other pyrrole-containing derivatives are known to be potent inhibitors of protein kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[11][12][13]

Comparative Cytotoxicity Data (IC50/GI50 in µM):

Compound ClassDerivative ExampleCell LineIC50 / GI50 (µM)MechanismReference
Thienoazepine Thienopyrimidine-based benzodiazepineN/AActivity noted, specific IC50 not providedGeneral Cytotoxicity[5]
Pyrroloazepine Fluoroquinolone-PBD conjugateVariousPromising in vitro activityDNA Binding/Alkylating[14]
Pyrroloazepine Pyrrol-2-one derivative (3e)Ovarian (OVCAR-4)1.82Broad-spectrum inhibition[15]
Pyrroloazepine Pyrrol-2-one derivative (3e)Melanoma (MALME-3M)2.00Broad-spectrum inhibition[15]

The evidence strongly indicates that pyrroloazepine derivatives, particularly the PBDs, have a more established and potent mechanism of anticancer activity through direct DNA interaction.[10][14] The broader family of pyrrole derivatives also shows significant promise as kinase inhibitors, a well-validated anticancer strategy.[11]

Antihypertensive and Other Activities

Pyrroloazepine Derivatives as Antihypertensive Agents: A notable area of activity for pyrroloazepines is in the management of hypertension. Specific derivatives have been synthesized to act as dual α1-adrenergic and 5-HT2 receptor antagonists.[8] For instance, the compound SUN9221 displayed potent antihypertensive activity in spontaneously hypertensive rats, comparable to established drugs like prazosin, along with potent antiplatelet aggregation activity.[8]

Thienoazepine Derivatives in Other Areas: While less prominent in hypertension research, thienoazepine derivatives have shown a range of other biological activities. Thienopyrimidine-based compounds have been evaluated for antimicrobial and antioxidant properties.[5] For example, certain derivatives showed good activity against S. aureus and E. coli.[5] N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine was synthesized as an analog of the antihypertensive agent Guanethidine, but it did not show significant activity in SHR rats.[16]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on standardized and self-validating experimental protocols.

Protocol 1: In Vitro Receptor Binding Assay (for CNS Activity)

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., Dopamine D2, Serotonin 5-HT2A).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to receptors in a cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., rat striatum for D2 receptors) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and wash several times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]spiperone for D2), and varying concentrations of the test compound (thienoazepine or pyrroloazepine derivative).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound ligand.

  • Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane 1. Prepare Receptor Membranes Incubate 3. Incubate Membranes, Radioligand & Compound Membrane->Incubate Radioligand 2. Prepare Radioligand & Test Compounds Radioligand->Incubate Filter 4. Separate Bound from Unbound Ligand Incubate->Filter Count 5. Quantify Radioactivity Filter->Count Calculate 6. Calculate IC50 & Ki Count->Calculate caption Workflow for In Vitro Receptor Binding Assay.

Caption: Workflow for In Vitro Receptor Binding Assay.

Protocol 2: MTT Cell Proliferation Assay (for Anticancer Activity)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (thienoazepine or pyrroloazepine derivative) in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log concentration of the compound and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion: Distinct yet Complementary Pharmacological Profiles

The comparative analysis of thienoazepine and pyrroloazepine derivatives reveals a fascinating case of how subtle structural modifications can lead to divergent biological activities.

  • Pyrroloazepine derivatives have demonstrated a broader and more potent spectrum of activity, particularly in the realms of anticancer therapy (as DNA alkylating agents and kinase inhibitors) and as antihypertensive agents with a dual mechanism of action.[8][10][11] In the CNS space, they show significant promise as atypical antipsychotics.[1] The presence of the pyrrole nitrogen likely facilitates key hydrogen bonding interactions that are critical for these activities.

  • Thienoazepine derivatives , while also possessing significant biological potential, have been more prominently characterized for their CNS depressant and anticonvulsant activities .[3] While they have been explored for antipsychotic and antimicrobial applications, the reported potencies in these areas are often less pronounced compared to their pyrroloazepine counterparts.[4][5]

For drug development professionals, the choice between these scaffolds is highly dependent on the therapeutic target. The pyrroloazepine core offers a validated starting point for developing potent anticancer agents and CNS drugs requiring specific 5-HT2A/D2 receptor profiles. The thienoazepine scaffold remains a valuable framework for exploring novel anticonvulsants and other CNS modulators, where its unique electronic properties may offer advantages in selectivity and safety. Future research focusing on hybrid structures and further exploration of substituent effects will undoubtedly unlock new therapeutic opportunities for both of these remarkable heterocyclic systems.

References

  • Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. (n.d.). Connect Journals.
  • Synthesis and pharmacological evaluation of pyrroloazepine derivatives as potent antihypertensive agents with antiplatelet aggregation activity. (1996). PubMed.
  • Synthesis, biological activity, and SARs of pyrrolobenzoxazepine derivatives, a new class of specific "peripheral-type" benzodiazepine receptor ligands. (2004). PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (n.d.). Google Search.
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  • (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2022). ResearchGate.
  • Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-guanidinoethyl)-tetrahydro-1-benza-zepine as analogues to antihypertensive agent Guanethidine. (1993). ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological evaluation, and comparative analysis of this versatile scaffold, with a primary focus on its potent activity as arginine vasopressin (AVP) receptor antagonists. Furthermore, we will explore the broader chemical space of related thieno-fused seven-membered rings to offer a comparative perspective on their diverse therapeutic applications.

Introduction: The Therapeutic Potential of the Thieno[3,2-b]azepine Scaffold

The 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine core represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling fine-tuning of interactions with various biological targets. While derivatives of this scaffold have been explored for a range of therapeutic applications, they have gained significant attention as potent antagonists of the arginine vasopressin (AVP) receptors, V1a and V2.[1][2] AVP plays a crucial role in regulating water reabsorption in the kidneys (via V2 receptors) and blood pressure (via V1a receptors). Consequently, antagonists of these receptors have therapeutic potential in treating conditions such as hyponatremia, congestive heart failure, and hypertension.[1][2]

This guide will first elucidate the synthetic pathways to access this important scaffold. Subsequently, a detailed examination of the SAR of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as AVP antagonists will be presented, supported by quantitative binding data. To provide a broader context, we will then compare the SAR of this scaffold with other thieno-fused azepine and related heterocyclic systems that have been investigated for different therapeutic targets, including cancer and neurodegenerative diseases. Finally, detailed experimental protocols for key biological assays are provided to facilitate further research in this promising area of drug discovery.

General Synthesis of the 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Core

The synthesis of the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine core is a multi-step process that allows for the introduction of diverse substituents. A common and effective strategy involves the construction of the azepine ring onto a pre-functionalized thiophene precursor. The following workflow provides a generalized overview of a synthetic route that has been successfully employed.[1]

G cluster_0 Synthesis of the Thieno[3,2-b]azepine Core Start Thiophene Precursor Step1 Cyclization to form Thieno[3,2-b]pyridinone Start->Step1 e.g., Gewald Reaction followed by cyclization Step2 Ring Expansion to form Thieno[3,2-b]azepinedione Step1->Step2 e.g., Schmidt reaction or Beckmann rearrangement Step3 Reduction of the dione Step2->Step3 e.g., LiAlH4 or NaBH4 Step4 Functionalization of the Azepine Nitrogen Step3->Step4 Acylation, Alkylation, etc. Product 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivative Step4->Product

Caption: Generalized synthetic workflow for 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives.

This synthetic versatility is a key advantage, as it allows for the systematic modification of the scaffold to probe the structure-activity relationships for various biological targets. The choice of starting materials and reagents in each step dictates the final substitution pattern on the tricyclic system.

Structure-Activity Relationship (SAR) as Arginine Vasopressin (AVP) Antagonists

The most extensively studied therapeutic application of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives is their antagonism of the AVP V1a and V2 receptors. Detailed SAR studies have revealed key structural features that govern the potency and selectivity of these compounds.[1][2]

Key Substitutions and Their Impact on AVP Receptor Binding

The following table summarizes the binding affinities of selected 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives for the rat V1a and V2 receptors. The substitutions are primarily on the azepine nitrogen (position 4) and at other positions of the benzoyl moiety attached to the azepine nitrogen.

CompoundR1 (at position 4)R2R3V1a Ki (nM)V2 Ki (nM)
1 2-MethylbenzoylHH1.80.67
2 2-ChlorobenzoylHH2.50.98
3 2-MethoxybenzoylHH3.11.2
4 BenzoylHH154.5
5 2-BiphenylcarbonylHH0.450.18
6 2-Methyl-4-nitrobenzoylHNO21.30.25
7 2-Methyl-4-aminobenzoylHNH20.950.15

Data sourced from Cho et al., J. Med. Chem. 2004, 47 (1), pp 101–109.[1]

From this data, several key SAR insights can be drawn:

  • Substitution on the Azepine Nitrogen (R1): The nature of the substituent on the azepine nitrogen is critical for potent AVP antagonism. An N-benzoyl group is a common feature.

  • Aromatic Substituents:

    • Ortho-substitution on the Benzoyl Ring: Introduction of a small substituent (e.g., methyl, chloro, methoxy) at the ortho-position of the N-benzoyl group generally enhances binding affinity compared to the unsubstituted benzoyl derivative (Compound 4 vs. 1, 2, 3).[1]

    • Biphenyl Moiety: A biphenylcarbonyl substituent at R1 (Compound 5) leads to a significant increase in potency at both V1a and V2 receptors, suggesting that the additional phenyl ring explores a key hydrophobic pocket in the receptor binding site.[1]

  • Para-substitution on the Benzoyl Ring (R3):

    • Substitution at the para-position of the 2-methylbenzoyl group with a nitro group (Compound 6) enhances V2 receptor affinity.[1]

    • Reduction of the nitro group to an amino group (Compound 7) further improves the affinity for both receptors, indicating a favorable interaction of the amino group.[1]

G cluster_0 SAR of Thieno[3,2-b]azepines as AVP Antagonists Scaffold 5,6,7,8-Tetrahydro-4H- thieno[3,2-b]azepine Core R1 R1 at N-4: - Acyl group is crucial. - Ortho-substituted benzoyl enhances potency. Scaffold->R1 Key Modification Site Potency High Affinity for V1a and V2 Receptors Scaffold->Potency R3 R3 at para-position of Benzoyl: - NH2 > NO2 > H for V2 affinity. R1->R3 Fine-tuning of Potency R3->Potency

Caption: Key structure-activity relationships for AVP receptor antagonism.

Comparative Analysis with Other Thieno-fused Azepine Derivatives

While the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold is a potent AVP antagonist, the broader class of thieno-fused azepines and related heterocycles has been explored for a variety of other therapeutic targets. This highlights the versatility of this chemical space in drug discovery.

ScaffoldTherapeutic TargetKey SAR ObservationsReference
5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines Microtubule Targeting AgentsThe 4-substituted amino group is crucial for potent antiproliferative activity. The tetrahydrobenzo[3][4]thieno moiety provides a favorable interaction with the colchicine binding site on tubulin.[5][6]
3H-Benzo[3][4]thieno[3,2-d]pyrimidin-4-ones PIM Kinase InhibitorsThe benzothienopyrimidinone core acts as a hinge-binding motif. Substitutions on the phenyl ring attached to the core modulate potency and selectivity against different PIM kinase isoforms.[7]
Cyclohepta[b]thieno-oxazepine Hybrids AChE/BChE InhibitorsA tricyclic ring system is generally more potent than a bicyclic one. The presence of a para-alkoxy or hydroxy group on the N-phenyl ring enhances inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][8]

This comparative analysis demonstrates that by modifying the core scaffold (e.g., introducing a pyrimidine ring) and altering the substitution patterns, the biological activity of these compounds can be dramatically shifted towards different therapeutic targets. This underscores the importance of the underlying heterocyclic system as a template for generating diverse pharmacological profiles.

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are representative protocols for the biological evaluation of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives.

AVP Receptor Binding Assay

This protocol is adapted from the methods described for the evaluation of thieno[3,2-b]azepine derivatives as AVP antagonists.[2]

Objective: To determine the binding affinity (Ki) of test compounds for the V1a and V2 vasopressin receptors.

Materials:

  • Membrane preparations from cells expressing either the human V1a or V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Non-specific binding control: A high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of radioligand ([³H]-AVP) at a final concentration approximately equal to its Kd.

    • 25 µL of test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of unlabeled AVP.

    • 175 µL of the membrane preparation suspended in assay buffer.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

General Dopamine D2 Receptor Binding Assay

This protocol provides a general framework for assessing the affinity of novel compounds for the dopamine D2 receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane preparations from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or unlabeled raclopride).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 500 µL:

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 50 µL of test compound at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the non-specific binding control.

    • 400 µL of the membrane preparation in assay buffer.

  • Incubation: Incubate at room temperature for 90 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as described for the AVP receptor binding assay.

  • Data Analysis: Analyze the data as described for the AVP receptor binding assay to determine the IC₅₀ and Ki values.

Conclusion

The 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine scaffold has proven to be a highly fruitful template for the development of potent arginine vasopressin receptor antagonists. The structure-activity relationship studies have clearly demonstrated that modifications to the N-acyl substituent are key to achieving high affinity for both V1a and V2 receptors. The versatility of the broader thieno-fused heterocyclic systems is evident from their successful application in developing agents for other therapeutic areas, including oncology and neurology. The synthetic accessibility and the rich SAR data available for these compounds make them an attractive starting point for further drug discovery efforts. Future work could focus on exploring the potential of the 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine core for other G-protein coupled receptors and ion channels, leveraging the foundational knowledge outlined in this guide.

References

  • Cho, H., Murakami, K., Nakanishi, H., Fujisawa, A., Isoshima, H., Niwa, M., ... & Aisaka, K. (2004). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. Journal of medicinal chemistry, 47(1), 101–109. [Link]

  • Cho, H., Murakami, K., Nakanishi, H., Fujisawa, A., Isoshima, H., Niwa, M., ... & Aisaka, K. (2004). Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. PubMed. [Link]

  • Chimirri, A., Gitto, R., Grasso, S., Zappalà, M., De Sarro, A., & De Sarro, G. B. (1994). Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. Il Farmaco, 49(3), 193-196. [Link]

  • Press, J. B., Hofmann, C. M., Eudy, N. H., Day, I. P., Greenblatt, E. N., & Safir, S. R. (1981). Thiophene systems. 5. Thieno[3,4-b][1][4]benzoxazepines, thieno[3,4-b][1][4]benzothiazepines, and thieno[3,4-b][1][3]benzodiazepines as potential central nervous system agents. Journal of medicinal chemistry, 24(2), 154–159. [Link]

  • El-Sayed, N. N. E., Al-hassab, A. M., El-gohary, N. S., & El-Gendy, M. A. (2023). Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. Molecules (Basel, Switzerland), 28(15), 5801. [Link]

  • Tao, Z. F., Hasvold, L. A., Leverson, J. D., Han, E. K., Guan, R., Johnson, E. F., ... & Penning, T. D. (2009). Discovery of 3H-benzo[3][4]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of medicinal chemistry, 52(21), 6621–6636. [Link]

  • Mishra, R., & Tiwari, A. K. (2018). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini reviews in medicinal chemistry, 18(13), 1121–1136. [Link]

  • Taha, D. A., Al-Maharik, N., & Arnatt, C. K. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules (Basel, Switzerland), 27(1), 321. [Link]

  • Taha, D. A., Al-Maharik, N., & Arnatt, C. K. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. National Center for Biotechnology Information. [Link]

  • Koebel, R. F., Needham, L. L., & Blanton, C. D. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of medicinal chemistry, 18(2), 192–194. [Link]

  • Al-Tel, T. H. (2012). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]. RUNA. [Link]

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A Comparative Analysis of Arginine Vasopressin (AVP) Receptor Antagonists Derived from Azepine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of prominent non-peptide arginine vasopressin (AVP) receptor antagonists, often referred to as "vaptans." While the initial query specified a thienoazepine scaffold, the most clinically relevant and widely researched compounds in this class are based on related tricyclic structures, primarily benzazepine and benzodiazepine cores. This guide will, therefore, focus on these key therapeutic agents, offering researchers, scientists, and drug development professionals a detailed examination of their pharmacological properties, supported by experimental data and protocols.

Introduction: The Rationale for AVP Receptor Antagonism

Arginine vasopressin, also known as antidiuretic hormone (ADH), is a critical neurohypophyseal peptide hormone that regulates water and electrolyte balance, blood pressure, and various social behaviors.[1] Its physiological effects are mediated through three G protein-coupled receptor (GPCR) subtypes: V1a, V1b (or V3), and V2.[2] Dysregulation of AVP signaling is implicated in numerous pathological conditions, making its receptors significant therapeutic targets.

  • V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptor activation leads to vasoconstriction.[3]

  • V2 Receptors: Predominantly expressed in the collecting ducts of the kidneys, V2 receptors are responsible for antidiuresis (water reabsorption).[3]

  • V1b Receptors: Found in the anterior pituitary, these receptors are involved in the release of adrenocorticotropic hormone (ACTH).[2]

In conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis, elevated AVP levels lead to excessive water retention and subsequent hyponatremia (low blood sodium levels).[4] The development of non-peptide AVP receptor antagonists has provided a targeted therapeutic approach to counteract these effects.[1]

This guide will focus on a comparative analysis of four prominent AVP antagonists with azepine-related scaffolds: Conivaptan, Lixivaptan, Satavaptan, and Tolvaptan.

The Vaptan Class: A Structural Overview

The "vaptans" are a class of non-peptide AVP receptor antagonists. While not all are strictly thienoazepine derivatives, they share complex heterocyclic structures, often with a central azepine or diazepine ring system.

  • Conivaptan: Possesses a benzazepine core and is a dual antagonist of both V1a and V2 receptors.[2]

  • Lixivaptan: Features a pyrrolo-benzodiazepine structure and is a selective V2 receptor antagonist.

  • Satavaptan: Characterized by a spiro-indolinone-sulfonamide structure and is a selective V2 receptor antagonist.[5]

  • Tolvaptan: A benzazepine derivative that selectively antagonizes the V2 receptor.

The selectivity for V1a versus V2 receptors is a key differentiator among these compounds and dictates their therapeutic applications. Dual V1a/V2 antagonists like conivaptan may offer benefits in conditions where both vasoconstriction and water retention are pathogenic factors, while selective V2 antagonists are primarily used for their aquaretic (water-diuresing) effects.[3]

Comparative Pharmacological Analysis

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of the selected vaptans for human and rat AVP receptors. It is crucial to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: Comparative Binding Affinities (Ki, nM) of AVP Receptor Antagonists

CompoundReceptor SubtypeSpeciesKi (nM)Reference(s)
Conivaptan V1aHuman0.48[6]
V2Human3.04[6]
Tolvaptan V1aHuman12.3[7]
V2Human0.43[7]
Lixivaptan V1aHuman>1000
V2Human1.2[8]
Satavaptan V1aRat>1000[5]
V2Rat1.1[5]

Table 2: Comparative Functional Potencies (IC50, nM) of AVP Receptor Antagonists

CompoundAssayReceptor SubtypeSpeciesIC50 (nM)Reference(s)
Conivaptan cAMP AccumulationV2Human-[6]
Tolvaptan cAMP AccumulationV2Human8.0[7]
Lixivaptan cAMP AccumulationV2Human1.2[8]
cAMP AccumulationV2Rat2.3[8]
Satavaptan cAMP AccumulationV2--[5]

Mechanistic Insights and Structure-Activity Relationships

The development of these azepine-based AVP antagonists has been guided by extensive structure-activity relationship (SAR) studies. The core tricyclic scaffold provides a rigid framework for the presentation of key pharmacophoric elements that interact with the vasopressin receptors.

Recent structural studies using cryo-electron microscopy have revealed distinct binding modes for antagonists like tolvaptan and conivaptan within the V2 receptor.[9] Tolvaptan binds deeper within the receptor's binding pocket, while conivaptan has a shallower binding pose.[9] Despite these differences, the benzazepine-derived pharmacophores of both molecules occupy a similar spatial region crucial for their antagonistic activity.[9]

For the benzazepine and benzodiazepine series, SAR studies have shown that subtle modifications to the peripheral substituents can significantly impact both binding affinity and kinetics. For instance, the introduction of specific side chains can dramatically alter the residence time of the antagonist at the V2 receptor, which has been shown to be a critical factor for in vivo efficacy.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro and in vivo assays used to characterize AVP receptor antagonists.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of an unlabeled test compound for vasopressin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the V1a or V2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human V1a or V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (vaptans) at various concentrations.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled AVP.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound at various dilutions.

    • 50 µL of [³H]-AVP at a concentration at or below its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Accumulation Functional Assay for IC50 Determination

This protocol outlines a functional assay to measure the antagonistic activity of a test compound on the V2 receptor by quantifying its effect on AVP-stimulated cyclic AMP (cAMP) production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the AVP-stimulated cAMP production via the V2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium.

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Arginine Vasopressin (AVP).

  • Test compounds (vaptans) at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the V2 receptor-expressing cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound in stimulation buffer for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the AVP-stimulated cAMP response, using non-linear regression.

In Vivo Aquaretic Effect Measurement in Rats

This protocol describes a method to assess the in vivo aquaretic (water diuretic) effect of AVP antagonists in a rat model.

Objective: To evaluate the dose-dependent effect of a test compound on urine volume and osmolality in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Metabolic cages for individual housing and urine collection.

  • Test compounds (vaptans) formulated for oral or intravenous administration.

  • Vehicle control.

  • Osmometer.

Procedure:

  • Acclimatization: Acclimate the rats to the metabolic cages for at least 24 hours before the experiment, with free access to food and water.

  • Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

  • Urine Collection: Collect urine at specified time intervals (e.g., every 2, 4, 6, and 24 hours) after dosing.

  • Measurements:

    • Measure the volume of urine collected at each time point.

    • Measure the osmolality of the collected urine samples using an osmometer.

  • Data Analysis:

    • Compare the urine volume and osmolality between the test compound-treated groups and the vehicle control group at each time point.

    • Analyze the data for statistical significance to determine the aquaretic effect of the compound. A significant increase in urine volume and a decrease in urine osmolality indicate an aquaretic effect.[11]

Visualization of Pathways and Workflows

AVP Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by AVP binding to V1a and V2 receptors.

G cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 AVP V1aR V1a Receptor AVP1->V1aR Gq Gq/11 V1aR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction AVP2 AVP V2R V2 Receptor AVP2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Water_reabsorption Water Reabsorption AQP2_insertion->Water_reabsorption

Caption: AVP signaling pathways via V1a and V2 receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay for determining the Ki of an AVP antagonist.

G start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Set up 96-well Plate (Total, Non-specific, & Test Compound Wells) prepare_reagents->assay_setup incubation Incubate at 30°C for 60 minutes assay_setup->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 & Ki Calculation) counting->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion

The development of AVP receptor antagonists with azepine-related scaffolds represents a significant advancement in the management of disorders characterized by water retention and hyponatremia. This guide has provided a comparative overview of four key "vaptans"—conivaptan, lixivaptan, satavaptan, and tolvaptan—highlighting their receptor selectivity and pharmacological profiles. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field, facilitating further investigation and development of novel AVP receptor modulators. The choice between a dual V1a/V2 antagonist and a selective V2 antagonist will depend on the specific therapeutic indication and the desired physiological outcome.

References

  • Sum, F.-W., Dusza, J. P., Delos Santos, E., Grosu, G., Reich, M. F., Du, X., Albright, J. D., Chan, P. S., Coupet, J., Ru, X., Mazandarani, H., & Saunders, T. (2003). Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2195–2198. [Link]

  • Zhang, Y., Zhou, Q., He, L., van der Wouden, J. M., Borbás, A., de Vries, H., ... & IJzerman, A. P. (2023). Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. Journal of Medicinal Chemistry, 66(6), 4251–4263. [Link]

  • Sum, F.-W., Dusza, J. P., Delos Santos, E., Grosu, G., Reich, M. F., Du, X., Albright, J. D., Chan, P. S., Coupet, J., Ru, X., Mazandarani, H., & Saunders, T. (2003). Structure–activity study of novel tricyclic benzazepine arginine vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2195-2198. [Link]

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  • Goldsmith, S. R. (2007). Conivaptan: a dual vasopressin receptor v1a/v2 antagonist. Congestive heart failure, 13(5), 303-308. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kondo, K., Ogawa, H., Nakaya, K., Tominaga, M., & Yabuuchi, Y. (1996). Structure-activity relationships of non-peptide vasopressin V1a antagonists: 1-(1-multi-substituted benzoyl 4-piperidyl)-3,4-dihydro-2(1H)-quinolinones. Chemical & Pharmaceutical Bulletin, 44(4), 725-733. [Link]

  • Yatsu, T., Tomura, Y., Tahara, A., Wada, K. I., Kusayama, T., Tsukada, J., ... & Tanaka, A. (1999). [Pharmacology of conivaptan hydrochloride (YM087), a novel vasopressin V1A/V2 receptor antagonist]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 114 Suppl 1, 113P-117P. [Link]

  • Velez, J. C. Q., & Abraham, W. T. (2007). Conivaptan: Evidence supporting its therapeutic use in hyponatremia. Core evidence, 2(2), 113. [Link]

  • Ali, F., & Raufi, A. G. (2008). Conivaptan and its role in the treatment of hyponatremia. Expert opinion on pharmacotherapy, 9(12), 2209-2218. [Link]

  • Hoffert, J. D., Pisitkun, T., Wang, G., Shen, R. F., & Knepper, M. A. (2014). Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct. American Journal of Physiology-Renal Physiology, 306(4), F410-F421. [Link]

  • ResearchGate. (n.d.). IC50 values of pecavaptan and tolvaptan at human and canine vasopressin receptors determined in functional cell-based assays. Retrieved from [Link]

  • Miyazaki, T., Fujiki, H., Yamamura, Y., Nakamura, S., & Onogawa, T. (2005). Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia. Endocrinology, 146(7), 3047-3053. [Link]

  • Fujiki, H., Ohtake, Y., Oku, T., Yamamura, Y., & Nakamura, S. (2005). Therapeutic effects of tolvaptan, a potent, selective nonpeptide vasopressin V2 receptor antagonist, in rats with acute and chronic severe hyponatremia. The Journal of pharmacology and experimental therapeutics, 312(1), 346-351. [Link]

  • Hopp, K., Wang, X., Ye, H., Irazabal, M. V., Harris, P. C., & Torres, V. E. (2015). Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model. Journal of the American Society of Nephrology, 26(11), 2693-2701. [Link]

  • Chothia, C., & Janin, J. (1975). Principles of protein-protein recognition. Nature, 256(5520), 705-708. [Link]

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  • Ho, T. J., Chee, C. F., Arumugaswamy, S. J., & The, S. K. (2019). Vasopressin V1a and V1b receptor antagonism does not affect the efficacy of tolvaptan in polycystic kidney disease. American Journal of Physiology-Renal Physiology, 317(5), F1141-F1153. [Link]

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  • Decaux, G., & Soupart, A. (2003). Vasopressin antagonists as aquaretic agents for the treatment of hyponatremia. Expert opinion on investigational drugs, 12(4), 591-600. [Link]

  • Rosner, M. H. (2012). Lixivaptan: a vasopressin receptor antagonist for the treatment of hyponatremia. Kidney international, 82(11), 1154-1156. [Link]

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  • Saito, T., Higashihara, E., Koyama, H., Saruta, T., & Abe, K. (1997). Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The Journal of Clinical Endocrinology & Metabolism, 82(4), 1054-1057. [Link]

  • Di Mise, A., Wang, W., Ye, H., Chavarría-Díaz, F., Fan, C. X., Wüthrich, R. P., ... & Valenti, G. (2021). Pre‐clinical evaluation of dual targeting of the GPCRs CaSR and V2R as therapeutic strategy for autosomal dominant polycystic kidney disease. The FASEB Journal, 35(10), e21898. [Link]

  • Verbalis, J. G. (2006). AVP receptor antagonists as aquaretics: review and assessment of clinical data. Cleveland Clinic journal of medicine, 73 Suppl 3, S24-S29. [Link]

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  • Raghuram, V., Esteva-Font, C., Rbaibi, Y., & Knepper, M. A. (2019). Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct. American Journal of Physiology-Renal Physiology, 317(5), F1154-F1166. [Link]

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A Comparative Guide to Alternative Starting Materials for the Synthesis of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tricyclic lactam 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This guide provides an in-depth comparison of alternative starting materials and synthetic strategies for accessing this important molecule, offering insights into the rationale behind experimental choices and providing detailed, validated protocols.

Introduction to the Target Scaffold

The thieno[3,2-b]azepine core is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities. The specific isomer, this compound, serves as a versatile intermediate for further chemical elaboration. The selection of an appropriate synthetic route is paramount, impacting overall yield, scalability, cost-effectiveness, and the introduction of molecular diversity.

This guide will explore three primary retrosynthetic disconnections, each originating from a distinct and readily accessible starting material:

  • Intramolecular Friedel-Crafts Cyclization of a Thiophene-Derived Propanoic Acid Derivative.

  • Beckmann Rearrangement of a Tetrahydrobenzo[b]thiophen-4-one Oxime.

  • Schmidt Reaction of a Tetrahydrobenzo[b]thiophen-4-one.

Each strategy will be evaluated based on its chemical principles, experimental feasibility, and overall efficiency, supported by referenced data.

Strategy 1: Intramolecular Friedel-Crafts Cyclization

This classical approach leverages the electron-rich nature of the thiophene ring to facilitate an intramolecular electrophilic substitution, forming the seven-membered azepinone ring. The key precursor for this strategy is a suitably activated derivative of 3-(thiophen-2-yl)propanoic acid.

Causality of Experimental Choices

The choice of an acid chloride as the activated species is driven by its high electrophilicity, which is necessary to overcome the relative activation barrier of forming a seven-membered ring. The use of a Lewis acid catalyst, such as tin(IV) chloride, is critical to polarize the carbonyl group of the acid chloride, further enhancing its electrophilicity and promoting the cyclization onto the thiophene ring. The selection of a non-polar solvent like dichloromethane is to ensure the solubility of the starting materials and to avoid competitive reactions with the Lewis acid.

Synthetic Workflow

A 3-(Thiophen-2-yl)propanoic acid B 3-(Thiophen-2-yl)propanoyl chloride A->B SOCl₂ or (COCl)₂ C This compound B->C SnCl₄, CH₂Cl₂

Caption: Friedel-Crafts Cyclization Workflow

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Cyclization

Step 1: Synthesis of 3-(Thiophen-2-yl)propanoyl chloride

  • To a solution of 3-(thiophen-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(thiophen-2-yl)propanoyl chloride, which is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the crude 3-(thiophen-2-yl)propanoyl chloride (1.0 eq) in anhydrous DCM (20 vol).

  • Cool the solution to 0 °C and add tin(IV) chloride (1.5 eq) dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 vol).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Performance Data
ParameterValueReference
Overall Yield 45-55%[1]
Number of Steps 2
Scalability Moderate
Key Reagents Oxalyl chloride, Tin(IV) chloride

Strategy 2: Beckmann Rearrangement

The Beckmann rearrangement provides an alternative route to the azepinone core through the acid-catalyzed transformation of a ketoxime. This strategy commences with the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one, which is then converted to its corresponding oxime.

Causality of Experimental Choices

The key to a successful Beckmann rearrangement is the efficient formation of the oxime and its subsequent acid-catalyzed rearrangement. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation as it acts as both a solvent and a strong acid catalyst, promoting the protonation of the oxime's hydroxyl group and facilitating the migratory insertion of the carbon atom anti-periplanar to the leaving group. The regioselectivity of the rearrangement is crucial; the migration of the C5 carbon of the tetrahydrobenzo[b]thiophene ring leads to the desired this compound.

Synthetic Workflow

A 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-one B 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-one oxime A->B NH₂OH·HCl, NaOAc C This compound B->C Polyphosphoric acid (PPA), heat

Caption: Beckmann Rearrangement Workflow

Experimental Protocol: Synthesis of this compound via Beckmann Rearrangement

Step 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-one

This starting material can be synthesized via several reported methods, often starting from cyclohexanone and a sulfur source.

Step 2: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-one oxime

  • To a solution of 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one (1.0 eq) in ethanol (10 vol), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the oxime, which can be used in the next step without further purification.

Step 3: Beckmann Rearrangement

  • Add the 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one oxime (1.0 eq) to polyphosphoric acid (10 wt eq) at room temperature.

  • Heat the mixture to 120-130 °C and stir for 30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Performance Data
ParameterValueReference
Overall Yield 60-70% (from the oxime)
Number of Steps 2 (from the ketone)
Scalability Good
Key Reagents Hydroxylamine hydrochloride, Polyphosphoric acid

Strategy 3: Schmidt Reaction

The Schmidt reaction offers a direct conversion of a ketone to a lactam using hydrazoic acid, typically generated in situ from sodium azide and a strong acid. This method provides a more direct route from 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one to the target azepinone compared to the Beckmann rearrangement, as it bypasses the need for isolating the oxime intermediate.

Causality of Experimental Choices

The use of sodium azide in the presence of a strong acid like sulfuric acid generates hydrazoic acid in situ. The highly reactive hydrazoic acid then adds to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas. The choice of chloroform as a solvent is to facilitate the reaction while being relatively inert to the strong acid conditions. The regioselectivity of the migration is a critical factor, with the desired product being formed upon migration of the C5 carbon.

Synthetic Workflow

A 4,5,6,7-Tetrahydrobenzo[b]thiophen-4-one B This compound A->B NaN₃, H₂SO₄, CHCl₃

Sources

A Comparative Guide to Validating the Efficacy of Novel Thienoazepine-Based Arginine Vasopressin (AVP) Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of novel thienoazepine-based arginine vasopressin (AVP) antagonists. We will delve into the underlying science, present comparative data, and offer detailed experimental protocols to ensure rigorous and reproducible findings. Our focus is on establishing a self-validating system for assessing these promising new therapeutic agents against established alternatives.

Introduction: The Critical Role of Vasopressin and Its Antagonists

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a neuropeptide hormone that plays a pivotal role in maintaining water homeostasis, regulating blood pressure, and influencing social behaviors. It exerts its effects through interaction with three distinct G-protein coupled receptors: V1a, V1b (or V3), and V2. The V2 receptors, primarily located in the renal collecting ducts, are the principal mediators of AVP's antidiuretic effects. Dysregulation of the AVP system is implicated in a variety of pathological conditions, most notably hyponatremia (low blood sodium levels) associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and heart failure.

AVP antagonists, by blocking the action of AVP at its receptors, offer a targeted therapeutic approach to these conditions. The "vaptan" class of drugs, such as Tolvaptan (a selective V2 antagonist), have demonstrated clinical efficacy in treating euvolemic and hypervolemic hyponatremia. The emergence of novel thienoazepine-based AVP antagonists presents an opportunity for improved therapeutic profiles, potentially offering enhanced selectivity, potency, and pharmacokinetic properties. This guide will provide the necessary framework to rigorously validate these claims.

Signaling Pathway of AVP at the V2 Receptor

The binding of AVP to the V2 receptor initiates a signaling cascade that ultimately leads to water reabsorption in the kidneys. Understanding this pathway is crucial for designing and interpreting efficacy studies of V2 receptor antagonists.

AVP_V2_Signaling cluster_cell Collecting Duct Principal Cell AVP AVP V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates membrane Apical Membrane AQP2_vesicle->membrane Translocates to AQP2_channel AQP2 Channel reabsorption Water Reabsorption AQP2_channel->reabsorption membrane->AQP2_channel Inserts water Water water->AQP2_channel Enters cell via

Caption: AVP binding to the V2 receptor activates a cAMP-PKA signaling cascade, leading to the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption.

Comparative Efficacy of Thienoazepine-Based AVP Antagonists

A critical aspect of validating a novel compound is to benchmark its performance against established alternatives. The following table summarizes key efficacy parameters for a hypothetical novel thienoazepine-based antagonist compared to Tolvaptan.

ParameterNovel Thienoazepine AntagonistTolvaptanRationale for Comparison
V2 Receptor Binding Affinity (Ki, nM) 0.81.2Lower Ki indicates higher binding affinity to the target receptor.
In Vitro Functional Potency (IC50, nM) 1.52.8Lower IC50 indicates greater potency in inhibiting AVP-induced cAMP production.
Selectivity (V1a/V2 Ki ratio) >1000~29A higher ratio signifies greater selectivity for the V2 receptor over the V1a receptor, potentially reducing off-target effects like hypotension.
In Vivo Efficacy (Urine Osmolality Reduction in Rats) 65% at 1 mg/kg50% at 1 mg/kgDemonstrates superior aquaretic effect (water excretion) at an equivalent dose in a relevant animal model.
Oral Bioavailability (%) 75%40%Higher bioavailability suggests more of the drug reaches the systemic circulation to exert its therapeutic effect.

Experimental Protocols for Efficacy Validation

The following protocols provide a step-by-step guide to key experiments for validating the efficacy of novel thienoazepine-based AVP antagonists.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the novel compound for the human V2 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human V2 receptor.

    • Harvest cells and homogenize in a hypotonic buffer to prepare crude membrane fractions.

    • Determine protein concentration of the membrane preparation using a Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a constant concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-AVP or a specific tritiated antagonist) with varying concentrations of the novel thienoazepine compound and the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: cAMP Measurement

Objective: To determine the functional potency (IC50) of the novel compound in inhibiting AVP-induced cAMP production.

Methodology:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the human V2 receptor.

    • Seed the cells into a 96-well plate and grow to near confluency.

  • cAMP Assay:

    • Pre-incubate the cells with varying concentrations of the novel thienoazepine compound or a vehicle control for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a constant concentration of AVP (typically the EC80 concentration) for another defined period (e.g., 15 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Aquaresis Study in Rodents

Objective: To evaluate the in vivo efficacy of the novel compound in promoting water excretion (aquaresis).

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimate male Sprague-Dawley rats to metabolic cages for several days.

    • Randomly assign animals to treatment groups (vehicle control, novel compound at different doses, and a positive control like Tolvaptan).

  • Dosing and Sample Collection:

    • Administer the compounds orally (gavage) or via the desired clinical route.

    • Collect urine at regular intervals (e.g., every 2 hours for 8 hours) and measure the total volume.

    • Collect blood samples at the end of the study to determine plasma drug concentrations and serum sodium levels.

  • Urine and Plasma Analysis:

    • Measure urine osmolality using an osmometer.

    • Measure sodium and creatinine concentrations in urine and plasma using appropriate biochemical analyzers.

  • Data Analysis:

    • Calculate the percentage reduction in urine osmolality for each treatment group compared to the vehicle control.

    • Calculate free water clearance to quantify the aquaretic effect.

    • Analyze changes in serum sodium levels.

    • Correlate pharmacokinetic parameters with pharmacodynamic effects.

Experimental Workflow Diagram

The following diagram illustrates the workflow for validating a novel thienoazepine-based AVP antagonist.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Ki determination) functional_assay cAMP Functional Assay (IC50 determination) binding_assay->functional_assay Confirms target engagement selectivity_panel Receptor Selectivity Panel (V1a, V1b, etc.) functional_assay->selectivity_panel Potency established pk_study Pharmacokinetic Study (Bioavailability, T1/2) selectivity_panel->pk_study Candidate selection aquaresis_study Aquaresis Study in Rats (Urine osmolality, Free water clearance) pk_study->aquaresis_study Dose selection disease_model Disease Model Study (e.g., SIADH model) aquaresis_study->disease_model Proof of concept

Caption: A typical workflow for the preclinical validation of a novel AVP antagonist, progressing from in vitro characterization to in vivo efficacy studies.

Conclusion and Future Directions

The validation of novel thienoazepine-based AVP antagonists requires a multi-faceted approach that combines rigorous in vitro and in vivo studies. By systematically evaluating binding affinity, functional potency, selectivity, and in vivo efficacy, researchers can build a comprehensive data package to support the advancement of promising new drug candidates. The experimental protocols and comparative framework provided in this guide offer a robust starting point for these critical investigations. Future studies should also focus on long-term safety and toxicology, as well as efficacy in more complex disease models that closely mimic human pathophysiology.

References

  • Title: The Vasopressin System: From AVP Secretion to V2 Receptor Trafficking Source: Frontiers in Endocrinology URL: [Link]

  • Title: Physiology, Vasopressin Source: StatPearls URL: [Link]

  • Title: Tolvaptan for the treatment of hyponatremia Source: Expert Review of Clinical Pharmacology URL: [Link]

A Comparative Guide to Cross-Reactivity Studies of Thienoazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Double-Edged Sword of Thienoazepine Pharmacology

Thienoazepine derivatives are a cornerstone in the treatment of various psychiatric disorders, most notably schizophrenia and bipolar disorder. Their therapeutic action is largely attributed to their ability to interact with multiple receptor systems in the brain. However, this multi-target engagement, while beneficial for efficacy, presents a significant challenge in drug development: the potential for cross-reactivity. This guide provides an in-depth, technical comparison of the cross-reactivity profiles of key thienoazepine derivatives and outlines the experimental methodologies crucial for these assessments. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of thienoazepine pharmacology and to underscore the importance of rigorous cross-reactivity studies.

The Imperative of Cross-Reactivity Profiling in Drug Development

Cross-reactivity, in the context of pharmacology, refers to the ability of a drug to bind to multiple, often unintended, biological targets.[1][2] For thienoazepine derivatives, which are designed to modulate dopamine and serotonin pathways, off-target interactions can lead to a range of adverse effects, from metabolic disturbances to cardiovascular complications.[3][4][5] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of these potent therapeutic agents.

A thorough understanding of a thienoazepine derivative's receptor-binding profile allows for:

  • Anticipation of Potential Side Effects: Early identification of off-target affinities can predict potential adverse drug reactions.[6]

  • Mechanism of Action Elucidation: A complete receptor profile can reveal the full spectrum of a drug's pharmacological activity.

  • Informed Drug Switching Strategies: Knowledge of receptor-binding profiles can help manage potential withdrawal or rebound effects when transitioning patients between different antipsychotic medications.[6]

  • Rational Drug Design: Understanding the structure-activity relationships of cross-reactivity can guide the development of more selective and safer compounds.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a comprehensive evaluation of thienoazepine cross-reactivity. This typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a specific receptor.[7][8][9] The principle of this assay is the competition between a radiolabeled ligand (a molecule with a known high affinity for the target) and the test compound (the thienoazepine derivative) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the binding affinity (Ki) of the test compound is calculated. A lower Ki value indicates a higher affinity of the drug for the receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay.

Functional Assays: From Binding to Biological Response

While binding assays provide crucial information about a drug's affinity for a receptor, they do not reveal the functional consequence of this binding. Functional assays are therefore necessary to determine whether a drug acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).[10][11][12][13]

Common types of functional assays for G-protein coupled receptors (GPCRs), the primary targets of thienoazepines, include:

  • Second Messenger Assays: These assays measure changes in the intracellular concentrations of second messengers, such as cyclic AMP (cAMP) or calcium, that are produced upon receptor activation.[9]

  • Reporter Gene Assays: In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway of interest. The activity of the reporter gene is then used as a measure of receptor activation.[9]

  • GPCR Desensitization/Internalization Assays: These assays measure the process of receptor desensitization and internalization that occurs upon prolonged agonist exposure.[14]

Signaling Pathway: A Common Target - The 5-HT2A Receptor

G 5-HT2A Receptor 5-HT2A Receptor Gq/11 protein Gq/11 protein 5-HT2A Receptor->Gq/11 protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 protein->Phospholipase C (PLC) activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Prudent Laboratory Waste Management

In the fast-paced environment of drug discovery and development, the lifecycle of a research compound extends beyond its synthesis and application to its final, safe disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry. As your dedicated partner in laboratory safety, this document offers a procedural, step-by-step framework to ensure that the disposal of this compound is conducted with the utmost regard for personnel safety and environmental stewardship.

Hazard Assessment and Characterization: Understanding the Compound

Assumed Hazard Profile:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.
H315Skin corrosion/irritation (Category 2)Causes skin irritation.
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.
H335Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.

Given these potential hazards, all handling and disposal procedures must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3] This includes the development of a comprehensive Chemical Hygiene Plan (CHP) that outlines specific safety protocols for the laboratory.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its final treatment at a licensed facility. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA) "cradle to grave" mandate for hazardous waste management.[4][5]

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal Waste_Generation Waste Generation (Pure compound, solutions, contaminated materials) Waste_Segregation Waste Segregation (Isolate from incompatible materials) Waste_Generation->Waste_Segregation Step 1 Containerization Proper Containerization (Labeled, sealed, compatible container) Waste_Segregation->Containerization Step 2 SAA_Storage Storage in Satellite Accumulation Area (SAA) Containerization->SAA_Storage Step 3 Pickup_Request Waste Pickup Request (Submit to EHS) SAA_Storage->Pickup_Request Step 4 Transport Collection & Transport by EHS Personnel Pickup_Request->Transport Step 5 TSDF Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Step 6 Final_Disposal Final Disposal Method (e.g., Incineration) TSDF->Final_Disposal Step 7

Caption: Disposal workflow for this compound.

Step 1: Waste Generation and Immediate Segregation

All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), should be considered hazardous waste.[6] Immediately segregate this waste at the point of generation to prevent accidental mixing with incompatible chemicals.[7]

Step 2: Proper Containerization
  • Container Selection: Use a designated, leak-proof waste container made of a material compatible with the chemical. Plastic containers are generally preferred over glass to minimize the risk of breakage.[4][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[4][8][9] The date of waste generation (the date the first drop of waste is added) must also be included.[4]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[8][9] The SAA should be a secondary containment unit to prevent the spread of material in case of a leak.

  • Accumulation Limits: Do not exceed the SAA limit of 55 gallons for hazardous waste or one quart for acutely toxic waste.[8][9]

Step 4: Requesting Waste Pickup

Once the waste container is full or the project is complete, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not allow waste to accumulate in the laboratory for extended periods.

Step 5 & 6: Collection, Transport, and Transfer to a TSDF

Your institution's EHS personnel are trained in the safe handling and transport of hazardous waste. They will collect the waste from your SAA and transport it to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Step 7: Final Disposal Method

Given the nature of this compound as a nitrogen and sulfur-containing heterocyclic organic compound, the recommended final disposal method is incineration at a permitted hazardous waste incinerator.[11][12] Incineration is a high-temperature process that effectively destroys organic compounds, converting them into less hazardous substances like ash, flue gas, and heat.[12] Landfill disposal is not recommended for this type of compound due to the potential for environmental contamination.[13]

Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, a respirator may be necessary.

  • Cleanup: Use an absorbent material, such as vermiculite or a commercial spill kit, to contain and absorb the spilled material.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All materials used for cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container and disposed of according to the procedures outlined above.[6]

Waste Minimization: A Proactive Approach

In line with the principles of green chemistry and sustainable laboratory practices, all researchers are encouraged to adopt waste minimization strategies:[8][9]

  • Source Reduction: Purchase and use the smallest practical quantity of the chemical.

  • Experiment Scaling: Where possible, reduce the scale of experiments to generate less waste.

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid ordering duplicates and to identify expired or unused chemicals for disposal.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • PubMed. (2009). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • New Mexico State University. (n.d.). Safe Use and Disposal of Household Chemicals. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Greenflow. (2024, October 1). Disposal Methods for Chemical Waste: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]

  • Southwest Tennessee Community College. (2012, April 5). Appendix I: OSHA Laboratory Standard. Retrieved from [Link]

  • Chemical & Engineering News. (2004, May 24). EPA Plans to Ease Waste Disposal Requirements for Laboratories. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1986). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Retrieved from [Link]

  • Sci-Hub. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Retrieved from [Link]

  • ACS Publications. (2024, July 13). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Retrieved from [Link]

  • Bentham Science. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • Stericycle. (2019, March 21). Keeping Drugs Out of the Environment. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]

  • Wiley Online Library. (2021). Recent progress on the chemistry of thieno[3,2‐b]quinoline derivatives (Part III). Retrieved from [Link]

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Personal protective equipment for handling 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one (CAS No: 4751-61-5). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.

Hazard Assessment and Chemical Profile

This compound is a heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. A thorough understanding of its hazard profile is the foundation of safe handling.

Based on available safety data, this compound is classified with the following hazards:

  • GHS07 (Exclamation Mark) : Indicates that the substance may cause less serious health effects.[1]

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

The compound is a solid powder, which necessitates control measures to prevent dust generation and inhalation.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 4751-61-5
Molecular Formula C₈H₉NOS
Physical Form Solid Powder
Signal Word Warning

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of skin contact, eye irritation, and respiratory tract irritation. The following table outlines the minimum required PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 filtering facepiece respirator (dust mask) for handling small quantities of powder. For larger quantities or potential for aerosol generation, a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended.[2][3][4]Prevents inhalation of the powder, which can cause respiratory irritation.[5] The combination cartridge provides protection against potential vapors from the heterocyclic amine structure.
Eye Protection Chemical splash goggles with a snug fit. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.Protects against airborne particles and potential splashes that can cause serious eye irritation.[6][7][8][9]
Hand Protection Nitrile gloves (minimum thickness of 5 mil or greater). Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation. While specific breakthrough time data is unavailable, nitrile gloves offer good resistance to a range of organic compounds.[10] Gloves should be changed immediately upon contamination.
Body Protection A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.Protects skin and personal clothing from contamination with the chemical powder.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_final Final Steps prep_area Designate and Prepare Work Area don_ppe Don Personal Protective Equipment prep_area->don_ppe 1. weigh Weigh Compound in a Vented Enclosure transfer Transfer and Dissolve with Care weigh->transfer 2. decon Decontaminate Work Surfaces and Equipment doff_ppe Doff PPE Correctly decon->doff_ppe 3. disposal Dispose of Waste doff_ppe->disposal 4. wash Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in Table 2.

  • Weighing and Transfer :

    • Handle the solid compound in a manner that minimizes dust generation.

    • Use a spatula for transfers.

    • When weighing, use a balance with a draft shield or conduct the weighing in a ventilated enclosure.

  • Dissolving :

    • When dissolving the solid, add the solvent to the compound slowly to prevent splashing.

    • If heating is required, do so in a well-ventilated area and monitor the process closely.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes.[8] If skin irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are essential to prevent environmental contamination and accidental exposure.

Decontamination
  • Work Surfaces : Wipe down all surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol) followed by a detergent solution. The use of a 2% bleach solution followed by a neutralizing agent like sodium thiosulfate can also be effective for deactivating many hazardous drugs.[11]

  • Equipment : Decontaminate all non-disposable equipment that came into contact with the chemical using the same procedure as for work surfaces.

Disposal
  • Solid Waste : All solid waste contaminated with this compound, including used gloves, wipes, and disposable labware, should be collected in a clearly labeled hazardous waste container.[12][13]

  • Liquid Waste : Unused solutions of the compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[13] After rinsing, deface the label and dispose of the container in accordance with institutional guidelines.[13]

All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.[12][14]

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. Retrieved from [Link]

  • 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators. (n.d.). Airgas. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Glove permeation of chemicals: The state of the art of current practice, Part 1. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Respirator Selection | Respiratory Protection | 3M - US. (n.d.). 3M. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). NSWAI. Retrieved from [Link]

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024, December 17). Retrieved from [Link]

  • Methods for Pharmaceutical Decontamination. (n.d.). CURIS System. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. (n.d.). Retrieved from [Link]

  • Glove Material Breakthrough Time after Total Immersion (times given in minutes). (n.d.). Retrieved from [Link]

  • DECONTAMINATION AND CLEANING. (n.d.). ASHP Publications. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.